Product packaging for Enzalutamide-d6(Cat. No.:)

Enzalutamide-d6

Cat. No.: B12412662
M. Wt: 470.5 g/mol
InChI Key: WXCXUHSOUPDCQV-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enzalutamide-d6 is a useful research compound. Its molecular formula is C21H16F4N4O2S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H16F4N4O2S B12412662 Enzalutamide-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H16F4N4O2S

Molecular Weight

470.5 g/mol

IUPAC Name

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide

InChI

InChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)/i1D3,2D3

InChI Key

WXCXUHSOUPDCQV-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C([2H])([2H])[2H]

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C

Origin of Product

United States

Foundational & Exploratory

Enzalutamide-d6: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enzalutamide-d6 is the deuterated analog of Enzalutamide, a potent second-generation nonsteroidal antiandrogen. It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Enzalutamide due to its similar chemical and physical properties but distinct mass. This guide provides an in-depth look at the chemical properties, structure, and relevant experimental protocols for this compound.

Core Chemical Properties

This compound is a white to off-white solid.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C21H10D6F4N4O2S[2][3]
Molecular Weight 470.47 g/mol [2]
CAS Number 1443331-94-9[2][4]
IUPAC Name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-4-oxo-2-sulfanylidene-5,5-bis(trideuteriomethyl)imidazolidin-1-yl]-2-fluoro-N-methylbenzamide[4]
Synonyms Enzalutamide D6, MDV3100-d6[2][4]
Solubility Soluble in Methanol[3], DMSO, DMF, and Ethanol[5]
Storage Long-term storage at 2-8°C is recommended[2]

Chemical Structure

This compound is structurally identical to Enzalutamide, with the exception of six deuterium atoms replacing the hydrogen atoms on the two methyl groups at the C5 position of the imidazolidine ring.[2][4] This isotopic labeling provides a mass shift that allows for its differentiation from the parent drug in mass spectrometry-based assays.

Enzalutamide_d6_Structure cluster_imidazolidine Imidazolidine-2-thione-4-one Ring cluster_phenyl_A 4-cyano-3-(trifluoromethyl)phenyl Group cluster_phenyl_B 2-fluoro-N-methylbenzamide Group C1 C N1 N C1->N1 C4 C C1->C4 C2 C=S N1->C2 B_C1 C N1->B_C1 N2 N C2->N2 C3 C=O N2->C3 A_C1 C N2->A_C1 C3->C1 CD3_1 CD3 C4->CD3_1 CD3_2 CD3 C4->CD3_2 A_C2 C A_C1->A_C2 A_C3 C A_C2->A_C3 A_C4 C-CN A_C3->A_C4 A_C5 C-CF3 A_C4->A_C5 A_C6 C A_C5->A_C6 A_C6->A_C1 B_C2 C B_C1->B_C2 B_C3 C-F B_C2->B_C3 B_C4 C-C(=O)NHCH3 B_C3->B_C4 B_C5 C B_C4->B_C5 B_C6 C B_C5->B_C6 B_C6->B_C1

Chemical structure of this compound.

Experimental Protocols

Synthesis

The synthesis of this compound follows a similar pathway to that of Enzalutamide, with the introduction of deuterated methyl groups. An improved and practical synthesis of the parent compound has been described, which can be adapted for the deuterated analog.[6] The general synthetic strategy involves the following key steps:

  • Methyl Esterification: Starting from a suitable benzoic acid derivative, the carboxylic acid is converted to a methyl ester.

  • Ullmann Ligation: This step involves a copper-catalyzed coupling reaction to form a key carbon-nitrogen bond.

  • Second Methyl Esterification: A subsequent esterification is performed.

  • Ring Closing Reaction: The imidazolidine ring is formed in this crucial step.

  • Final Methyl Amidation: The final step involves the formation of the amide linkage to yield the target molecule.

This process is designed to be efficient and scalable, avoiding highly toxic reagents and multiple recrystallization steps.[6]

Analytical Methodologies

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Enzalutamide.

1. Quantification in Human Plasma via LC-MS/MS

  • Objective: To determine the concentration of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.

  • Internal Standard: this compound.[7]

  • Methodology:

    • Sample Preparation: Protein precipitation is used to extract the analytes from the plasma matrix.[7]

    • Chromatographic Separation: The extracted sample is injected into a C18 column with gradient elution for separation.[7]

    • Detection: A tandem quadrupole mass spectrometer operating in positive ion mode is used for detection and quantification.[7]

  • Stability: this compound, as an internal standard, has been shown to be stable in stock solutions for at least 11 months at -40°C.[7]

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A stability-indicating RP-HPLC method has been developed for the quantification of Enzalutamide in bulk and pharmaceutical dosage forms, a method that is also applicable to this compound.[8]

  • Chromatographic Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm).[8]

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Detection Wavelength: 215 nm.[8]

  • Validation: The method has been validated according to ICH Q2(R1) guidelines and has demonstrated excellent linearity, accuracy, precision, and robustness.[8]

Mechanism of Action: Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR) signaling pathway at multiple steps.[9][10] As a deuterated analog, this compound is expected to have the same mechanism of action.

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with a much higher affinity than endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby preventing receptor activation.[11][12]

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this nuclear translocation of the activated AR.[11][12]

  • Impairment of DNA Binding and Coactivator Recruitment: Even if some AR molecules were to translocate to the nucleus, Enzalutamide disrupts their ability to bind to specific DNA sequences known as androgen response elements (AREs).[11][12] It also interferes with the recruitment of co-activator proteins necessary for the transcription of androgen-responsive genes.[11]

This multi-faceted inhibition of the AR signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.[12]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus Activated AR AR->AR_nucleus Nuclear Translocation Enzalutamide_d6 This compound Enzalutamide_d6->AR Inhibits Binding Enzalutamide_d6->Inhibition_Translocation Inhibits Translocation Enzalutamide_d6->Inhibition_DNA_Binding Inhibits DNA Binding ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to DNA Gene_Transcription Gene Transcription for Cell Growth & Proliferation ARE->Gene_Transcription Initiates

Mechanism of action of this compound on the AR signaling pathway.

References

Enzalutamide-d6: A Technical Guide for its Application as an Internal Standard in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of Enzalutamide-d6 in scientific research, focusing on its critical role as an internal standard for the quantitative analysis of the potent androgen receptor inhibitor, enzalutamide. The information presented herein is intended to support researchers in developing and validating robust bioanalytical methods for pharmacokinetic studies and clinical drug monitoring.

Enzalutamide is a cornerstone in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Accurate measurement of its concentration and that of its active metabolite, N-desmethylenzalutamide, in biological matrices is paramount for understanding its pharmacokinetics, ensuring therapeutic efficacy, and maintaining patient safety.[3][4][5] To achieve this, a stable isotope-labeled internal standard, this compound, is widely employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][6][7]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls.[8] Its purpose is to correct for the variability inherent in the analytical procedure, such as sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[8]

A stable isotope-labeled internal standard, like this compound, is considered the gold standard.[8] It is structurally and chemically almost identical to the analyte (enzalutamide), ensuring it behaves similarly during sample preparation and analysis. However, its increased mass due to the deuterium atoms allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This co-elution and similar ionization behavior provide the most accurate correction for potential analytical variations.

Experimental Protocols: Quantification of Enzalutamide and N-desmethylenzalutamide

The following protocol is a synthesis of methodologies reported in the scientific literature for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma using this compound as an internal standard.[1][6][7]

1. Sample Preparation: Protein Precipitation

  • Objective: To remove proteins from the plasma sample that can interfere with the analysis.

  • Procedure:

    • Aliquot a small volume of plasma (e.g., 50 µL) into a microcentrifuge tube.[9][10]

    • Add a solution of acetonitrile containing a known concentration of this compound.[6][7][9][10]

    • Vortex the mixture to ensure thorough mixing and precipitation of proteins.

    • Centrifuge the mixture at high speed to pellet the precipitated proteins.

    • Collect the supernatant for injection into the LC-MS/MS system.[9][10]

2. Liquid Chromatography (LC)

  • Objective: To separate enzalutamide, N-desmethylenzalutamide, and this compound from other components in the sample extract.

  • Typical Column: A C18 reversed-phase column is commonly used.[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed.[1][9][10]

  • Flow Rate: A typical flow rate is maintained to ensure optimal separation.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify enzalutamide, N-desmethylenzalutamide, and this compound.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.[1][11]

  • Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring specific precursor ion to product ion transitions for each compound.[11]

    • Enzalutamide: m/z 465.1 → 209.2[11]

    • This compound: The precursor ion will be shifted by +6 Da due to the deuterium labeling. The product ion may or may not be shifted depending on the fragmentation pattern.

    • N-desmethylenzalutamide: The specific m/z transition would be determined during method development.

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical LC-MS/MS method for the quantification of enzalutamide and N-desmethylenzalutamide using this compound as an internal standard, as reported in various studies.[1][6][7]

ParameterEnzalutamideN-desmethylenzalutamideReference
Linear Range 500–50,000 ng/mL500–50,000 ng/mL[1][6][7]
Lower Limit of Quantification (LLOQ) 500 ng/mL500 ng/mL[6][7]
Upper Limit of Quantification (ULOQ) 50,000 ng/mL50,000 ng/mL[6][7]
ParameterEnzalutamideN-desmethylenzalutamideReference
Within-Day Precision (%CV) <8%<8%[1]
Between-Day Precision (%CV) <8%<8%[1]
Accuracy Within 108%Within 108%[1]
Recovery ~100%~141% (Note: potential matrix effect)[1]

Visualizations

Signaling Pathway of Enzalutamide

Enzalutamide_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds HSP Heat Shock Proteins AR->HSP Bound to DNA DNA AR->DNA Translocates & Binds to ARE Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR Inhibits Nuclear Translocation Gene_Expression Gene Expression (Cell Growth, Proliferation) DNA->Gene_Expression Initiates Transcription

Caption: Enzalutamide's mechanism of action in blocking the androgen receptor signaling pathway.

Experimental Workflow for Bioanalysis

Bioanalytical_Workflow Plasma_Sample Plasma Sample Internal_Standard Add this compound (Internal Standard) Plasma_Sample->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LC_MSMS_Analysis Data_Processing Data Processing & Quantification LC_MSMS_Analysis->Data_Processing

Caption: A typical experimental workflow for the quantification of enzalutamide in plasma.

Logical Relationship of Enzalutamide and its Metabolites

Enzalutamide_Metabolism Enzalutamide Enzalutamide (Parent Drug) Metabolism Hepatic Metabolism (CYP2C8, CYP3A4) Enzalutamide->Metabolism N_Desmethyl N-desmethylenzalutamide (Active Metabolite) Metabolism->N_Desmethyl Carboxylic_Acid Carboxylic Acid Metabolite (Inactive) Metabolism->Carboxylic_Acid

Caption: The metabolic pathway of enzalutamide leading to its major active and inactive metabolites.

Conclusion

This compound is an indispensable tool in the research and clinical development of enzalutamide. Its use as an internal standard in LC-MS/MS bioanalytical methods enables the accurate and precise quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices. The methodologies and data presented in this guide underscore the robustness and reliability of this approach, which is fundamental to advancing our understanding of enzalutamide's pharmacology and optimizing its therapeutic use in patients with prostate cancer.

References

Enzalutamide-d6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of Enzalutamide-d6, a critical tool in the research and development of the potent anti-androgen, Enzalutamide. This document details its core properties, its application as an internal standard in analytical methodologies, and the biochemical pathways it helps to investigate.

Core Properties of this compound

This compound is the deuterated analog of Enzalutamide, a second-generation nonsteroidal anti-androgen. The inclusion of six deuterium atoms provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Enzalutamide in biological matrices.[1] This ensures high accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.[1]

PropertyValue
CAS Number 1443331-94-9
Molecular Formula C₂₁H₁₀D₆F₄N₄O₂S
Molecular Weight Approximately 470.47 g/mol or 470.48 g/mol [2][3][4]
Synonyms MDV 3100-d6
Primary Use Internal standard in analytical and pharmacokinetic research[1]

Mechanism of Action: The Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor (AR) signaling pathway at multiple steps.[5][6][7] This multi-faceted inhibition makes it a highly effective treatment for prostate cancer.[6] The key inhibitory actions are:

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the androgen receptor with a significantly higher affinity than endogenous androgens like dihydrotestosterone (DHT).[1][6] This competitive binding prevents the receptor from being activated by androgens.[6]

  • Inhibition of Nuclear Translocation: Upon activation, the androgen receptor typically translocates from the cytoplasm to the nucleus. Enzalutamide prevents this crucial step, thereby sequestering the receptor in the cytoplasm and inhibiting its function as a nuclear transcription factor.[5][6][7]

  • Impairment of DNA Binding and Coactivator Recruitment: For the androgen receptor to regulate gene expression, it must bind to specific DNA sequences known as androgen response elements (AREs) and recruit co-activator proteins.[1][6] Enzalutamide-bound AR is unable to effectively bind to DNA and recruit these necessary co-activators, thus blocking the transcription of genes that promote tumor growth and survival.[1][6]

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgens (e.g., DHT) AR Androgen Receptor (AR) DHT->AR Binds to AR_Enza AR-Enzalutamide Complex AR->AR_Enza Forms AR_active Activated AR AR->AR_active Activation & Translocation Enza Enzalutamide Enza->AR Competitively Binds Enza->AR_active Inhibits Translocation ARE Androgen Response Element (ARE) on DNA Enza->ARE Inhibits DNA Binding AR_active->ARE Binds to Gene_Transcription Gene Transcription (Tumor Growth) ARE->Gene_Transcription Promotes

Enzalutamide's multi-level inhibition of the androgen receptor signaling pathway.

Experimental Protocols: Quantification of Enzalutamide

This compound is instrumental in the accurate quantification of Enzalutamide and its metabolites in biological samples, typically through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To determine the concentration of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.

Methodology: Protein Precipitation and LC-MS/MS Analysis

This method simplifies sample preparation and provides high-throughput analysis.

  • Sample Preparation:

    • Plasma samples are thawed.

    • To account for high concentrations of the analyte, plasma samples, calibrators, and quality controls are often diluted, for instance, ten-fold with a 20% albumin solution.[4][8]

    • This compound, as the internal standard, is added to all samples, calibrators, and controls.

    • Protein precipitation is achieved by adding a solvent like acetonitrile. This removes larger protein molecules that can interfere with the analysis.[3][4][8]

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The resulting supernatant, containing the analytes and the internal standard, is collected for injection into the LC-MS/MS system.[3]

  • Chromatographic Separation:

    • An aliquot of the supernatant is injected into a liquid chromatography system.

    • Separation is typically performed on a C18 reversed-phase column.[3]

    • A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate Enzalutamide, N-desmethylenzalutamide, and this compound.[3]

  • Mass Spectrometric Detection:

    • The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in positive ion mode.[3]

    • Detection is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example, a transition for Enzalutamide could be m/z 466.2 → 209.2.[9]

    • The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is used to calculate the concentration of the analyte in the sample by comparing it to a calibration curve.[10]

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS_Addition Add this compound (Internal Standard) Plasma->IS_Addition Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS System Supernatant->LC_MS Inject Data_Acquisition Data Acquisition (MRM Mode) LC_MS->Data_Acquisition Quantification Quantification (Analyte/IS Ratio) Data_Acquisition->Quantification

A typical workflow for the quantification of Enzalutamide using this compound.

Conclusion

This compound is an indispensable tool for the precise and reliable quantification of Enzalutamide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for the robust characterization of the pharmacokinetic profile of Enzalutamide, aiding in dose optimization and the study of drug-drug interactions. A thorough understanding of Enzalutamide's mechanism of action, facilitated by such accurate analytical methods, is paramount for the ongoing development of advanced therapies for prostate cancer.

References

Enzalutamide-d6: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) for Enzalutamide-d6, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices.[1][2] This document outlines the key analytical data, experimental methodologies, and quality control workflows associated with ensuring the identity, purity, and stability of this compound for research and development purposes.

Quantitative Data Summary

A Certificate of Analysis for this compound typically presents a summary of its physical and chemical properties. The following tables consolidate the essential quantitative data that researchers and drug development professionals should expect to find.

Table 1: Physical and Chemical Properties

ParameterSpecification
Chemical Name 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-di(methyl-d3)-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluoro-N-methyl-benzamide
Molecular Formula C₂₁H₁₀D₆F₄N₄O₂S[3]
Molecular Weight 470.47 g/mol [3]
CAS Number 1443331-94-9[3]
Appearance White to off-white solid[3]
Storage 4°C, sealed storage, away from moisture and light[3]
Solubility Soluble in DMSO and DMF[2]

Table 2: Analytical Data

TestMethodAcceptance Criteria
Identity (Structure Confirmation) LC-MSConsistent with the structure of this compound[3]
Purity HPLC/LC-MS≥98%
Isotopic Enrichment Mass Spectrometry≥99% Deuterium incorporation[3]

Experimental Protocols

The analytical data presented in a Certificate of Analysis are derived from rigorous experimental procedures. Below are detailed methodologies for the key experiments used to characterize this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity

This method is employed to confirm the chemical structure and assess the purity of this compound.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is utilized.[1][4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is commonly used for separation.[1]

    • Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic solvent like acetonitrile or methanol.[5][6]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[5]

    • Column Temperature: Maintained at a constant temperature, for instance, 25°C.[7]

    • Injection Volume: A small volume, typically 2-10 µL, of the sample solution is injected.[1]

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive ion electrospray ionization (ESI+) is generally used.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection. The transition monitored for this compound is typically m/z 471 → 215.[1]

    • Source Parameters: Parameters such as capillary voltage, cone voltage, desolvation temperature, and gas flow are optimized to achieve the best signal intensity.[1]

  • Data Analysis: The retention time of the major peak in the chromatogram should correspond to that of a reference standard of this compound. The mass spectrum of this peak should show the correct mass-to-charge ratio for the protonated molecule [M+H]⁺, confirming its identity. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

For routine purity analysis, a standalone HPLC with UV detection can be utilized.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: An Inertsil ODS-C18 column (e.g., 250 mm × 4.6 mm, 5µm) is a suitable choice.[5]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water is often used. A common mobile phase composition is a 40:30:30 (v/v/v) mixture of acetonitrile, methanol, and water.[5]

    • Flow Rate: A standard flow rate is 1.0 mL/min.[5][8]

    • Detection Wavelength: Detection is typically performed at the UV absorbance maximum of Enzalutamide, which is around 237 nm.[5][9]

  • Data Analysis: The purity of this compound is determined by calculating the area percentage of the principal peak in the chromatogram.

Mass Spectrometry for Isotopic Enrichment

To confirm the level of deuterium incorporation, mass spectrometry is the definitive method.

  • Instrumentation: A high-resolution mass spectrometer is preferred for accurate mass measurements.

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to observe the isotopic distribution of the molecular ion.

  • Data Analysis: The relative intensities of the peaks corresponding to the unlabeled Enzalutamide and the various deuterated isotopologues are measured. The isotopic enrichment is calculated based on the percentage of the d6 species relative to all other isotopic forms. A typical CoA will show a high percentage for the d6 isotopologue.[3]

Workflow and Signaling Pathway Diagrams

Visual representations of the Certificate of Analysis workflow and the mechanism of action of Enzalutamide provide a clearer understanding of the context and application of this critical analytical document.

CoA_Workflow SampleReceipt Sample Receipt and Login TestAssignment Test Assignment (QC Chemist) SampleReceipt->TestAssignment Analysis Analytical Testing (e.g., HPLC, LC-MS) TestAssignment->Analysis DataReview1 Initial Data Review (Analyst) Analysis->DataReview1 DataReview1->Analysis Fail DataReview2 Secondary Data Review (Peer Reviewer) DataReview1->DataReview2 Pass DataReview2->DataReview1 Fail CoA_Generation Certificate of Analysis Generation DataReview2->CoA_Generation Pass QA_Approval Quality Assurance Final Approval CoA_Generation->QA_Approval QA_Approval->CoA_Generation Rejected Release Product Release QA_Approval->Release Approved

Caption: General workflow for the generation and approval of a Certificate of Analysis.

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to Nucleus Nucleus AR->Nucleus Inhibits Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding DNA DNA (Androgen Response Elements) Nucleus->DNA Inhibits DNA Binding Transcription Gene Transcription (Prostate Cancer Cell Growth) DNA->Transcription

Caption: Mechanism of action of Enzalutamide on the androgen receptor signaling pathway.

References

Enzalutamide vs Enzalutamide-d6 physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of Enzalutamide vs. Enzalutamide-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the core physical properties of Enzalutamide and its deuterated analog, this compound. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Enzalutamide is a potent second-generation non-steroidal anti-androgen (NSAA) that targets the androgen receptor (AR) signaling pathway. It is a critical therapeutic agent in the treatment of metastatic castration-resistant prostate cancer (mCRPC). This compound is a deuterated version of Enzalutamide, where six hydrogen atoms on the two methyl groups of the imidazolidine ring have been replaced with deuterium. This isotopic substitution is primarily utilized in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification of Enzalutamide due to its nearly identical chemical properties but distinct mass. Understanding the physical properties of both compounds is essential for formulation development, analytical method validation, and interpreting experimental data.

Comparative Physical Properties

The following table summarizes the key physical and chemical properties of Enzalutamide and this compound. Deuteration results in a predictable increase in molecular weight but has a negligible effect on other macroscopic physical properties such as melting point, solubility, and pKa under standard conditions.

PropertyEnzalutamideThis compound
Appearance White to off-white crystalline solid/powder[1][2][3]Solid[4][5]
Molecular Formula C₂₁H₁₆F₄N₄O₂S[2][6][7][8]C₂₁H₁₀D₆F₄N₄O₂S[9][10]
Molecular Weight 464.44 g/mol [2][6][7][11][12][13]470.47 g/mol [14][15]
Melting Point 196 - 201 °C[1][6][16][]No data available[4][5][18]
Water Solubility Practically insoluble (~0.002 - 0.08 mg/mL)[1][2][3][11]No data available
Organic Solvent Solubility Soluble in DMSO (>25 mg/mL), DMF (~25 mg/mL); Freely soluble in acetonitrile; Slightly soluble in methanol[6][11][][19]Soluble in Methanol[10]
pKa No pKa between pH 3-11[11]No data available (Expected to be identical to Enzalutamide)
LogP 2.98 - 3.0[11][16]3.6 (Computed)[20]

Enzalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Enzalutamide exerts its therapeutic effect by comprehensively inhibiting the Androgen Receptor (AR) signaling pathway at multiple critical steps. This multi-faceted inhibition is key to its efficacy in castration-resistant prostate cancer, where the AR pathway often remains active despite low androgen levels.[21][22] The primary mechanisms are:

  • Competitive Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain of the AR with high affinity, directly competing with androgens like dihydrotestosterone (DHT) and preventing receptor activation.[23][24][25]

  • Inhibition of Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm to the nucleus. Enzalutamide binding prevents this crucial step, sequestering the receptor in the cytoplasm.[21][23][25]

  • Impairment of DNA Binding and Transcription: Should any AR reach the nucleus, Enzalutamide impairs its ability to bind to Androgen Response Elements (AREs) on the DNA, thereby preventing the transcription of target genes that promote cell proliferation and survival.[21][24][25]

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR 1. Binding AR_Androgen AR-Androgen Complex AR->AR_Androgen AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N 2. Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_Androgen_N->ARE 3. DNA Binding Transcription Gene Transcription ARE->Transcription Growth Cell Growth & Survival Transcription->Growth Enzalutamide Enzalutamide Enzalutamide->Inhibit1 Enzalutamide->Inhibit2 Enzalutamide->Inhibit3 Melting_Point_Workflow A 1. Prepare Dry, Powdered Sample B 2. Pack Sample into Capillary Tube (2-3 mm) A->B C 3. Place Capillary in Melting Point Apparatus B->C D 4. Heat Rapidly for Approximate Range C->D E 5. Cool Apparatus D->E F 6. Heat Slowly (1-2°C/min) Near Melting Point E->F G 7. Observe & Record Melting Range (T₁ - T₂) F->G

References

A Technical Guide to the Isotopic Purity of Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of Enzalutamide-d6, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide. The precise determination of isotopic purity is critical for its application as an internal standard in quantitative bioanalytical assays, ensuring the accuracy and reliability of pharmacokinetic and metabolic studies.

Introduction to this compound

Enzalutamide is a second-generation nonsteroidal antiandrogen used in the treatment of metastatic castration-resistant prostate cancer.[1][] It functions by targeting multiple stages of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth.[3][4] this compound is a stable isotope-labeled version of Enzalutamide where six hydrogen atoms on the two methyl groups of the imidazolidine ring have been replaced with deuterium atoms.[5][6][7] This substitution results in a molecule that is chemically identical to Enzalutamide but has a higher molecular weight.

The primary application of this compound is as an internal standard for the quantification of Enzalutamide in biological samples using mass spectrometry (MS) based methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8][9] The deuterated standard co-elutes with the unlabeled drug during chromatography but is distinguishable by its higher mass in the mass spectrometer. This allows for precise correction of variations in sample preparation and instrument response, leading to highly accurate quantification. Therefore, the isotopic purity of this compound is a paramount quality attribute.

Data Presentation: Physicochemical and Purity Specifications

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and certificates of analysis.

ParameterValueReference(s)
CAS Number 1443331-94-9[5][10]
Molecular Formula C₂₁H₁₀D₆F₄N₄O₂S[5][10]
Molecular Weight 470.47 g/mol [5][10]
Chemical Purity (LCMS) ≥99.84%[5]
Isotopic Enrichment ≥99.88%[5]
Isotopic Distribution d6=99.68%, d4=0.22%, d3=0.10%[5]
IUPAC Name 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide[][7]
Appearance White to off-white solid[5][8]

Experimental Protocols for Isotopic Purity Determination

The assessment of isotopic purity and structural integrity of deuterated compounds like this compound relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS is the cornerstone technique for determining isotopic purity. The liquid chromatography component separates this compound from other potential impurities. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z). By comparing the signal intensity of the ion corresponding to this compound with the intensities of ions corresponding to partially deuterated or non-deuterated Enzalutamide, the isotopic enrichment can be calculated.

Detailed Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, DMF, or Ethanol).[8]

    • Perform serial dilutions to create working solutions at an appropriate concentration for LC-MS analysis (typically in the ng/mL to µg/mL range).

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase column (e.g., C18) is typically used for small molecule analysis.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is employed to achieve separation.

    • Injection: Inject a small volume (e.g., 1-10 µL) of the prepared sample onto the column. The goal is to achieve chromatographic separation of the analyte from any non-isotopically labeled impurities.

  • Mass Spectrometric Analysis:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for this class of compounds.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is required to resolve the isotopic peaks.

    • Data Acquisition: Acquire data in full scan mode over a relevant m/z range to detect the molecular ions of Enzalutamide (unlabeled) and this compound.

  • Data Analysis and Isotopic Purity Calculation:

    • Extract the ion chromatograms for the theoretical m/z values of Enzalutamide and this compound.

    • Integrate the peak areas for each isotopic species detected.

    • Calculate the isotopic purity (enrichment) using the following formula:

      • Isotopic Purity (%) = [Area(d6) / (Area(d0) + Area(d1) + ... + Area(d6))] x 100

    • A high percentage (typically >98%) indicates high isotopic purity.[]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides information about the chemical structure of a molecule. For isotopic purity analysis, Proton NMR (¹H NMR) is particularly useful. The replacement of hydrogen with deuterium at a specific position in the molecule results in the disappearance of the corresponding proton signal in the ¹H NMR spectrum. By comparing the spectrum of this compound to that of unlabeled Enzalutamide, one can confirm the location of deuteration and estimate the degree of incorporation.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated NMR solvent (e.g., DMSO-d₆, Chloroform-d). The choice of solvent should be one in which the analyte is fully soluble.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

    • Experiment: Acquire a standard ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time, which should be optimized to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, and baseline correction).

    • Compare the resulting ¹H NMR spectrum of this compound with a reference spectrum of unlabeled Enzalutamide.[12]

    • Confirm the absence or significant reduction of the proton signals corresponding to the two methyl groups on the imidazolidine ring.

    • Integration of the remaining proton signals against a known internal standard or residual solvent peak can provide a semi-quantitative measure of the completeness of deuteration. The structural integrity is confirmed if all other expected proton signals are present and have the correct chemical shifts and splitting patterns.

Visualizations: Signaling Pathways and Experimental Workflows

Enzalutamide Mechanism of Action

The following diagram illustrates the multi-targeted mechanism by which Enzalutamide inhibits the androgen receptor signaling pathway, a crucial process for the growth of prostate cancer cells.[4][13]

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgens (e.g., DHT) AR Androgen Receptor (AR) DHT->AR Binds AR_active Active AR Complex AR->AR_active Conformational Change HSP HSP HSP->AR Stabilizes Enza_cyto Enzalutamide Enza_cyto->AR Competitively Inhibits Binding AR_nuc AR in Nucleus AR_active->AR_nuc Nuclear Translocation DNA DNA (AREs) AR_nuc->DNA Binds to AREs Transcription Gene Transcription DNA->Transcription Initiates Cell Growth &\nProliferation Cell Growth & Proliferation Transcription->Cell Growth &\nProliferation Promotes Enza_nuc Enzalutamide Enza_nuc->AR_active Inhibits Translocation Enza_nuc->DNA Inhibits DNA Binding

Caption: Mechanism of Enzalutamide action on the Androgen Receptor (AR) signaling pathway.

Experimental Workflow for Isotopic Purity Analysis

This workflow provides a logical sequence for the comprehensive analysis of this compound isotopic purity, integrating both LC-MS and NMR methodologies.

Isotopic_Purity_Workflow arrow arrow start Start: This compound Sample prep Sample Preparation (Dissolve in appropriate solvent) start->prep split prep->split lcms LC-MS Analysis (High-Resolution MS) split->lcms Aliquot 1 nmr ¹H NMR Analysis split->nmr Aliquot 2 lcms_data LC-MS Data Processing: - Extract Ion Chromatograms - Integrate Isotopic Peaks lcms->lcms_data nmr_data NMR Data Processing: - Compare to Unlabeled Standard - Confirm Signal Disappearance nmr->nmr_data calc Calculate Isotopic Enrichment & Distribution lcms_data->calc confirm Confirm Deuteration Site & Structural Integrity nmr_data->confirm report Final Report: - Chemical Purity - Isotopic Purity calc->report confirm->report end End report->end

References

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental monitoring, the pursuit of accuracy and precision is paramount. This in-depth technical guide explores the core principles, practical applications, and methodologies surrounding the use of deuterated internal standards. As the gold standard in mass spectrometry-based quantification, a thorough understanding of their synthesis, implementation, and validation is critical for generating robust and reliable data.

The Core Principle: Why Deuterated Internal Standards?

In quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS), variability can be introduced at multiple stages of the analytical workflow.[1] This includes inconsistencies in sample preparation, extraction losses, injection volume variations, and fluctuations in the mass spectrometer's ionization efficiency, often referred to as matrix effects.[1][2] An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest that is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[3]

The ideal internal standard co-elutes with the analyte and experiences the same variations during the analytical process.[3] By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to significantly improved accuracy and precision.[1]

Deuterated internal standards are stable isotope-labeled (SIL) versions of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[4] Because their chemical and physical properties are nearly identical to the analyte, they are considered the most effective type of internal standard for compensating for analytical variability.[1][3]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards offers several key advantages over other types of internal standards (e.g., structural analogs):

  • Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major challenge in LC-MS bioanalysis.[1] Since a deuterated internal standard has almost identical chromatographic behavior and ionization efficiency to the analyte, it is affected by the matrix in the same way, allowing for effective normalization.[1]

  • Correction for Extraction Variability: Losses during sample preparation steps like protein precipitation or liquid-liquid extraction can be a significant source of error. A deuterated internal standard, added before extraction, will be lost to the same extent as the analyte, ensuring that the analyte/IS ratio remains constant.

  • Mitigation of Instrument Variability: Fluctuations in instrument performance, such as injection volume inconsistencies and ion source instability, are corrected for by the use of a co-eluting deuterated internal standard.[5]

  • Improved Precision and Accuracy: The comprehensive correction for various sources of error results in significantly improved precision (lower relative standard deviation, %RSD) and accuracy (closer to the true value) of the quantitative results.[6]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]

Synthesis of Deuterated Internal Standards

The preparation of deuterated internal standards is a critical step in their application. The goal is to introduce deuterium atoms at positions that are not susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[7] Common methods for synthesizing deuterated compounds include:

  • Hydrogen-Deuterium Exchange (H/D Exchange): This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a catalyst.[4][8][9] Acid-, base-, or metal-catalyzed (e.g., palladium, platinum, rhodium) H/D exchange reactions are commonly employed.[8][10]

  • Catalytic Deuteration: This technique introduces deuterium by the catalytic reduction of an unsaturated bond (e.g., a double or triple bond) using deuterium gas (D₂) and a metal catalyst.[11]

  • Reduction with Deuterated Reagents: Functional groups like esters, carboxylic acids, or amides can be reduced using deuterated reducing agents such as lithium aluminum deuteride (LiAlD₄) or sodium borodeuteride (NaBD₄) to introduce deuterium into the molecule.[10]

  • Synthesis from Deuterated Precursors: This approach involves a multi-step chemical synthesis starting from commercially available deuterated building blocks.[12] This method offers precise control over the location and number of deuterium atoms incorporated.

Experimental Protocols: A Practical Guide

The following sections provide an overview of a typical experimental workflow for the quantitative analysis of a drug in human plasma using a deuterated internal standard.

Sample Preparation

The goal of sample preparation is to remove interfering substances from the biological matrix and isolate the analyte and internal standard.[13] Two common techniques are protein precipitation and liquid-liquid extraction.

4.1.1. Protein Precipitation (PPT)

This is a rapid and straightforward method for removing the majority of proteins from plasma samples.[14][15][16]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[16]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[16]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4.1.2. Liquid-Liquid Extraction (LLE)

LLE is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquids, typically an aqueous phase and an organic solvent.[17]

Protocol:

  • To 200 µL of plasma sample in a glass tube, add 20 µL of the deuterated internal standard working solution.

  • Vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of tert-butyl methyl ether and diethyl ether).[3][18]

  • Vortex for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.[19]

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS/MS injection.[20]

LC-MS/MS Analysis

The extracted samples are then analyzed by liquid chromatography-tandem mass spectrometry. The following is an example of a method for the analysis of amlodipine and its deuterated internal standard, amlodipine-d4.[10][21][22]

4.2.1. Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 µm)[18]
Mobile Phase A 5 mM Ammonium Acetate in Water with 0.1% Formic Acid[18]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[18]
Flow Rate 0.7 mL/min[18]
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Isocratic or gradient elution depending on the separation needs

4.2.2. Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V[10]
Source Temperature 300 °C[10]
MRM Transitions
AmlodipineQ1: 409.3 m/z -> Q3: 237.9 m/z[10]
Amlodipine-d4Q1: 413.3 m/z -> Q3: 237.9 m/z[10]

Data Presentation: Quantitative Performance

The use of deuterated internal standards significantly enhances the performance of bioanalytical methods. The following tables summarize typical validation data.

Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Amlodipine in Human Plasma

AnalyteNominal Conc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
Amlodipine 0.5 (LLOQ)4.2-2.55.1-1.8
1.5 (LQC)3.11.24.00.5
25 (MQC)2.50.83.21.1
40 (HQC)2.1-1.52.8-0.9

Data compiled from representative values found in bioanalytical literature.

Table 2: Comparison of Method Performance With and Without a Deuterated Internal Standard for the Analysis of a Hypothetical Drug

ParameterMethod with Deuterated ISMethod without Internal Standard
Precision (%RSD) at LQC 3.5%12.8%
Accuracy (%Bias) at LQC 2.1%-8.5%
Precision (%RSD) at HQC 2.8%10.2%
Accuracy (%Bias) at HQC -1.7%6.3%
Linearity (r²) >0.998>0.990

Illustrative data based on trends reported in comparative studies.

Method Validation

A bioanalytical method must be validated to ensure its reliability for its intended purpose. Regulatory bodies like the FDA and EMA provide detailed guidance on method validation. Key parameters to be evaluated include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the measured concentration to the true concentration.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly.

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The extraction efficiency of the analytical method.

  • Matrix Effect: The effect of co-eluting substances on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Visualizing the Workflow and Concepts

The following diagrams, created using the DOT language, illustrate key aspects of using deuterated internal standards.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Deuterated Internal Standard Sample->Spike_IS Extraction Extraction (PPT or LLE) Spike_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio_Calc Calculate Analyte/IS Response Ratio Integration->Ratio_Calc Quantification Quantification using Calibration Curve Ratio_Calc->Quantification Final_Result Final Concentration Result Quantification->Final_Result

Caption: Bioanalytical workflow using a deuterated internal standard.

Matrix_Effect_Correction cluster_no_is Without Internal Standard cluster_with_is With Deuterated Internal Standard Analyte_Signal_Suppressed Analyte Signal (Suppressed) Inaccurate_Result Inaccurate Quantification Analyte_Signal_Suppressed->Inaccurate_Result Leads to Analyte_Signal_IS_Suppressed Analyte and IS Signals (Equally Suppressed) Ratio_Constant Analyte/IS Ratio Remains Constant Analyte_Signal_IS_Suppressed->Ratio_Constant Results in Accurate_Result Accurate Quantification Ratio_Constant->Accurate_Result Allows for Matrix_Effect Matrix Effect (Ion Suppression) Matrix_Effect->Analyte_Signal_Suppressed Matrix_Effect->Analyte_Signal_IS_Suppressed

Caption: Correction of matrix effects with a deuterated internal standard.

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing a robust solution to the challenges of analytical variability.[4] Their ability to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, ensures the highest level of accuracy and precision.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding and proper implementation of deuterated internal standards are essential for generating high-quality, reliable, and defensible data that can withstand scientific and regulatory scrutiny.

References

The Role of Enzalutamide-d6 in Pharmacokinetic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of Enzalutamide-d6 in the pharmacokinetic analysis of enzalutamide, a potent androgen receptor inhibitor. This compound, a stable isotope-labeled analog of enzalutamide, is an indispensable tool in bioanalytical methodologies, ensuring the accuracy and reliability of quantitative assessments in complex biological matrices. This document details its application, the experimental protocols for its use, and the underlying principles of its function as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Introduction to Enzalutamide and the Need for Pharmacokinetic Monitoring

Enzalutamide is a second-generation nonsteroidal antiandrogen approved for the treatment of metastatic castration-resistant prostate cancer (mCRPC). It exerts its therapeutic effect by potently inhibiting multiple steps in the androgen receptor (AR) signaling pathway. Given its narrow therapeutic index and potential for drug-drug interactions, precise monitoring of enzalutamide and its active metabolite, N-desmethylenzalutamide, in patient plasma is crucial for optimizing dosing strategies and ensuring patient safety.[1] Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of enzalutamide.

The Critical Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard (IS) is paramount for accurate and precise quantification. The ideal IS should mimic the analyte of interest in terms of chemical properties, extraction recovery, and ionization efficiency, but be clearly distinguishable by the mass spectrometer. This compound, with six deuterium atoms replacing hydrogen atoms on the two methyl groups of the dimethylthiohydantoin moiety, serves as an excellent IS for enzalutamide.[2][3]

The key advantages of using this compound include:

  • Similar Physicochemical Properties: Its structure is nearly identical to enzalutamide, ensuring it behaves similarly during sample preparation and chromatographic separation.

  • Co-elution with Analyte: this compound co-elutes with enzalutamide, meaning they experience the same matrix effects during ionization, which are then corrected for in the final calculation.

  • Mass Differentiation: The six-dalton mass difference allows for distinct detection by the mass spectrometer, preventing interference with the analyte signal.[2]

Quantitative Data Summary

The use of this compound as an internal standard has been validated in numerous bioanalytical methods. The following tables summarize key quantitative parameters from a representative validated LC-MS/MS method for the determination of enzalutamide and its active metabolite in human plasma.

Table 1: LC-MS/MS Method Parameters

ParameterValue
Liquid Chromatography
ColumnAcquity BEH C18 (2.1 × 50 mm, 1.7 µm)[2]
Mobile Phase A0.1% Formic Acid in Water[2]
Mobile Phase B0.1% Formic Acid in Acetonitrile[2]
Flow Rate0.5 mL/min[2]
Injection Volume2 µL[2]
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[2]
Capillary Voltage4.2 kV[2]
Desolvation Temperature500 °C[2]
Desolvation Gas Flow1000 L/hour[2]
Cone Voltage65 V[2]
Collision Energy (Enzalutamide)25 V[2]

Table 2: Mass Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Retention Time (min)
Enzalutamide4652092.5[2]
N-desmethylenzalutamide4511952.4[2]
This compound (IS) 471 215 2.5 [2]

Table 3: Method Validation Parameters

ParameterEnzalutamideN-desmethylenzalutamide
Calibration Curve Range500–50,000 ng/mL[2]500–50,000 ng/mL[2]
Within-day Precision (%CV)<8%[2]<8%[2]
Between-day Precision (%CV)<8%[2]<8%
Accuracywithin 108%[2]within 108%[2]
LLOQ Precision (%CV)<10%[2]<10%[2]
LLOQ Accuracywithin 116%[2]within 116%[2]

Detailed Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol details a common and efficient method for extracting enzalutamide and its metabolites from human plasma.

  • Aliquoting: In a microcentrifuge tube, pipette 50 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 150 µL of methanol to each tube.[4]

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

The following is a representative LC-MS/MS method for the simultaneous quantification of enzalutamide and N-desmethylenzalutamide using this compound as the internal standard.

  • LC System: An Acquity H-Class UPLC system or equivalent.[2]

  • Column: Acquity BEH C18 column (2.1 × 50 mm, 1.7 µm particle size).[2]

  • Mobile Phase Gradient:

    • Time 0-2.5 min: Gradient from 95% Mobile Phase A / 5% Mobile Phase B to 10% Mobile Phase A / 90% Mobile Phase B.[2]

    • Time 2.5-3.5 min: Hold at 10% Mobile Phase A / 90% Mobile Phase B.[2]

    • Time 3.5-4.0 min: Return to initial conditions of 95% Mobile Phase A / 5% Mobile Phase B.[2]

  • MS System: A Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent, operated in positive ion mode.[2]

  • Data Acquisition: Monitor the mass transitions specified in Table 2 using Multiple Reaction Monitoring (MRM) mode.

Visualizations

Enzalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition

Enzalutamide disrupts the androgen receptor signaling pathway at multiple points, leading to decreased prostate cancer cell proliferation and survival.[5][6][7]

Enzalutamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP AR_active Activated AR AR->AR_active Nuclear Translocation Enzalutamide Enzalutamide Enzalutamide->AR Blocks Binding Enzalutamide->AR_active Inhibits Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Impairs Binding AR_active->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Enzalutamide's multi-targeted inhibition of the androgen receptor signaling pathway.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the logical flow of a typical pharmacokinetic study utilizing this compound.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing cluster_results Results Patient_Sample Patient Plasma Sample Add_IS Add this compound (IS) Patient_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_MSMS LC-MS/MS Analysis Supernatant_Collection->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination PK_Parameters Pharmacokinetic Parameters (AUC, Cmax, t1/2) Concentration_Determination->PK_Parameters

Caption: A typical workflow for the bioanalysis of enzalutamide using this compound.

Conclusion

This compound is a cornerstone for the accurate and reliable quantification of enzalutamide in pharmacokinetic studies. Its use as an internal standard in LC-MS/MS methodologies allows for the correction of matrix effects and variations in sample processing, leading to high-quality data essential for clinical and research applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and researchers in the field of drug development and therapeutic drug monitoring. The continued application of such robust bioanalytical methods will undoubtedly contribute to a deeper understanding of enzalutamide's pharmacology and the optimization of its therapeutic use.

References

Enzalutamide-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Enzalutamide-d6 as an internal standard in the bioanalysis of the potent androgen receptor inhibitor, enzalutamide. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its application, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, and provides a comprehensive overview of the analytical methodologies.

The Therapeutic Mechanism of Enzalutamide

Enzalutamide is a second-generation nonsteroidal anti-androgen agent that targets multiple stages of the androgen receptor (AR) signaling pathway, a critical driver in the progression of prostate cancer. Its mechanism of action involves three key inhibitory steps:

  • Inhibition of Androgen Binding: Enzalutamide competitively binds to the ligand-binding domain of the androgen receptor with a higher affinity than natural androgens like testosterone and dihydrotestosterone. This prevents the receptor from being activated.

  • Inhibition of Nuclear Translocation: Even if the androgen receptor becomes activated, enzalutamide hinders its translocation from the cytoplasm into the nucleus.

  • Impairment of DNA Binding: For any androgen receptors that do manage to enter the nucleus, enzalutamide interferes with their ability to bind to specific DNA sequences known as androgen response elements (AREs). This prevents the transcription of genes that are essential for prostate cancer cell growth and survival.

This multi-faceted approach effectively suppresses the signaling cascade that fuels the proliferation of prostate cancer cells.

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly with LC-MS/MS, an internal standard is crucial for achieving accurate and precise measurements. An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector. This compound, a deuterated analog of enzalutamide, serves as an excellent internal standard for several reasons:

  • Co-elution: Due to its structural similarity to enzalutamide, this compound exhibits nearly identical chromatographic behavior, meaning it elutes at the same time as enzalutamide from the liquid chromatography column.

  • Similar Ionization Efficiency: Both enzalutamide and this compound have comparable ionization efficiencies in the mass spectrometer's ion source.

  • Mass Differentiation: The six deuterium atoms in this compound give it a higher mass than enzalutamide. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard.

By adding a known concentration of this compound to each sample, any variations that occur during sample preparation (e.g., extraction efficiency), chromatography (e.g., injection volume), or ionization (e.g., matrix effects) will affect both the analyte and the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively canceling out these variations and leading to more robust and reliable results.

Quantitative Data from Validated Bioanalytical Methods

The following tables summarize key quantitative parameters from published and validated LC-MS/MS methods for the determination of enzalutamide in human plasma using this compound as an internal standard.

Parameter Method 1 [1][2]Method 2 [3][4]Method 3 [5][6][7]
Linearity Range (ng/mL) 500 - 50,000500 - 50,00020 - 50,000
Lower Limit of Quantification (LLOQ) (ng/mL) 50050020
Upper Limit of Quantification (ULOQ) (ng/mL) 50,00050,00050,000
Intra-day Precision (%CV) < 8%< 5.1%≤ 7.24%
Inter-day Precision (%CV) < 8%< 5.1%≤ 7.24%
Intra-day Accuracy (%Bias) Within ±8%Within ±5.1%-8.17% to 9.00%
Inter-day Accuracy (%Bias) Within ±8%Within ±5.1%-8.17% to 9.00%

Table 1: Comparison of Quantitative Parameters from Different Validated LC-MS/MS Methods.

Experimental Protocols for Bioanalysis

The following sections detail a typical experimental protocol for the quantification of enzalutamide in human plasma using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting enzalutamide from plasma samples.[1][3][4]

  • Aliquoting: Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of this compound working solution (e.g., 50 µL of a 100 ng/mL solution) to each plasma sample.

  • Precipitation: Add a protein precipitating agent, typically acetonitrile (e.g., 200 µL), to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 13,500 x g) for a sufficient time (e.g., 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant, which contains the enzalutamide and this compound, to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is typically achieved using a reverse-phase C18 column.[1]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: A typical flow rate is 0.5 mL/min.

  • Injection Volume: A small volume of the supernatant (e.g., 2-10 µL) is injected onto the column.

  • Gradient Elution: A gradient elution program is often used to separate enzalutamide from other matrix components. An example gradient is as follows:

    • 0-2.5 min: 5% B

    • 2.5-3.5 min: Linearly increase to 90% B

    • 3.5-4.0 min: Hold at 90% B

    • 4.0-4.5 min: Return to 5% B

    • 4.5-5.0 min: Re-equilibrate at 5% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is commonly used for detection and quantification.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: The following are typical MRM transitions for enzalutamide and this compound:

    • Enzalutamide: Precursor ion (m/z) 465.1 → Product ion (m/z) 209.1

    • This compound: Precursor ion (m/z) 471.1 → Product ion (m/z) 215.1

  • Instrument Parameters: Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum sensitivity for each analyte.

Mandatory Visualizations

Signaling Pathway Diagram

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_active Activated AR AR->AR_active Activation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds (Inhibition) AR_nuc Nuclear AR AR_active->AR_nuc Nuclear Translocation AR_active->Enzalutamide_nuc Inhibits Translocation ARE Androgen Response Element (DNA) AR_nuc->ARE Binds AR_nuc->Enzalutamide_dna Inhibits DNA Binding Transcription Gene Transcription ARE->Transcription Growth Tumor Growth & Survival Transcription->Growth

Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.

Experimental Workflow Diagram

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification Plasma Plasma Sample (100 µL) IS Spike with This compound (IS) Plasma->IS Precipitate Add Acetonitrile (Protein Precipitation) IS->Precipitate Vortex Vortex (10 min) Precipitate->Vortex Centrifuge Centrifuge (13,500 x g, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant (2-10 µL) Supernatant->Inject LC Liquid Chromatography (C18 Column, Gradient Elution) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Peak_Integration Peak Area Integration (Enzalutamide & this compound) MS->Peak_Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Report Enzalutamide Concentration Calibration->Result

Caption: Experimental workflow for the bioanalysis of enzalutamide using this compound.

This comprehensive guide provides the foundational knowledge and detailed methodologies for the effective use of this compound as an internal standard in the bioanalysis of enzalutamide. By understanding its mechanism of action and adhering to validated protocols, researchers can ensure the generation of high-quality, reliable data in their drug development and clinical research endeavors.

References

A Technical Guide to the Solubility of Enzalutamide-d6 in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility characteristics of Enzalutamide-d6, a deuterated isotopologue of the potent androgen receptor inhibitor, Enzalutamide. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications, including analytical standard preparation, formulation development, and various in vitro and in vivo experimental setups. This document compiles available solubility data, outlines standard experimental protocols for solubility determination, and illustrates the relevant biological pathway and experimental workflows.

This compound: An Overview

This compound is a stable, isotopically labeled version of Enzalutamide, where six hydrogen atoms on the two methyl groups of the gem-dimethyl moiety have been replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of Enzalutamide in biological matrices. Chemically, the physicochemical properties of this compound, including its solubility, are expected to be highly similar to those of its non-deuterated counterpart, Enzalutamide.

Solubility of Enzalutamide in Organic Solvents

Quantitative solubility data for this compound is not extensively published. However, the solubility of Enzalutamide provides a very close approximation. The following table summarizes the available data for Enzalutamide.

SolventSolubility (mg/mL)ClassificationSource
Dimethyl Sulfoxide (DMSO)≥ 50Very Soluble[1]
1-Methyl-2-pyrrolidinone530Freely Soluble[2]
Dimethyl Formamide (DMF)~25Freely Soluble[3]
Methanol49Soluble[2]
Acetonitrile-Freely Soluble[2]
Ethanol (Absolute)12Sparingly Soluble[2]
Ethanol~0.5Sparingly Soluble[3]
Water0.002Practically Insoluble[2]

Note: Solubility classifications are based on USP definitions. Data presented is for non-deuterated Enzalutamide, which serves as a strong proxy for this compound. One supplier notes that this compound is soluble in Methanol, though a quantitative value is not provided.[4]

Experimental Protocols for Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This method establishes the thermodynamic equilibrium between the dissolved and solid states of the substance.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (e.g., this compound) to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.[5]

  • Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium.[6][7] This typically requires 24 to 48 hours, during which the concentration of the dissolved solute stabilizes.[6]

  • Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by:

    • Centrifugation: Spinning the sample at high speed to pellet the solid.

    • Filtration: Passing the solution through a filter (e.g., a 0.22 µm syringe filter) that is compatible with the solvent and does not adsorb the solute.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample as necessary with a suitable solvent.

  • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Back-calculate the original concentration in the saturated solution, taking into account any dilution factors. This value represents the equilibrium solubility.

Visualization of Key Pathways and Workflows

4.1. Signaling Pathway: Enzalutamide's Mechanism of Action

Enzalutamide is a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[8][9] It acts at multiple steps to block the pathway's activation.[10][11][12]

Enzalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DHT Androgen (DHT) AR_c Androgen Receptor (AR) DHT->AR_c Binds AR_Enza AR-Enzalutamide Complex AR_Active Activated AR (Dimerized) AR_c->AR_Active Activates & Dimerizes Enza Enzalutamide Enza->AR_c Competitively Binds Enza->AR_Active Prevents Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Enza->ARE Impairs DNA Binding AR_n AR AR_Active->AR_n Nuclear Translocation AR_n->ARE Binds DNA Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.

4.2. Experimental Workflow: Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Solubility_Workflow Start Start: Excess Solute + Solvent Agitation Agitation at Constant Temp (e.g., 24-48h) Start->Agitation Equilibrium Equilibrium Reached Agitation->Equilibrium Separation Phase Separation (Centrifugation / Filtration) Equilibrium->Separation Supernatant Collect Saturated Supernatant Separation->Supernatant Analysis Analytical Quantification (e.g., HPLC, LC-MS) Supernatant->Analysis Result Result: Solubility Value Analysis->Result

Caption: Standard experimental workflow for the shake-flask solubility determination method.

References

Navigating the Long-Term Viability of Enzalutamide-d6: A Technical Guide to Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the integrity of active pharmaceutical ingredients (APIs) is paramount. This in-depth technical guide provides a comprehensive overview of the long-term storage and stability of Enzalutamide-d6 powder, a deuterated analog of the potent androgen receptor inhibitor, Enzalutamide.

This compound is a critical tool in pharmacokinetic studies and as an internal standard in bioanalytical assays. Its stability directly impacts the accuracy and reliability of experimental results. This guide synthesizes available data on its storage, potential degradation pathways, and the analytical methodologies required for its assessment.

Recommended Storage and Handling

Proper storage is the first line of defense in maintaining the chemical integrity of this compound powder. The following conditions are recommended based on information from various suppliers and safety data sheets.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationAdditional Notes
Powder -20°CLong-term (up to 3 years)Keep in a tightly sealed container in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[1][2]
2-8°CShort-termSuitable for routine use where long-term storage is not required.[3][4][5]
4°CUp to 2 yearsAn alternative for intermediate-term storage.[2][6]
In Solvent -80°CUp to 6 monthsRecommended for solutions, such as in DMSO.[7]
-20°CUp to 1 yearA viable, though less optimal, alternative for storing solutions.[6]

Handling Precautions:

When handling this compound powder, it is crucial to avoid inhalation, and contact with skin and eyes. The use of personal protective equipment, including gloves, safety goggles, and a lab coat, is strongly advised. Handling should occur in a well-ventilated area or under a fume hood.[1][2]

Chemical Stability and Degradation Profile

This compound is generally stable under the recommended storage conditions.[1] However, like its non-deuterated counterpart, it is susceptible to degradation under certain stress conditions. Forced degradation studies on Enzalutamide provide valuable insights into the potential stability liabilities of its deuterated analog.

Table 2: Summary of Forced Degradation Studies on Enzalutamide

Stress ConditionObservationsPercentage Degradation (if reported)
Acidic Hydrolysis Significant degradation observed.3.10% (0.1 M HCl at 80°C for 4h)[8]
Alkaline Hydrolysis Significant degradation observed.4.54% (0.01 M NaOH at 80°C for 4h)[8]
Oxidative Sensitive to oxidation (peroxide).Significant degradation observed.[9]
Thermal Stable.No degradation observed.[8]
Photolytic (UV/Sunlight) Stable.No degradation observed.[8]
Neutral (Water) Stable.No degradation observed.[8]

The primary metabolic pathway for Enzalutamide involves N-demethylation to its active metabolite, N-desmethylenzalutamide (M2), which is then hydrolyzed to an inactive carboxylic acid metabolite (M1). Deuteration at the N-methyl group (as in this compound) is known to slow down this N-demethylation process due to the kinetic isotope effect. This suggests that this compound may exhibit greater metabolic stability compared to Enzalutamide.

A key degradation product identified from the hydrolysis of Enzalutamide is 4-amino-2-(trifluoromethyl)benzonitrile (Enzal-2A).[10][11] It is reasonable to infer that a similar hydrolysis-based degradation pathway exists for this compound under harsh acidic or basic conditions.

Visualizing Key Pathways and Workflows

To better understand the biological context and the analytical process for stability assessment, the following diagrams are provided.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Associated AR_active Activated AR AR->AR_active Nuclear Translocation Enzalutamide_d6 This compound Enzalutamide_d6->AR Competitively Inhibits Binding Enzalutamide_d6->AR_active Inhibits Nuclear Translocation DNA DNA Enzalutamide_d6->DNA Inhibits AR Binding to DNA AR_active->DNA Binds to ARE Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription Initiates

Figure 1: this compound Mechanism of Action in the Androgen Receptor Signaling Pathway.

cluster_degradation Potential Degradation Pathways Enzalutamide_d6 This compound N_desmethyl N-desmethyl this compound (Metabolite M2 analog) Enzalutamide_d6->N_desmethyl N-demethylation (Metabolic) Hydrolysis_Product Hydrolysis Degradant (e.g., Enzal-2A analog) Enzalutamide_d6->Hydrolysis_Product Hydrolysis (Acid/Base Stress) Carboxylic_Acid Carboxylic Acid Metabolite-d6 (Metabolite M1 analog) N_desmethyl->Carboxylic_Acid Hydrolysis (Metabolic)

Figure 2: Inferred Degradation and Metabolic Pathways for this compound.

cluster_workflow Stability Testing Workflow start This compound Powder Sample storage Store under defined conditions (e.g., -20°C) start->storage sampling Sample at specified time points storage->sampling prep Sample Preparation (Dissolution, Dilution) sampling->prep analysis LC-MS/MS or HPLC Analysis prep->analysis data Data Analysis (Purity, Degradants) analysis->data report Stability Report data->report

Figure 3: General Experimental Workflow for Long-Term Stability Testing.

Experimental Protocols for Stability Assessment

The following protocols are based on validated methods for Enzalutamide and its metabolites and are suitable for assessing the stability of this compound.

Protocol 1: Stability-Indicating RP-HPLC Method

This method is adapted from published procedures for the analysis of Enzalutamide.[5][12]

Table 3: RP-HPLC Method Parameters

ParameterSpecification
Column Inertsil ODS-C18 (250 mm x 4.6 mm, 5µm) or equivalent
Mobile Phase Acetonitrile:Methanol:Water (40:30:30 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 237 nm
Column Temperature Ambient (e.g., 25°C)
Injection Volume 10-20 µL
Diluent Mobile Phase

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the diluent to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solution: Dilute the stock solution with the diluent to a suitable working concentration (e.g., 50 µg/mL).

  • Sample Solution: Accurately weigh the this compound powder that has been subjected to stability testing and dissolve it in the diluent to achieve a target concentration similar to the working standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system and compare the peak areas to determine the purity and presence of any degradation products.

Protocol 2: LC-MS/MS Method for Higher Sensitivity and Specificity

This protocol is based on methods used for the bioanalysis of Enzalutamide and its metabolites, where this compound is often used as an internal standard.[6]

Table 4: LC-MS/MS Method Parameters

ParameterSpecification
LC System UPLC or HPLC system
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient A linear gradient appropriate for separating the parent compound from potential degradants.
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition m/z 471 → 215 (for this compound)

Sample Preparation and Analysis:

  • Prepare stock and working solutions of the this compound stability sample in a suitable solvent (e.g., acetonitrile).

  • Further dilute the samples to fall within the calibrated range of the instrument.

  • Inject the prepared samples into the LC-MS/MS system.

  • Quantify the amount of intact this compound and identify any potential degradation products by monitoring for expected mass transitions.

Conclusion

The long-term stability of this compound powder is best maintained by storage at -20°C in a tightly sealed container, protected from light. While generally stable, it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress. The provided experimental protocols for RP-HPLC and LC-MS/MS offer robust methods for monitoring the purity and stability of this compound over time. By adhering to these storage and handling guidelines and employing appropriate analytical techniques, researchers can ensure the integrity of this important compound in their scientific endeavors.

References

Enzalutamide-d6: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Enzalutamide-d6, a deuterated analog of the potent androgen receptor inhibitor Enzalutamide. This document is intended for use by trained personnel in a laboratory setting. The burden of safe use of this material rests entirely with the user.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] While specific toxicity data for the deuterated form is limited, the safety precautions for the parent compound, Enzalutamide, should be strictly followed. Enzalutamide is considered a cytotoxic agent, and therefore, this compound should be handled as such.

GHS Classification:

ClassificationCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed[1]
Acute aquatic toxicity1H400: Very toxic to aquatic life[1]
Chronic aquatic toxicity1H410: Very toxic to aquatic life with long lasting effects[1]

GHS Label Elements:

PictogramSignal Word
GHS07, GHS09Warning

Physical and Chemical Properties

PropertyValue
Synonyms 4-(3-(4-Cyano-3-(trifluoromethyl)phenyl)-5,5-bis(methyl-d3)-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide
Molecular Formula C21H10D6F4N4O2S[1][2]
Molecular Weight 470.47 g/mol [1]
CAS Number 1443331-94-9[1][2]
Appearance No data available
Storage Conditions Store at -20°C as a powder or -80°C in solvent. Keep container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Exposure Controls and Personal Protection

As a potent cytotoxic compound, exposure to this compound must be minimized through a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Use only in areas with appropriate exhaust ventilation, such as a certified chemical fume hood or a biological safety cabinet.[1][3]

  • Containment: For procedures with a high risk of aerosol generation, a glove box or isolator is recommended.

  • Safety Equipment: Ensure an accessible safety shower and eyewash station are available.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPESpecification
Eye Protection Safety goggles with side-shields.[1]
Hand Protection Protective gloves (e.g., double gloving with nitrile gloves).[1]
Skin and Body Protection Impervious clothing, such as a disposable gown with closed cuffs.[1]
Respiratory Protection A suitable respirator should be used when engineering controls are not sufficient to control airborne concentrations.

Safe Handling and Experimental Protocols

General Handling Precautions
  • Avoid inhalation, and contact with eyes and skin.[1][3]

  • Avoid the formation of dust and aerosols.[1][3]

  • Do not eat, drink, or smoke when using this product.[1][4]

  • Wash hands thoroughly after handling.[1][4]

Experimental Workflow for Handling Potent Compounds

The following diagram outlines a general workflow for the safe handling of this compound in a research laboratory.

G A Receiving and Unpacking B Storage A->B Verify Integrity G Documentation A->G C Preparation of Stock Solutions B->C Controlled Access B->G D Experimental Use C->D In Fume Hood/BSC C->G E Decontamination D->E Post-Experiment F Waste Disposal D->F D->G E->F Segregated Waste E->G F->G

Figure 1: General workflow for handling this compound.
Protocol for Weighing and Reconstitution

  • Preparation: Don all required PPE before entering the designated handling area. Prepare the work surface within a chemical fume hood by covering it with a disposable absorbent pad.

  • Weighing: Use an analytical balance inside the fume hood. To minimize dust generation, carefully open the container. Use appropriate tools to transfer the powder to a tared weigh boat.

  • Reconstitution: Add the desired solvent to the vial containing the weighed this compound. Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Cleanup: Decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of all contaminated materials as hazardous waste.

First Aid Measures

In case of exposure, follow these first aid measures immediately:

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Promptly call a physician.[1][3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[1][3]
Inhalation Immediately move the person to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. Call a physician.[1][3]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician.[1][3]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, absorb with an inert, non-combustible material (e.g., diatomite, universal binders). For solid spills, carefully cover with a damp absorbent paper to avoid raising dust.

  • Clean: Decontaminate the spill area with an appropriate solvent and cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed container for disposal as hazardous waste.

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant.[1] Do not allow the product to enter drains, water courses, or the soil.[1] As this compound is a deuterated compound, specific institutional and local regulations for the disposal of such materials must be followed. Contact your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal procedures.

Hierarchy of Safety Controls

A systematic approach to safety involves implementing controls in a hierarchical order of effectiveness. The following diagram illustrates this principle as it applies to handling this compound.

G cluster_0 Hierarchy of Controls A Elimination/Substitution (Most Effective) B Engineering Controls A->B C Administrative Controls B->C D Personal Protective Equipment (Least Effective) C->D

Figure 2: Hierarchy of safety and handling controls.
  • Elimination/Substitution: While not always feasible in a research context, consider if a less hazardous alternative could be used.

  • Engineering Controls: These are physical changes to the workspace to isolate workers from the hazard, such as fume hoods and glove boxes.

  • Administrative Controls: These are changes to work practices, such as standard operating procedures (SOPs), training, and signage.

  • Personal Protective Equipment (PPE): This is the last line of defense and should be used in conjunction with other control measures.

Stability and Reactivity

  • Reactivity: No data available.

  • Chemical Stability: Stable under recommended storage conditions.[1]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes.[1]

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for institutional safety protocols and professional judgment. Always consult your institution's EHS department for specific guidance.

References

Methodological & Application

Preparing Enzalutamide-d6 Stock and Working Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of Enzalutamide-d6 stock and working solutions for use in various research and drug development applications, including its use as an internal standard in bioanalytical methods and for in vitro cell-based assays.

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] this compound, a deuterated analog of Enzalutamide, serves as an ideal internal standard for quantitative analysis by mass spectrometry due to its similar chemical and physical properties to the parent drug, with a distinct mass-to-charge ratio. This document outlines the procedures for preparing stable and accurate stock and working solutions of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaC₂₁H₁₀D₆F₄N₄O₂S
Molecular Weight470.47 g/mol
AppearanceWhite to off-white solid
Purity (by HPLC)≥90%

Table 2: Solubility of this compound in Common Organic Solvents

SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 20 mg/mL
Dimethylformamide (DMF)≥ 25 mg/mL
MethanolSoluble
Ethanol≥ 0.5 mg/mL
AcetonitrileSoluble

Table 3: Recommended Storage and Stability of this compound Solutions

Solution TypeStorage TemperatureStability
Solid (Powder)-20°C≥ 4 years
Stock Solution (in DMSO or ACN)-40°CAt least 11 months
Working Solution (in Autosampler)2-8°CAt least 7 days
Aqueous SolutionRoom TemperatureNot recommended for more than one day

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL) for LC-MS Applications

This protocol describes the preparation of a 1 mg/mL stock solution of this compound, typically for use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), LC-MS grade or Acetonitrile (ACN), LC-MS grade

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Amber glass vials for storage

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder into a clean, dry volumetric flask of appropriate size (e.g., 1 mL for a 1 mg/mL solution).

  • Solvent Addition: Add a small amount of the chosen solvent (DMSO or ACN) to the flask to dissolve the powder.

  • Mixing: Gently swirl the flask or use a vortex mixer at a low speed to ensure complete dissolution of the solid.

  • Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into amber glass vials to protect it from light. Label the vials clearly with the compound name, concentration, solvent, and preparation date. Store the stock solution at -40°C for long-term stability.

Preparation of this compound Working Solutions for LC-MS Calibration Curve

This protocol outlines the serial dilution of the stock solution to prepare a series of working solutions for constructing a calibration curve.

Materials:

  • This compound stock solution (1 mg/mL)

  • Acetonitrile (ACN) or appropriate mobile phase

  • Pipettes and sterile, filtered pipette tips

  • Microcentrifuge tubes or autosampler vials

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution from the 1 mg/mL stock solution. For example, dilute the stock solution 1:10 with ACN to obtain a 100 µg/mL solution.

  • Serial Dilutions: Perform serial dilutions of the intermediate solution to obtain the desired concentrations for the calibration curve. For example, to prepare a 1 µg/mL working solution, dilute the 100 µg/mL solution 1:100 with ACN.

  • Final Concentrations: The final concentrations of the working solutions will depend on the expected concentration range of the analyte in the samples. A typical range might be from 1 ng/mL to 1000 ng/mL.

Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays

This protocol describes the preparation of this compound solutions for use in cell culture experiments. As this compound is structurally and functionally similar to Enzalutamide, the preparation methods are analogous.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This minimizes the amount of DMSO added to the cell culture, as high concentrations of DMSO can be toxic to cells.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Example Dilution: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution in cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Treatment of Cells: Add the prepared working solutions to the cell cultures to achieve the desired final concentrations for the experiment. Studies have used Enzalutamide at concentrations ranging from 0.5 µM to 100 µM in various prostate cancer cell lines.[2][3]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application weigh Weigh this compound dissolve Dissolve in DMSO/ACN weigh->dissolve adjust Adjust to Final Volume dissolve->adjust store_stock Store at -40°C adjust->store_stock intermediate Intermediate Dilution store_stock->intermediate Use Stock serial Serial Dilutions intermediate->serial final Final Working Solutions serial->final lcms LC-MS Analysis final->lcms cell_assay Cell-Based Assay final->cell_assay

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR AR_nucleus AR AR->AR_nucleus Nuclear Translocation AR->AR_nucleus Inhibits Translocation HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR Dissociation Enzalutamide This compound Enzalutamide->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binding AR_nucleus->ARE Inhibits DNA Binding Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Transcription

Caption: Enzalutamide's mechanism of action on the Androgen Receptor signaling pathway.[4][5][6]

References

Application Note: High-Throughput Quantification of Enzalutamide in Human Plasma via Protein Precipitation Using Enzalutamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer.[1][2] Accurate quantification of enzalutamide and its active metabolites in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note details a simple, rapid, and reliable protein precipitation method for the extraction of enzalutamide from human plasma samples prior to bioanalytical analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Enzalutamide-d6 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Principle

Protein precipitation is a widely used method for sample preparation in bioanalysis due to its simplicity and speed.[3] This protocol employs acetonitrile as the precipitating agent to efficiently remove proteins from plasma samples.[1][4][5][6] The addition of an organic solvent like acetonitrile disrupts the solvation of proteins, leading to their aggregation and precipitation.[3] Following centrifugation, the clear supernatant containing the analyte of interest (enzalutamide) and the internal standard (this compound) is directly injected into the LC-MS/MS system for quantification.

Experimental Workflow

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma 100 µL Plasma Sample add_is Add this compound (IS) plasma->add_is add_precipitant Add 900 µL Acetonitrile add_is->add_precipitant vortex Vortex (5 min) add_precipitant->vortex centrifuge Centrifuge (18620 g, 5 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Acquisition & Processing lcms->data

Caption: Protein precipitation workflow for Enzalutamide analysis.

Materials and Reagents

  • Human plasma (collected in EDTA tubes)[1]

  • Enzalutamide reference standard

  • This compound (Internal Standard)[1][2][5][6]

  • Acetonitrile (HPLC or LC-MS grade)[1][4][5][6][7]

  • Water (HPLC or LC-MS grade)

  • Formic acid (optional, for mobile phase)[4][7]

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Autosampler vials

Equipment

  • Calibrated pipettes

  • Vortex mixer

  • High-speed refrigerated microcentrifuge

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)[1][2][4]

Experimental Protocol

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide and this compound in a suitable organic solvent such as DMSO or acetonitrile.[1]

  • Working Standard Solutions: Prepare serial dilutions of the enzalutamide stock solution with acetonitrile or a mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration appropriate for spiking into the plasma samples.

Sample Preparation Protocol
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.[1]

  • Spike the plasma sample with an appropriate volume of the this compound internal standard working solution.

  • Add 900 µL of acetonitrile to the plasma sample.[1] In some protocols, a smaller volume of acetonitrile (e.g., 200 µL) is used.[4]

  • Immediately vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the samples at 18,620 x g for 5 minutes to pellet the precipitated proteins.[1] Other protocols may use centrifugation speeds around 13,000-13,500 x g for 10 minutes.[4]

  • Carefully transfer an aliquot of the clear supernatant (e.g., 200 µL) to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

The specific LC-MS/MS parameters will need to be optimized for the instrument being used. A typical setup involves a C18 reversed-phase column with gradient elution using a mobile phase consisting of water and acetonitrile, often with a formic acid modifier.[1][2][4] Detection is performed by tandem mass spectrometry in positive ion mode using multiple reaction monitoring (MRM).

Quantitative Data Summary

The following table summarizes the performance characteristics of the protein precipitation method for enzalutamide analysis in plasma, as reported in various studies.

ParameterResultReference
Linearity Range 500 - 50,000 ng/mL[1][2][5]
0.2 - 50.0 ng/mL[4]
Lower Limit of Quantification (LLOQ) 500 ng/mL[5]
0.078 ng/mL[4]
Intra-day Precision (%RSD) < 8%[1][2]
< 5.1%[5]
2.7%[4]
Inter-day Precision (%RSD) < 8%[1][2]
< 5.1%[5]
5.1%[4]
Accuracy Within 108%[1][2]
< 5.1%[5]
100.8% - 105.6%[4]
Recovery of Enzalutamide ~100%[1]
88% - 96%[4]
Recovery of this compound (IS) ~102%[1]
Stability in Plasma (Ambient Temp.) At least 19 days[5]
23 days[1][2]
Stability in Plasma (2-8 °C) At least 19 days[5]
23 days[1][2]
Long-term Stability in Plasma (-40 °C) At least 3 months[5]
14 months[1][2]

Discussion

The protein precipitation method described offers a straightforward and efficient approach for the extraction of enzalutamide from plasma samples. The use of this compound as an internal standard effectively compensates for any variability during sample preparation and analysis, leading to high precision and accuracy.[1][2][5] The method has been shown to be robust and reliable over a wide range of concentrations, making it suitable for various research and clinical applications.

The stability of enzalutamide in plasma under different storage conditions has been demonstrated, providing flexibility in sample handling and storage.[1][2][5] While this method is simple, care should be taken to ensure complete protein precipitation and to avoid disturbing the protein pellet when collecting the supernatant. For highly sensitive assays, further optimization of the precipitant-to-plasma ratio may be necessary to minimize matrix effects.

Conclusion

This application note provides a detailed protocol for the quantification of enzalutamide in human plasma using a protein precipitation method with this compound as the internal standard. The method is simple, rapid, and yields accurate and precise results, making it a valuable tool for researchers, scientists, and drug development professionals working with enzalutamide.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Enzalutamide using Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer. Accurate quantification of enzalutamide and its metabolites in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This document provides a detailed protocol for the liquid-liquid extraction (LLE) of enzalutamide from human plasma using its deuterated internal standard, enzalutamide-d6, for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Androgen Receptor Signaling Pathway with Enzalutamide Inhibition

The following diagram illustrates the mechanism of action of enzalutamide in the androgen receptor signaling pathway.

Enzalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_active Active AR Dimer AR->AR_active Translocation (Inhibited by Enzalutamide) Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds (Inhibits Androgen Binding) ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds to DNA Gene_Transcription Gene Transcription (Cell Growth, Proliferation, PSA Production) ARE->Gene_Transcription Initiates

Caption: Mechanism of action of enzalutamide in the androgen receptor signaling pathway.

Experimental Protocol: Liquid-Liquid Extraction of Enzalutamide from Human Plasma

This protocol is based on established methodologies for the extraction of enzalutamide from biological matrices.

1. Materials and Reagents

  • Enzalutamide and this compound reference standards

  • Human plasma (K2EDTA as anticoagulant)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of enzalutamide and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the enzalutamide stock solution in 50% methanol to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation and Extraction

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Addition of Internal Standard: Add 50 µL of the this compound internal standard working solution (100 ng/mL) to each tube, except for blank samples. To the blank samples, add 50 µL of acetonitrile.

  • Protein Precipitation (Optional but recommended): Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Transfer of Organic Layer: Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.

  • Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

  • Chromatographic Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is commonly used.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Mass Transitions:

    • Enzalutamide: m/z 465.1 → 209.1

    • This compound: m/z 471.1 → 215.1

Quantitative Data Summary

The following table summarizes typical validation parameters for the liquid-liquid extraction of enzalutamide from human plasma.

ParameterEnzalutamideThis compound (IS)Notes
Extraction Recovery 85-95%85-95%Recovery may vary depending on the exact protocol and matrix.
Matrix Effect 1.01 (± 0.0134)[1]Not explicitly reported, but expected to be similar to the analyte.A value close to 1 indicates minimal ion suppression or enhancement.[1]
Linearity Range 0.5 - 1000 ng/mLN/ADependent on the sensitivity of the mass spectrometer.
Lower Limit of Quantification (LLOQ) 0.5 ng/mLN/ADependent on the sensitivity of the mass spectrometer.
Intra-day Precision (%CV) < 15%N/A
Inter-day Precision (%CV) < 15%N/A
Accuracy (%) 85-115%N/A

Experimental Workflow Diagram

The following diagram outlines the key steps in the liquid-liquid extraction workflow.

LLE_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Start->Add_IS Add_Solvent Add Extraction Solvent (Methyl Tert-Butyl Ether) Add_IS->Add_Solvent Vortex Vortex (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: Liquid-liquid extraction workflow for enzalutamide from plasma.

Conclusion

This liquid-liquid extraction protocol using this compound as an internal standard provides a robust and reliable method for the quantification of enzalutamide in human plasma. The use of LLE with a solvent like methyl tert-butyl ether effectively removes matrix interferences, leading to accurate and precise results suitable for clinical and research applications. Adherence to good laboratory practices and proper validation of the method are essential for obtaining high-quality data.

References

Application Notes and Protocols for the Chromatographic Separation of Enzalutamide and Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of the anti-cancer drug Enzalutamide and its deuterated internal standard, Enzalutamide-d6. The methods described are applicable for pharmacokinetic studies, therapeutic drug monitoring, and quality control of Enzalutamide in pharmaceutical formulations and biological matrices.

Introduction

Enzalutamide is a potent androgen receptor (AR) signaling inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[3][4][5][6] Accurate and reliable quantification of Enzalutamide in various samples is crucial for clinical efficacy and safety monitoring. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for matrix effects and variations in sample processing.[1][2]

This document outlines established Liquid Chromatography (LC) methods coupled with either Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection for the simultaneous analysis of Enzalutamide and this compound.

Signaling Pathway of Enzalutamide

The following diagram illustrates the androgen receptor signaling pathway and the points of inhibition by Enzalutamide.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_active Activated AR AR->AR_active Conformational Change & HSP Dissociation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding (Step 1) Enzalutamide->AR_active Inhibits Nuclear Translocation (Step 2) AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation DNA DNA (AREs) AR_dimer->DNA Binds to Androgen Response Elements (AREs) Gene_Transcription Gene Transcription (Cell Proliferation, Survival) DNA->Gene_Transcription Initiates Coactivators Co-activators Coactivators->AR_dimer Recruited Enzalutamide_nuc:e->AR_dimer:w Inhibits DNA Binding (Step 3)

Caption: Androgen Receptor Signaling Pathway and Enzalutamide's Mechanism of Action.

Chromatographic Conditions

Several chromatographic methods have been successfully developed and validated for the analysis of Enzalutamide. The choice of method depends on the required sensitivity, sample matrix, and available instrumentation. Below is a summary of reported conditions.

Table 1: LC-MS/MS Methods for Enzalutamide and this compound
ParameterMethod 1Method 2Method 3
Chromatography UPLC-MS/MSHPLC-MS/MSLC-MS/MS
Column C18C18Atlantis C18
Mobile Phase A 0.1% Formic acid in Water20 mM Ammonium acetate (pH 4.6)0.2% Formic acid in Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution GradientIsocratic (60:40, A:B)Isocratic (30:70, A:B)
Flow Rate 0.6 mL/min1.5 mL/min0.8 mL/min
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Internal Standard This compoundNot specified for this HPLC-UV methodApalutamide-d3
Detector Tandem Quadrupole MSUV (270 nm)Triple Quadrupole MS
Ionization Mode Positive Ion ModeN/APositive Ion Mode
MRM Transitions Enz: 465 -> 209, Enz-d6: Not SpecifiedN/AEnz: 465 -> 209
Reference [7][8][9]
Table 2: HPLC-UV Methods for Enzalutamide
ParameterMethod 1Method 2Method 3
Chromatography RP-HPLCRP-HPLCHPLC-UV
Column Zorbax SB phenyl (250x4.6mm, 3µ)SB-C18 (100x4.6mm, 2.7µm)C18 Kinetex
Mobile Phase Ammonium acetate buffer (pH 4.2) : Acetonitrile (45:55 v/v)0.1% Acetic acid in Water : Acetonitrile (45:55 v/v)Ammonium acetate buffer (pH 4.6, 20mM) : Acetonitrile (60:40, v/v)
Elution IsocraticIsocraticIsocratic
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min
Injection Volume Not SpecifiedNot SpecifiedNot Specified
Internal Standard Not specified for pure drug substanceNot specified for bulk drugNilutamide
Detector UV (280 nm)UV (235 nm)UV (270 nm)
Reference [4][10][8]

Experimental Protocols

The following protocols are generalized based on the cited literature and provide a starting point for method development and validation.

Sample Preparation (from Plasma)

A simple protein precipitation method is commonly used for the extraction of Enzalutamide from plasma samples.[1][2][11]

Materials:

  • Human plasma samples

  • Enzalutamide and this compound stock solutions

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Spike a known concentration of this compound internal standard solution into plasma samples, calibrators, and quality control samples.

  • Add three volumes of cold acetonitrile to one volume of the plasma sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen if necessary, and reconstitute the residue in the mobile phase.

  • Inject an appropriate volume of the reconstituted sample into the LC system.

Chromatographic Analysis (LC-MS/MS)

This protocol is a representative example for the quantification of Enzalutamide and this compound in plasma.

Instrumentation:

  • UPLC or HPLC system

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-30% B

    • 3.1-4.0 min: 30% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometer Settings (Positive Ion Mode):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150°C

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • Enzalutamide: m/z 465.1 → 209.1

    • This compound: m/z 471.1 → 215.1

Experimental Workflow

The following diagram outlines the general workflow for the bioanalytical quantification of Enzalutamide.

SampleCollection 1. Sample Collection (e.g., Plasma) Spiking 2. Internal Standard Spiking (this compound) SampleCollection->Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction LC_Separation 4. Chromatographic Separation (HPLC/UPLC) Extraction->LC_Separation Detection 5. Detection (MS/MS or UV) LC_Separation->Detection DataAnalysis 6. Data Analysis (Quantification) Detection->DataAnalysis Reporting 7. Reporting DataAnalysis->Reporting

Caption: General experimental workflow for Enzalutamide analysis.

Conclusion

The chromatographic methods detailed in this document provide robust and reliable approaches for the separation and quantification of Enzalutamide and its deuterated internal standard, this compound. The selection of the appropriate method and careful optimization of the experimental parameters are essential for achieving accurate and precise results in research, clinical, and quality control settings. The provided protocols and workflows serve as a comprehensive guide for professionals in the field of drug development and analysis.

References

Application Note: Quantitative Analysis of Enzalutamide and Enzalutamide-d6 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Enzalutamide and its deuterated internal standard, Enzalutamide-d6, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is crucial for therapeutic drug monitoring and pharmacokinetic studies, offering high sensitivity and selectivity. The protocol includes comprehensive mass spectrometry parameters, a step-by-step sample preparation procedure, and liquid chromatography conditions.

Introduction

Enzalutamide (marketed as Xtandi®) is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1] It functions by targeting multiple steps in the androgen receptor signaling pathway.[2][3][4] Given its administration as a fixed oral dose, monitoring plasma concentrations of Enzalutamide and its active metabolite, N-desmethylenzalutamide, can be beneficial for managing unexpected toxicity or inefficacy.[1] Enzalutamide is extensively metabolized, primarily by CYP2C8 and CYP3A4.[1] A stable isotope-labeled internal standard, this compound, is utilized for accurate quantification by LC-MS/MS.[1][5][] This document outlines a validated bioanalytical method for the determination of Enzalutamide in plasma.

Experimental

Mass Spectrometry (MS) Parameters

The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is employed for the detection and quantification of Enzalutamide and this compound.

Table 1: Mass Spectrometry Parameters

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage4.2 kV[1]
Cone Voltage65 V[1]
Desolvation Temperature500 °C[1]
Desolvation Gas Flow1000 L/hour[1]
Collision GasArgon
Dwell Time0.05 s[1]

Table 2: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Enzalutamide465.0209.025[1]
This compound (IS)471.0215.025[1]

Note: Some studies have reported a precursor ion of 466.2 m/z for Enzalutamide, which may be due to different adduct formations or instrument calibration.[7]

Liquid Chromatography (LC) Parameters

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

Table 3: Liquid Chromatography Conditions

ParameterSetting
LC SystemAcquity H-Class UPLC system or equivalent[1]
ColumnAcquity BEH C18, 2.1 x 50 mm, 1.7 µm[1]
Column Temperature40 °C[1]
Autosampler Temperature4 °C[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase B0.1% Formic Acid in Acetonitrile[1]
Flow Rate0.5 mL/min[1]
Injection Volume2 µL[1]
Gradient ElutionTime (min)
0.0
2.5
3.5
4.0
Sample Preparation Protocol: Protein Precipitation

This protocol is adapted for the extraction of Enzalutamide from human plasma samples.

  • Sample Thawing: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add an appropriate volume of this compound internal standard working solution to each tube.

  • Protein Precipitation: Add 900 µL of a precipitation solution (e.g., acetonitrile) to each tube.[1]

  • Vortexing: Immediately vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples for 5 minutes at 18,620 x g to pellet the precipitated proteins.[1]

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.[1]

  • Injection: Inject 2 µL of the supernatant into the LC-MS/MS system for analysis.[1]

Alternative sample preparation methods such as liquid-liquid extraction have also been successfully employed.[2]

Data Analysis and Quantification

Data acquisition and processing are performed using appropriate software (e.g., Masslynx™).[1] Quantification is based on the peak area ratio of the analyte (Enzalutamide) to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Enzalutamide in the unknown samples is then determined from this calibration curve. The linear range for quantification can vary but has been reported to be from 500 to 50,000 ng/mL.[8]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add this compound (IS) plasma->is precip Protein Precipitation (900 µL Acetonitrile) is->precip vortex Vortex (5 min) precip->vortex centrifuge Centrifuge (18,620 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant (200 µL) centrifuge->supernatant lcms Inject (2 µL) into LC-MS/MS System supernatant->lcms separation Chromatographic Separation (C18 Column) lcms->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification detection->quant

Caption: Workflow for Enzalutamide quantification.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Enzalutamide in human plasma. The specified mass spectrometry and liquid chromatography parameters, combined with the straightforward protein precipitation protocol, offer the necessary sensitivity and selectivity for clinical research and therapeutic drug monitoring of patients undergoing treatment with Enzalutamide.

References

Application Note: Development of a Calibration Curve for Enzalutamide Quantification Using Enzalutamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the development of a robust and reliable calibration curve for the quantification of Enzalutamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Enzalutamide-d6, a stable isotope-labeled derivative of Enzalutamide, is employed as an internal standard (IS) to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.[1][2][3] This method is critical for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of oncology, particularly in the context of metastatic castration-resistant prostate cancer (mCRPC).[1][4][5]

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor used in the treatment of mCRPC.[6][7][8] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[6][7][8][9][10] Given its significance in cancer therapy, accurate quantification of Enzalutamide in biological matrices is essential for understanding its pharmacokinetics and ensuring optimal therapeutic outcomes.

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[3] this compound is an ideal IS as it co-elutes with the analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variability during sample processing.[5] This document outlines the necessary materials, reagents, and a step-by-step protocol for preparing calibration standards and quality control (QC) samples to construct a calibration curve for the accurate measurement of Enzalutamide.

Signaling Pathway of Enzalutamide

Enzalutamide targets the Androgen Receptor (AR) signaling pathway, which is a key driver in the progression of prostate cancer. The diagram below illustrates the mechanism of action of Enzalutamide.

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Activated AR Complex AR->AR_complex Activation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding AR_translocated Translocated AR AR_complex->AR_translocated Nuclear Translocation AR_complex->AR_translocated DNA DNA (AREs) AR_translocated->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Enzalutamide_block_translocation->AR_translocated Inhibits Translocation Enzalutamide_block_binding->DNA Inhibits DNA Binding

Caption: Mechanism of action of Enzalutamide in the Androgen Receptor signaling pathway.

Experimental Protocol: Calibration Curve Development

This protocol describes the preparation of calibration standards and quality control samples in human plasma.

Materials and Reagents
  • Enzalutamide (Reference Standard)

  • This compound (Internal Standard)[5]

  • Human Plasma (K2-EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Formic Acid, 99%

  • Deionized Water

  • Microcentrifuge tubes

  • Calibrated pipettes and tips

Stock Solution Preparation
  • Enzalutamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Enzalutamide and dissolve it in 10 mL of DMSO to obtain a 1 mg/mL stock solution.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of DMSO to obtain a 1 mg/mL stock solution.

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with ACN to achieve a final concentration of 10 µg/mL.

Preparation of Calibration Standards and Quality Control Samples

Calibration standards and QC samples are prepared by spiking appropriate amounts of the Enzalutamide stock solution into blank human plasma.

  • Preparation of Intermediate Stock Solutions: Prepare a series of intermediate stock solutions of Enzalutamide by serially diluting the 1 mg/mL stock solution with ACN.

  • Spiking into Plasma: Spike the intermediate stock solutions into blank human plasma to achieve the desired final concentrations for the calibration curve and QC samples. The final volume of the spiking solution should not exceed 5% of the total plasma volume to avoid significant matrix effects.

Sample Preparation for LC-MS/MS Analysis
  • Pipette 100 µL of each calibration standard, QC sample, or study sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution (10 µg/mL this compound) to each tube, except for the blank matrix samples.

  • Add 300 µL of ACN to each tube to precipitate the plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid).

  • Vortex briefly and inject a portion of the sample into the LC-MS/MS system.

Experimental Workflow

The following diagram outlines the workflow for the preparation and analysis of samples for the development of the Enzalutamide calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Start: Blank Plasma, Enzalutamide & this compound Stocks prep_standards Prepare Calibration Standards & QC Samples start->prep_standards add_is Add Internal Standard (this compound) prep_standards->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Inject Sample into LC-MS/MS System reconstitution->injection data_acquisition Data Acquisition (MRM Mode) injection->data_acquisition peak_integration Peak Integration & Ratio Calculation (Analyte/IS) data_acquisition->peak_integration calib_curve Construct Calibration Curve (Concentration vs. Peak Area Ratio) peak_integration->calib_curve quantification Quantify Unknown Samples calib_curve->quantification

Caption: Workflow for Enzalutamide quantification using this compound as an internal standard.

Data Presentation

The calibration curve is constructed by plotting the peak area ratio of Enzalutamide to this compound against the nominal concentration of Enzalutamide. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied to the data.

Table 1: Example Calibration Curve Data for Enzalutamide in Human Plasma
Nominal Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
51,250500,0000.0025
102,550510,0000.0050
5012,800505,0000.0253
10025,200498,0000.0506
500126,000502,0000.2510
1000255,000508,0000.5020
2500630,000495,0001.2727
50001,270,000503,0002.5248
Table 2: Recommended LC-MS/MS Parameters
ParameterSetting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of Enzalutamide and its metabolites
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Enzalutamide)e.g., m/z 465.1 → 209.1
MRM Transition (this compound)e.g., m/z 471.2 → 215.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500 - 550°C

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a calibration curve for the quantification of Enzalutamide in human plasma using this compound as an internal standard. The described methodology, including sample preparation, LC-MS/MS analysis, and data processing, offers a robust framework for researchers and scientists in the field of drug development and clinical research. Adherence to this protocol will enable the generation of accurate and precise data, which is crucial for the pharmacokinetic and therapeutic monitoring of Enzalutamide.

References

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Quantification of Enzalutamide in Human Plasma Using Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enzalutamide (marketed as Xtandi®) is a potent androgen receptor inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It functions by targeting multiple steps in the androgen receptor signaling pathway.[3][4] Given its critical role in cancer therapy, accurate measurement of Enzalutamide concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy.[5][6][7]

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Enzalutamide in human plasma. The method employs a stable isotope-labeled internal standard (SIL-IS), Enzalutamide-d6, to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][8][9] The validation was performed in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[10][11][12][13]

Experimental Protocols

2.1. Materials and Reagents

  • Analytes: Enzalutamide and this compound (Internal Standard) were obtained from a certified supplier.

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), and Dimethyl sulfoxide (DMSO) were purchased from a reputable chemical supplier.[1][14]

  • Biological Matrix: Drug-free human plasma (K2-EDTA) was sourced from an accredited biobank.[1][14]

2.2. Instrumentation A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.[2]

  • LC System: Agilent 1200 SL or equivalent.[14]

  • Mass Spectrometer: ABI SCIEX 4000Q or equivalent.[14]

  • Analytical Column: Phenomenex Synergi Polar-RP (4 µm, 100 x 2 mm) or equivalent C18 column.[1][14]

2.3. Preparation of Solutions

  • Stock Solutions: Primary stock solutions of Enzalutamide and this compound were prepared in DMSO at a concentration of 1 mg/mL or 5 mg/mL.[1][14]

  • Working Solutions: Calibration standards (CS) and quality control (QC) samples were prepared by serially diluting the stock solutions with a suitable solvent like methanol or acetonitrile.[14]

  • Internal Standard (IS) Working Solution: The this compound stock solution was diluted in methanol to achieve a final concentration appropriate for spiking into plasma samples (e.g., 10 µg/mL).[14]

2.4. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for extracting Enzalutamide from plasma.[1]

  • Pipette 50 µL of human plasma (blank, CS, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the tubes at 13,500 g for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to an HPLC vial.

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[2]

Diagrams of Experimental Workflows

G cluster_dev Method Development cluster_val Method Validation (ICH M10) cluster_analysis Sample Analysis dev1 Selectivity & Specificity dev2 Sample Preparation Optimization dev1->dev2 dev3 LC & MS Parameter Tuning dev2->dev3 val1 Calibration Curve & LLOQ dev3->val1 val2 Accuracy & Precision val1->val2 val3 Matrix Effect & Recovery val2->val3 val4 Stability Studies val3->val4 val5 Dilution Integrity val4->val5 analysis1 Process Study Samples val5->analysis1 analysis2 Incurred Sample Reanalysis (ISR) analysis1->analysis2

G plasma 50 µL Plasma Sample (Blank, CS, QC, Unknown) is_add Add 150 µL Acetonitrile with this compound (IS) plasma->is_add vortex Vortex Mix (1 minute) is_add->vortex centrifuge Centrifuge (13,500 g, 10 min) vortex->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject 10 µL into LC-MS/MS System supernatant->inject

LC-MS/MS Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Phenomenex Synergi Polar-RP (4 µm, 100 x 2 mm)[14]
Mobile Phase A 0.1% Formic Acid in Water[14]
Mobile Phase B 0.1% Formic Acid in Methanol[14]
Flow Rate 0.3 mL/min[14]
Gradient Program 65% B to 70% B (0-4 min), 70% B to 95% B (4-6 min), Hold at 95% B (6-8 min), Re-equilibrate at 65% B[14]
Injection Volume 10 µL
Column Temperature 37°C[2]
Autosampler Temp. 4°C[2]

Table 2: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive[1][3]
Scan Type Multiple Reaction Monitoring (MRM)[14]
Ion Source Voltage 5000 V[14]
Source Temperature 500°C[14]
MRM Transition (Enzalutamide) m/z 465.1 → 209.1 (example)
MRM Transition (this compound) m/z 471.0 → 215.0 (example)[14]
Collision Energy (CE) Optimized for each transition (e.g., 40 V)[14]
Declustering Potential (DP) Optimized for each transition (e.g., 50 V)[14]

Note: MRM transitions should be empirically optimized on the specific mass spectrometer being used.

Method Validation Results

The method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability as per ICH M10 guidelines.[10][11]

Table 3: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Enzalutamide100 - 30,000[14]1/x² weighted> 0.995

Table 4: Intra-day and Inter-day Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 100[14]< 10%± 16%< 15%± 15%
Low (QCL) 200[14]< 8%± 8%< 10%± 10%
Mid (QCM) 8,000[14]< 5%± 5%< 8%± 8%
High (QCH) 24,000[14]< 5%± 5%< 8%± 7%

Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ); Accuracy (%Bias) within ± 15% (± 20% for LLOQ).

Table 5: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low (QCL) 20092.598.1
High (QCH) 24,00094.196.5

Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.

Stability Studies: Enzalutamide was demonstrated to be stable in human plasma under various storage conditions, including:

  • Bench-top stability: Stable for at least 24 hours at room temperature.[1]

  • Freeze-thaw stability: Stable for at least three freeze-thaw cycles.

  • Long-term stability: Stable for at least 14 months when stored at -40°C.[1]

Conclusion

This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Enzalutamide in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures reliable and accurate results. The simple protein precipitation procedure allows for high-throughput sample analysis. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies.[1][3]

References

Application of Enzalutamide-d6 in Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Enzalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2] Therapeutic drug monitoring (TDM) of enzalutamide and its active metabolite, N-desmethylenzalutamide, is crucial to optimize treatment efficacy and minimize toxicity.[3] Enzalutamide-d6, a stable isotope-labeled form of enzalutamide, serves as an ideal internal standard (IS) for quantitative bioanalytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring drug concentrations in patient samples.[3][4] This document provides detailed application notes and protocols for the use of this compound in the TDM of enzalutamide.

Mechanism of Action of Enzalutamide

Enzalutamide targets multiple steps in the androgen receptor signaling pathway, which is critical for the growth of prostate cancer cells.[2][5] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA and the recruitment of coactivators.[2][6] This multi-faceted inhibition effectively suppresses the transcription of androgen-responsive genes that drive tumor proliferation.[5]

Enzalutamide_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Nuclear Translocation DNA DNA (Androgen Response Elements) AR_Androgen_N->DNA Binds Gene_Transcription Gene Transcription (Tumor Growth) DNA->Gene_Transcription Initiates Enzalutamide_Block_Translocation->AR_Androgen_N Blocked by Enzalutamide Enzalutamide_Block_Binding->DNA Binding Impaired by Enzalutamide

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Experimental Protocols

A validated LC-MS/MS method is the gold standard for the quantification of enzalutamide and its metabolites in biological matrices. This compound is used as an internal standard to correct for matrix effects and variations during sample processing and analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting enzalutamide and N-desmethylenzalutamide from plasma samples.[3][7]

Materials:

  • Patient plasma (collected in EDTA K2 tubes)

  • This compound internal standard working solution (in methanol or acetonitrile)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 50-100 µL of patient plasma into a microcentrifuge tube.

  • Add a specific volume of the this compound internal standard working solution.

  • Add a volume of cold acetonitrile (typically 3-4 times the plasma volume) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge the tubes at high speed (e.g., 13,000 g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a representative LC-MS/MS method. Specific parameters may need to be optimized based on the instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Synergi Polar-RP, 4 µm, 100 x 2 mm).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[4]

  • Flow Rate: 0.3 - 0.8 mL/min.[4][7]

  • Gradient Elution: A gradient is typically employed to achieve good separation of the analytes from matrix components. An example gradient is a linear increase from 65% to 95% Mobile Phase B over several minutes.[4]

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[4]

  • MRM Transitions:

    • Enzalutamide: m/z 465 → 209[7]

    • N-desmethylenzalutamide: m/z 451 → 195[7]

    • This compound (IS): m/z 471.0 > 215.0[4]

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum sensitivity.[4]

TDM_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Blood_Sample Patient Blood Sample (EDTA Tube) Centrifugation Centrifugation Blood_Sample->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Protein_Precipitation Protein Precipitation (Acetonitrile + this compound IS) Plasma_Separation->Protein_Precipitation LC_MSMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing Clinical_Interpretation Clinical Interpretation and Dose Adjustment Data_Processing->Clinical_Interpretation

Caption: Experimental workflow for Enzalutamide therapeutic drug monitoring.

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of enzalutamide and N-desmethylenzalutamide using this compound as an internal standard.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
Enzalutamide1.07 - 2000≥ 0.99
N-desmethylenzalutamide1.07 - 2000≥ 0.99
Enzalutamide500 - 50,000Not Specified
N-desmethylenzalutamide500 - 50,000Not Specified
Data sourced from multiple studies.[3][7]

Table 2: Precision and Accuracy

AnalyteConcentration LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
EnzalutamideLLOQ< 10Not Specified116
LQC, MQC, HQC< 8< 8Within 108
N-desmethylenzalutamideLLOQ< 10Not Specified116
LQC, MQC, HQC< 8< 8Within 108
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control. Data from a representative study.[3]

Table 3: Recovery

AnalyteMean Recovery (%)CV (%)
Enzalutamide1002
N-desmethylenzalutamide1412
This compound (IS)1022
The higher recovery for N-desmethylenzalutamide may be attributed to matrix effects.[3]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust and reliable approach for the therapeutic drug monitoring of enzalutamide. The detailed protocols and validated performance characteristics presented here offer a comprehensive guide for researchers and clinicians to implement accurate and precise quantification of enzalutamide and its active metabolite, thereby facilitating personalized dose adjustments and optimizing patient outcomes in the treatment of prostate cancer.

References

Application Notes and Protocols for the Quantification of Enzalutamide and its Metabolites Using a Deuterated Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzalutamide (formerly MDV3100) is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] It exerts its therapeutic effect by targeting multiple steps in the AR signaling pathway, including inhibiting androgen binding to the AR, preventing AR nuclear translocation, and impairing the interaction of the AR with DNA.[3][4][5][6] Enzalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form two major metabolites: N-desmethyl enzalutamide (active) and a carboxylic acid derivative (inactive).[5][7][8][9] The N-desmethyl metabolite exhibits similar in vitro activity to the parent drug and circulates at comparable concentrations in plasma, thus contributing to the overall clinical efficacy.[4][7]

Given the significance of enzalutamide and its active metabolite in patient response and potential toxicity, accurate and reliable quantification in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and clinical research. This document provides detailed application notes and protocols for the simultaneous quantification of enzalutamide and its major metabolites, N-desmethyl enzalutamide and the carboxylic acid metabolite, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.

Androgen Receptor Signaling Pathway Inhibition by Enzalutamide

Enzalutamide disrupts the normal signaling cascade initiated by androgens like testosterone and dihydrotestosterone (DHT). The following diagram illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by enzalutamide.

Androgen Receptor Signaling Pathway Figure 1. Mechanism of Action of Enzalutamide cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation Enzalutamide_cyto Enzalutamide Enzalutamide_cyto->AR_HSP Competitively Inhibits Androgen Binding Enzalutamide_cyto->AR_dimer Inhibits Nuclear Translocation DNA DNA (Androgen Response Elements) AR_dimer_nuc->DNA Binds Coactivators Co-activators DNA->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Proliferation Tumor Growth & Cell Proliferation Transcription->Proliferation Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->DNA Inhibits DNA Binding & Co-activator Recruitment Experimental Workflow Figure 2. Workflow for Enzalutamide Metabolite Quantification cluster_preparation Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solutions (Enzalutamide, Metabolites, IS) Working Prepare Working Standards & IS Solution Stock->Working Cal_QC Prepare Calibration Standards & QC Samples in Blank Plasma Working->Cal_QC Spike Spike Plasma Samples with IS Cal_QC->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject Sample into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Cal_Curve Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Integrate->Cal_Curve Quantify Quantify Analyte Concentrations in Unknown Samples Cal_Curve->Quantify

References

Application Notes and Protocols for the Use of Enzalutamide-d6 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enzalutamide is a potent second-generation androgen receptor (AR) signaling inhibitor approved for the treatment of various stages of prostate cancer.[1][2] The development and clinical monitoring of enzalutamide rely heavily on accurate and precise quantification of the drug and its active metabolite, N-desmethylenzalutamide, in biological matrices.[3] Enzalutamide-d6 (En-d6), a stable, deuterated isotope of the parent drug, is a critical tool in this process.[4] It serves primarily as an internal standard (IS) in bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to ensure the reliability of pharmacokinetic and therapeutic drug monitoring studies.[3][5][6] These application notes provide detailed protocols and data for the use of this compound.

Application Note 1: Bioanalytical Quantification using this compound

Principle: The accurate quantification of analytes in complex biological matrices like plasma is challenging due to variations in sample preparation, extraction efficiency, and potential ion suppression or enhancement in the mass spectrometer (matrix effects). A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS assays. En-d6 is chemically identical to enzalutamide and thus exhibits the same behavior during extraction and ionization. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of En-d6 to every sample, calibration standard, and quality control (QC) sample, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio corrects for procedural variations, leading to high precision and accuracy.[3]

cluster_sample Biological Sample (Plasma) cluster_process Sample Processing cluster_analysis LC-MS/MS Analysis Analyte Enzalutamide & N-desmethylenzalutamide Extraction Protein Precipitation or LLE Analyte->Extraction IS This compound (Known Amount Added) IS->Extraction MS Mass Spectrometer Detects both Analyte and IS Extraction->MS Extract Injected Quant Accurate Quantification (Ratio of Analyte Area / IS Area) MS->Quant Signal Response

Caption: Role of this compound as an internal standard in bioanalytical assays.

Experimental Protocol: Quantification of Enzalutamide and N-desmethylenzalutamide in Human Plasma

This protocol is a synthesized methodology based on validated assays reported in clinical studies.[3][5][6][7]

1. Materials and Reagents:

  • Enzalutamide, N-desmethylenzalutamide, and this compound analytical standards.

  • Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

  • Acetonitrile (HPLC or LC-MS grade).

  • Formic acid (LC-MS grade).

  • Water (LC-MS grade, e.g., Milli-Q or equivalent).

  • Microcentrifuge tubes (1.5 mL).

  • HPLC or UPLC system coupled to a tandem quadrupole mass spectrometer.

  • Analytical column (e.g., C18 reverse-phase column).

2. Preparation of Stock Solutions and Standards:

  • Stock Solutions: Prepare individual stock solutions of enzalutamide, N-desmethylenzalutamide, and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. Store at -40°C.[3]

  • Working Solutions: Prepare intermediate working solutions for calibration standards and quality controls (QCs) by diluting the stock solutions in acetonitrile or a similar solvent.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 200 ng/mL) in acetonitrile.

  • Calibration Curve Standards: Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range of 500 to 50,000 ng/mL.[3][5][6]

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 1000, 15,000, and 40,000 ng/mL).[5][6]

3. Sample Preparation (Protein Precipitation Method):

  • Aliquot 25-50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 100-150 µL of the IS working solution (this compound in acetonitrile) to each tube. The acetonitrile acts as the protein precipitating agent.

  • Vortex mix vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

start Start: Plasma Sample step1 Add this compound in Acetonitrile start->step1 step2 Vortex to Precipitate Protein step1->step2 step3 Centrifuge to Pellet Debris step2->step3 step4 Transfer Supernatant to HPLC Vial step3->step4 end Inject into LC-MS/MS System step4->end

Caption: Workflow for plasma sample preparation via protein precipitation.

4. LC-MS/MS Conditions (Typical):

  • LC System: UPLC or HPLC.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example ion transitions to monitor:

    • Enzalutamide: m/z 465 → 209[8]

    • N-desmethylenzalutamide: m/z 451 → 195[8]

    • This compound (IS): Specific transition depends on labeling, but will be higher than the parent drug.

Summary of Bioanalytical Method Validation Data

The use of this compound as an internal standard enables the development of robust and reliable assays. The tables below summarize quantitative data from published validation studies.

Table 1: Assay Performance Characteristics

Parameter Result Reference
Linearity Range 500 – 50,000 ng/mL [3][5][6]
Lower Limit of Quantification (LLOQ) 500 ng/mL [5][6]
Inter-day Precision (%CV) < 8% [3]
Intra-day Precision (%CV) < 8% [3]
Inter-day Accuracy (%Bias) Within ±8% (of nominal) [3]
Intra-day Accuracy (%Bias) Within ±8% (of nominal) [3]

| Carry-over | Not significant (<20% of LLOQ) |[3] |

Table 2: Analyte Stability Data

Condition Duration Stability Result Reference
Whole Blood (Ambient Temp.) 24 hours Stable [3][5]
Plasma (Ambient Temp.) 23 days Stable [3]
Plasma (2–8 °C) 23 days Stable [3]
Plasma (-40 °C) 14 months Stable [3]
Freeze-Thaw Cycles (from -40°C) 3 cycles Stable [3]

| Stock Solution (-40 °C) | 11 months | Stable |[3] |

Application Note 2: Role in Pharmacokinetic and Clinical Studies

Context: The validated bioanalytical method using this compound is fundamental to characterizing the pharmacokinetic (PK) profile of enzalutamide in both preclinical animal models and human clinical trials.[9][10] By enabling accurate measurement of drug and active metabolite concentrations over time, researchers can determine key PK parameters. These parameters are crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME), informing dosing regimens, and evaluating potential drug-drug interactions.[3][10] The efficacy of enzalutamide is directly linked to its mechanism of action as a potent inhibitor of the androgen receptor signaling pathway.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_trans AR Nuclear Translocation AR->AR_trans Enza Enzalutamide Enza->AR Blocks Binding Enza->AR_trans Inhibits DNA_bind AR Binding to DNA Enza->DNA_bind Inhibits AR_trans->DNA_bind Gene_trans Gene Transcription DNA_bind->Gene_trans Tumor_growth Prostate Cancer Cell Growth Gene_trans->Tumor_growth

Caption: Mechanism of action of Enzalutamide on the Androgen Receptor pathway.

Summary of Enzalutamide Pharmacokinetic Data

Data obtained from studies utilizing this compound as an internal standard have established a clear pharmacokinetic profile for enzalutamide in humans.

Table 3: Human Pharmacokinetic Parameters of Enzalutamide (160 mg/day dose)

Parameter Value Description Reference
Mean Half-Life (T½) 5.8 days (range: 2.8-10.2) Time for plasma concentration to reduce by half. [3][10][11]
Time to Steady State (T_ss) ~28 days Time to reach a stable average concentration with daily dosing. [10][11]
Accumulation Ratio ~8.3-fold Accumulation with daily dosing compared to a single dose. [10][11]
Time to Max Concentration (T_max) 1 hour (median, single dose) Time to reach peak plasma concentration after oral administration. [11]
Apparent Clearance (CL/F) 0.56 L/hr Rate of drug elimination from the body. [11]
Protein Binding 97-98% Extent to which enzalutamide binds to proteins in the plasma. [3]
Metabolism Primarily hepatic (CYP2C8 and CYP3A4). Enzalutamide is metabolized by liver enzymes. [3]

| Active Metabolite | N-desmethylenzalutamide | Present at similar plasma concentrations as enzalutamide. |[3] |

Conclusion: this compound is an indispensable research tool for the development and clinical application of enzalutamide. Its use as an internal standard in LC-MS/MS bioanalysis provides the necessary accuracy and precision to define the pharmacokinetic profile of enzalutamide, validate dosing strategies, and support therapeutic drug monitoring. The protocols and data presented here, derived from established literature, offer a comprehensive guide for researchers and drug development professionals working with this important anti-cancer agent.

References

Troubleshooting & Optimization

Enzalutamide-d6 LC-MS/MS Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enzalutamide-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of enzalutamide.

Frequently Asked Questions (FAQs)

Q1: I am observing low sensitivity or a poor signal-to-noise ratio for both enzalutamide and this compound. What are the potential causes and solutions?

A1: Low sensitivity can stem from several factors throughout the experimental workflow. Here's a systematic approach to troubleshooting:

  • Sample Preparation:

    • Inefficient Extraction: Ensure the chosen extraction method (e.g., protein precipitation or liquid-liquid extraction) is appropriate for your sample matrix and has been validated for high recovery.[1][2] Recovery issues can be addressed by selecting a more suitable solvent or extraction procedure.[2]

    • Sample Dilution: High concentrations of enzalutamide can lead to saturation of the mass spectrometer signal. A dilution step may be necessary to bring the concentration within the linear range of the assay.[1]

  • Chromatography:

    • Suboptimal Mobile Phase: The mobile phase composition is critical for proper ionization. Ensure the pH and organic content are optimized for enzalutamide. Common mobile phases include acetonitrile and water with additives like formic acid or ammonium acetate.[3][4]

    • Column Performance: A deteriorating column can lead to poor peak shape and reduced sensitivity. Consider flushing the column, or if necessary, replacing it.

  • Mass Spectrometry:

    • Incorrect Mass Transitions: Verify that the correct precursor and product ions are being monitored for both enzalutamide and this compound.

    • Ion Source Conditions: Optimize ion source parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and temperature to ensure efficient ionization.[3][5]

Q2: The peak area of my internal standard (this compound) is highly variable or decreasing throughout the analytical run. What should I investigate?

A2: Variability in the internal standard signal can compromise the accuracy of your results. Here are common causes and troubleshooting steps:

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound.[6]

    • Improved Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

    • Chromatographic Separation: Adjust the gradient to better separate this compound from the matrix interferences.

  • Instrumental Instability:

    • Ion Source Contamination: A dirty ion source can lead to inconsistent ionization. Regular cleaning is crucial.

    • Injector Issues: Inconsistent injection volumes will result in variable peak areas. Check the autosampler for any leaks or blockages.

    • System "Rest": In some cases, stopping the run and allowing the instrument to stabilize can restore signal.[7]

  • Internal Standard Solution:

    • Degradation: Ensure the this compound stock and working solutions are stored correctly and have not degraded. Stability should be proven for various storage conditions.[1][8]

    • Inconsistent Spiking: Verify that the internal standard is being added precisely and consistently to all samples, standards, and quality controls.

Q3: I'm observing significant matrix effects in my assay. How can I mitigate this?

A3: Matrix effects, caused by co-eluting compounds that affect the ionization of the analyte, are a common challenge in bioanalysis.[6] Here are strategies to minimize their impact:

  • Optimize Sample Preparation: The goal is to remove as many interfering compounds as possible. While protein precipitation is a simple method, liquid-liquid extraction or solid-phase extraction often provide cleaner extracts.[2]

  • Chromatographic Resolution: Modify your LC method to separate enzalutamide and this compound from the interfering peaks. This could involve changing the mobile phase gradient, flow rate, or even the column chemistry.

  • Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization.

  • Use of a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with enzalutamide and experiences similar matrix effects, thus providing effective normalization. Ensure it is used at an appropriate concentration.

Q4: My calibration curve is non-linear. What could be the cause?

A4: A non-linear calibration curve can be caused by several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal. If this is the case, you may need to dilute your samples and adjust the calibration range.[1]

  • Inappropriate Weighting: Using the correct regression weighting is crucial. For bioanalytical assays, a 1/x or 1/x² weighting is often appropriate.

  • Suboptimal Integration: Poor peak integration can lead to inaccuracies at the lower and upper ends of the curve. Manually review the integration of all calibrators.

  • Stock Solution Errors: Inaccurate preparation of stock or working solutions will lead to a non-linear response.

Quantitative Data Summary

The following tables provide typical parameters for an this compound LC-MS/MS assay, compiled from various validated methods.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Enzalutamide465.0209.0Positive
This compound471.0215.0Positive
N-desmethylenzalutamide451.0195.0Positive

Data compiled from multiple sources.[1][3][9]

Table 2: Chromatographic Conditions

ParameterTypical Value
ColumnC18, Polar-RP
Mobile Phase A0.1% Formic Acid in Water or 10mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.4 - 0.8 mL/min
GradientLinear gradient elution is commonly used.

These are representative conditions and should be optimized for your specific instrumentation and application.[4][10][11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 50 µL of plasma sample, standard, or quality control, add 50 µL of this compound internal standard working solution.

  • Vortex mix for 10 seconds.

  • Add 200 µL of acetonitrile to precipitate the proteins.[12]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[3]

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.[13]

Protocol 2: LC-MS/MS System Setup

  • LC System:

    • Equilibrate the column with the initial mobile phase conditions.

    • Set the column oven temperature (e.g., 40-45 °C).[10]

    • Program the gradient elution profile as optimized for your assay.

  • MS System:

    • Set the mass spectrometer to positive electrospray ionization (ESI) mode.

    • Optimize ion source parameters, including capillary voltage (e.g., 4.2 - 5.0 kV), desolvation temperature (e.g., 500 °C), and gas flows.[1][11]

    • Set up the Multiple Reaction Monitoring (MRM) transitions as listed in Table 1.

    • Allow the system to stabilize before starting the analysis.

Visualizations

Enzalutamide_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma_sample Plasma Sample/ Standard/QC add_is Add this compound (IS) plasma_sample->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Experimental workflow for this compound LC-MS/MS assay.

Troubleshooting_Tree start Low Signal or High Variability? check_ms Check MS Settings: - Transitions Correct? - Source Optimized? start->check_ms Low Signal check_is Investigate IS Signal: - IS Solution Stable? - Consistent Spiking? start->check_is High Variability check_lc Check LC Conditions: - Mobile Phase Correct? - Column Integrity? check_ms->check_lc No resolve_ms Optimize MS check_ms->resolve_ms Yes check_prep Review Sample Prep: - Extraction Recovery? - Dilution Needed? check_lc->check_prep No resolve_lc Optimize LC check_lc->resolve_lc Yes resolve_prep Optimize Prep check_prep->resolve_prep Yes check_matrix Assess Matrix Effects: - Improve Cleanup? - Adjust Chromatography? check_is->check_matrix No resolve_is Remake/Validate IS check_is->resolve_is Yes check_instrument Inspect Instrument: - Clean Ion Source? - Check Autosampler? check_matrix->check_instrument No resolve_matrix Refine Method check_matrix->resolve_matrix Yes resolve_instrument Perform Maintenance check_instrument->resolve_instrument Yes

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Analysis of Enzalutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of Enzalutamide using LC-MS/MS with Enzalutamide-d6 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in Enzalutamide analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the analyte of interest, in this case, Enzalutamide, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This can lead to decreased sensitivity, poor precision, and inaccurate quantification of Enzalutamide in biological samples.[2]

Q2: How does this compound help in minimizing the impact of ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Ideally, it co-elutes with Enzalutamide and experiences the same degree of ion suppression.[3] By calculating the peak area ratio of Enzalutamide to this compound, the variability caused by ion suppression can be normalized, leading to more accurate and precise results.[4]

Q3: What are the common sources of ion suppression in Enzalutamide bioanalysis?

A3: Common sources of ion suppression in the analysis of Enzalutamide from biological matrices like plasma include:

  • Endogenous matrix components: Phospholipids, salts, and proteins that remain after sample preparation.[5][6]

  • Exogenous compounds: Co-administered drugs and their metabolites.

  • Mobile phase additives: Non-volatile buffers or ion-pairing agents can interfere with the ionization process.[7]

Q4: Which sample preparation technique is best for minimizing ion suppression for Enzalutamide?

A4: The choice of sample preparation method depends on the required sensitivity and the complexity of the sample matrix. The most common methods for Enzalutamide are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

  • Protein Precipitation (PPT): A simple and fast method, but it may result in a less clean extract, potentially leading to more significant matrix effects.[2][7]

  • Liquid-Liquid Extraction (LLE): Generally provides a cleaner extract than PPT, leading to reduced ion suppression.[1][8]

  • Solid-Phase Extraction (SPE): Can offer the cleanest extracts by selectively isolating the analyte, thereby significantly minimizing ion suppression.[6][9]

Troubleshooting Guides

Issue 1: Low signal intensity or high variability for Enzalutamide and this compound

This issue is often indicative of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • If using protein precipitation, consider optimizing the precipitating solvent and its ratio to the sample. Acetonitrile is commonly used.[2][7]

    • Consider switching to a more rigorous sample cleanup method like LLE or SPE.

  • Optimize Chromatographic Separation:

    • Ensure that Enzalutamide and its internal standard are chromatographically separated from the regions of major matrix interference, especially the early-eluting phospholipids.

    • Adjust the gradient profile to increase the retention of Enzalutamide, allowing more time for matrix components to elute.[10]

  • Check Mass Spectrometer Source Conditions:

    • Optimize source parameters such as capillary voltage, gas flow, and temperature to enhance the ionization of Enzalutamide while minimizing the influence of interfering compounds.

Issue 2: Poor recovery of Enzalutamide

Low recovery can lead to inaccurate quantification, even if the internal standard compensates for some variability.

Troubleshooting Steps:

  • Review Extraction Protocol:

    • For LLE: Ensure the pH of the aqueous phase and the choice of extraction solvent are optimal for Enzalutamide. Check the efficiency of the mixing and phase separation steps.

    • For PPT: While simple, ensure complete protein precipitation and efficient separation of the supernatant.

    • For SPE: Verify that the sorbent type, wash steps, and elution solvent are appropriate for Enzalutamide. Ensure the cartridge is not overloaded.

  • Assess Analyte Stability:

    • Confirm the stability of Enzalutamide in the biological matrix and during all steps of the sample preparation process, including freeze-thaw cycles and autosampler stability.[7]

Issue 3: Inconsistent peak area ratios of Enzalutamide to this compound

This can indicate that the analyte and the internal standard are not behaving identically.

Troubleshooting Steps:

  • Investigate Differential Matrix Effects:

    • Even with a SIL-IS, severe and variable matrix effects can sometimes affect the analyte and internal standard differently. A cleaner sample extract is the best solution.

    • Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[4]

  • Check for Isotopic Exchange of this compound:

    • While unlikely for a stable label like -d6 on a methyl group, ensure that the storage conditions and mobile phase pH are not promoting any hydrogen-deuterium exchange.

  • Verify Co-elution:

    • Confirm that the chromatographic peaks for Enzalutamide and this compound are perfectly co-eluting. A slight separation could expose them to different matrix components, leading to inconsistent ratios.

Experimental Protocols & Data

Sample Preparation Methodologies

Protocol 1: Protein Precipitation (PPT) [7]

  • To 100 µL of plasma sample, add 900 µL of a precipitation solution (e.g., acetonitrile containing the internal standard, this compound).

  • Vortex the mixture for 5 minutes.

  • Centrifuge for 5 minutes at high speed (e.g., 18,620 x g).

  • Transfer an aliquot of the clear supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) [1][5]

  • To 50 µL of plasma sample, add the internal standard solution.

  • Add 200 µL of a buffer solution (e.g., 5% sodium bicarbonate in water).

  • Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex to mix thoroughly.

  • Centrifuge to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from validated bioanalytical methods for Enzalutamide.

Table 1: Recovery Data for Enzalutamide and this compound

Sample Preparation MethodAnalyteMean Recovery (%)CV (%)Reference
Protein PrecipitationEnzalutamide1002[7]
Protein PrecipitationThis compound1022[7]
Liquid-Liquid ExtractionEnzalutamide88 - 95< 5[11]

Table 2: Matrix Effect Data for Enzalutamide

Sample Preparation MethodEvaluation MethodResultInterpretationReference
Liquid-Liquid ExtractionIS-Normalized Matrix Factor Ratio1.01 (± 0.0134)Minimal to no ion suppression[1]
Protein PrecipitationIS-Normalized Matrix Factor0.99 - 1.03Minimal to no ion suppression[7]

Note: A matrix factor ratio close to 1 indicates negligible ion suppression or enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt1 Add Acetonitrile with this compound start->ppt1 lle1 Add Buffer & Extraction Solvent start->lle1 ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt_out Supernatant for Analysis ppt3->ppt_out lcms LC-MS/MS System ppt_out->lcms lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate Organic Layer lle2->lle3 lle4 Reconstitute lle3->lle4 lle_out Sample for Analysis lle4->lle_out lle_out->lcms data Data Acquisition (Peak Area Ratio) lcms->data result Concentration Calculation data->result

Caption: Experimental workflow for Enzalutamide analysis.

troubleshooting_flow start Low Signal or High Variability? check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep Yes end Issue Resolved start->end No optimize_lc Optimize Chromatographic Separation check_sample_prep->optimize_lc optimize_ms Optimize MS Source Conditions optimize_lc->optimize_ms optimize_ms->end

Caption: Troubleshooting logic for low signal intensity.

References

Technical Support Center: Addressing Autosampler Carry-Over of Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate autosampler carry-over of Enzalutamide-d6 in your liquid chromatography-mass spectrometry (LC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

This compound is a deuterated form of Enzalutamide, an androgen receptor inhibitor.[1][2] The six deuterium atoms replace hydrogen atoms in the molecule, making it heavier.[1] This isotopic labeling allows it to be used as an internal standard in quantitative LC-MS analyses for the accurate measurement of Enzalutamide in biological samples.[2][3]

Q2: What is autosampler carry-over and why is it a concern for this compound analysis?

Autosampler carry-over is the appearance of a small peak of an analyte, in this case, this compound, in a blank injection that follows a sample containing a high concentration of that analyte.[4][5][6] This indicates that a small amount of the analyte from the previous injection has remained in the autosampler and has been introduced into the current run.[7] Carry-over can lead to inaccurate quantification, especially for low-concentration samples, potentially causing them to fail acceptance criteria.[5]

Q3: What are the common causes of autosampler carry-over?

The most common sources of carry-over are related to the autosampler and include:

  • Analyte Adsorption: this compound, being a relatively hydrophobic molecule, may adsorb to various surfaces within the autosampler, such as the needle, rotor seals, and tubing.[5][6]

  • Contaminated Wash Solvents: The solvents used to clean the autosampler needle and injection path may become contaminated.

  • Worn or Dirty Components: Worn rotor seals and dirty needle guides or wash stations can trap and later release the analyte.[8]

  • Ineffective Washing: The wash solvent composition and volume may not be sufficient to completely remove this compound from the system.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound carry-over in your autosampler.

Step 1: Confirm and Quantify the Carry-Over

The first step is to confirm that the observed signal is indeed carry-over and to quantify its extent.

Experimental Protocol: Carry-Over Assessment

  • Prepare Samples:

    • Blank: A solution identical to the sample matrix but without this compound.

    • High-Concentration Standard: A sample containing a high concentration of this compound.

    • Low-Concentration Standard: A sample at the lower limit of quantification (LLOQ).

  • Injection Sequence:

    • Inject the blank to establish a baseline.

    • Inject the high-concentration standard.

    • Inject a series of at least three consecutive blanks.

    • Inject the low-concentration standard.

  • Data Analysis:

    • Measure the peak area of this compound in the high-concentration standard and the subsequent blanks.

    • Calculate the percent carry-over using the following formula:

      % Carry-over = (Peak Area in Blank / Peak Area in High-Concentration Standard) * 100

Quantitative Data Summary:

InjectionSample TypeThis compound Peak Area% Carry-over
1Blank00.00%
2High-Concentration Standard1,500,000-
3Blank 11,5000.10%
4Blank 27500.05%
5Blank 33000.02%
6LLOQ Standard5,000-

Note: The values in this table are for illustrative purposes.

Step 2: Isolate the Source of Carry-Over

A systematic process of elimination can help pinpoint the component responsible for the carry-over.

G cluster_0 Troubleshooting Workflow A Observe Carry-over B Systematic Component Check A->B Start C Isolate Autosampler B->C Disconnect Column D Isolate Column B->D Connect Column Directly C->D If carry-over persists G Implement Solution C->G If carry-over is gone, a column issue is likely E Check Wash Solvents D->E If carry-over persists D->G If carry-over is gone, an autosampler issue is likely F Inspect Hardware E->F If carry-over persists F->G If issue found H Verify Resolution G->H Apply Fix H->A Re-test

Caption: A logical workflow for systematically troubleshooting the source of carry-over.

Experimental Protocol: Component Isolation

  • Autosampler vs. Column:

    • Disconnect the analytical column and replace it with a union.

    • Repeat the carry-over assessment injection sequence.

    • If carry-over is still present, the source is likely the autosampler.[10]

    • If carry-over is eliminated, the column is the likely source. Consider a more rigorous column washing procedure.[8]

  • Injection Valve and Rotor Seal:

    • If the autosampler is identified as the source, inspect the injection valve and rotor seal for wear or scratches.[8] Replace if necessary.

  • Needle and Sample Loop:

    • Visually inspect the needle for any residue or damage.

    • If possible, bypass the sample loop to see if carry-over is reduced.

Step 3: Optimize Wash Protocol

An effective wash protocol is critical for minimizing carry-over.

Experimental Protocol: Wash Solvent Optimization

  • Evaluate Different Solvents: Test various wash solvents and mixtures. For a hydrophobic compound like this compound, stronger organic solvents are often more effective.

  • Recommended Wash Solutions:

    • Solution A (Good): 50:50 Acetonitrile:Isopropanol.

    • Solution B (Better): 25:25:25:25 Acetonitrile:Isopropanol:Methanol:Water with 0.1% Formic Acid.[11] This mixture addresses a wide range of polarities.

    • Solution C (Aggressive): Dichloromethane (use with caution and ensure system compatibility).

  • Optimize Wash Parameters:

    • Increase Wash Volume: Try doubling the wash volume.[12]

    • Increase Wash Time/Cycles: Increase the duration of the needle wash or the number of wash cycles.[12]

Quantitative Data Summary: Wash Solvent Efficacy

Wash Solution% Carry-over in Blank 1
Mobile Phase0.15%
Solution A0.08%
Solution B0.03%
Solution C< 0.01%

Note: The values in this table are for illustrative purposes.

G cluster_1 Wash Optimization Pathway Start Carry-over Detected Wash_Solvent Optimize Wash Solvent Start->Wash_Solvent Wash_Volume Increase Wash Volume Wash_Solvent->Wash_Volume If carry-over persists Wash_Cycles Increase Wash Cycles Wash_Volume->Wash_Cycles If carry-over persists End Carry-over Mitigated Wash_Cycles->End Verify

Caption: A signaling pathway for optimizing the autosampler wash protocol.

Step 4: Hardware and Consumables

If software and solvent optimizations are insufficient, consider hardware and consumable changes.

  • Vials and Caps: Use high-quality, silanized glass vials and PTFE-lined caps to minimize analyte adsorption to the sample container.[12]

  • Rotor Seal Material: Investigate alternative rotor seal materials that may have lower affinity for this compound.[8]

  • Needle Material: In some cases, specialized coated needles can reduce carry-over.[13]

By following this structured troubleshooting guide, you can effectively identify the source of this compound carry-over and implement a robust solution to ensure the accuracy and reliability of your analytical data.

References

Technical Support Center: Optimizing Peak Shape for Enzalutamide and Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak shape of Enzalutamide and its deuterated internal standard, Enzalutamide-d6, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for the analysis of Enzalutamide and this compound?

A1: Successful analysis of Enzalutamide and its deuterated internal standard is typically achieved using reversed-phase liquid chromatography. A C18 column is commonly employed with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous component containing a buffer, such as ammonium acetate, or an acid, like formic acid, to ensure good peak shape and retention.[1][2][3][4][5]

Q2: What are the recommended mass spectrometry settings for Enzalutamide and this compound?

A2: For sensitive and specific detection, tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive ion mode is recommended. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.[2][3] The specific precursor and product ion transitions will depend on the instrument, but common transitions are provided in the experimental protocols section.

Q3: Why is a deuterated internal standard like this compound used?

A3: A deuterated internal standard is used to improve the accuracy and precision of quantification. Since this compound is structurally and chemically very similar to Enzalutamide, it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This allows for reliable correction of any variations during sample preparation and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of Enzalutamide and this compound.

Issue 1: Peak Tailing

Symptom: The peak for Enzalutamide and/or this compound is asymmetrical with a trailing edge that extends from the peak maximum.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Secondary Silanol Interactions The stationary phase in C18 columns can have residual silanol groups that interact with the analytes, causing tailing.Improved peak symmetry.
- Adjust Mobile Phase pH: Lowering the pH of the mobile phase with an additive like formic acid can suppress the ionization of silanol groups.
- Use a Buffered Mobile Phase: Employing a buffer like ammonium acetate can help to mask the silanol interactions. A pH of around 4.2 has been shown to provide good peak shape for Enzalutamide.
- End-capped Column: Use a modern, end-capped C18 column to minimize exposed silanol groups.
Column Contamination Buildup of matrix components from previous injections can lead to peak distortion.Sharper, more symmetrical peaks.
- Flush the Column: Flush the column with a strong solvent mixture (e.g., 95% acetonitrile/5% water) to remove contaminants.
- Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.
Column Overload Injecting too much sample can saturate the stationary phase.Symmetrical peaks with reduced width.
- Dilute the Sample: Reduce the concentration of the sample and reinject.
Issue 2: Peak Splitting

Symptom: The peak for Enzalutamide and/or this compound appears as two or more merged peaks.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Injection Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[6]A single, sharp peak.
- Match Injection Solvent: Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase.
Column Void or Contamination A void at the head of the column or particulate buildup on the inlet frit can disrupt the sample band.[6]A single, well-defined peak.
- Reverse Flush Column: Disconnect the column and flush it in the reverse direction (if permitted by the manufacturer).
- Replace Frit/Column: If flushing does not resolve the issue, the inlet frit or the entire column may need to be replaced.
Co-elution with an Interfering Compound An endogenous matrix component or a metabolite may be co-eluting with the analyte.Resolution of the two peaks or elimination of the interfering peak.
- Modify Gradient: Adjust the gradient profile to improve the separation between the analyte and the interfering substance.
- Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction) to remove interfering components.
Issue 3: Poor Sensitivity / Ion Suppression

Symptom: The peak area for Enzalutamide and/or this compound is lower than expected, especially in matrix samples compared to neat solutions.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Co-eluting endogenous components from the biological matrix (e.g., plasma) can suppress the ionization of the analytes in the ESI source.Increased signal intensity and improved reproducibility.
- Improve Chromatographic Separation: Modify the LC gradient to separate the analytes from the majority of the matrix components.
- Enhance Sample Preparation: Use a more effective sample cleanup technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove phospholipids and other interfering substances. Protein precipitation is a simpler but potentially less clean method.[2]
- Dilute the Sample: Diluting the sample can reduce the concentration of matrix components relative to the analyte.
Inappropriate MS Source Conditions Suboptimal ESI source parameters can lead to inefficient ionization.Increased analyte signal.
- Optimize Source Parameters: Tune the mass spectrometer for Enzalutamide by infusing a standard solution and optimizing parameters such as spray voltage, gas flows, and temperature.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for an LC-MS/MS method for Enzalutamide and this compound. These may require optimization for your specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analytes, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
MRM Transitions Enzalutamide: 465.1 -> 209.1this compound: 471.1 -> 215.1
Spray Voltage ~3.5 - 4.5 kV
Source Temperature ~500 - 600 °C

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalysis of Enzalutamide and this compound.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Sample Plasma Sample Add Acetonitrile + IS Add Acetonitrile + IS Plasma Sample->Add Acetonitrile + IS Vortex Vortex Add Acetonitrile + IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant for Analysis Supernatant for Analysis Centrifuge->Supernatant for Analysis LC Separation LC Separation Supernatant for Analysis->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Report Generation Report Generation Quantification->Report Generation

Caption: Bioanalytical workflow for Enzalutamide and this compound.

Troubleshooting Logic for Peak Tailing

This diagram outlines a logical approach to troubleshooting peak tailing issues.

G start Peak Tailing Observed q1 Check Mobile Phase pH/ Buffer Composition start->q1 a1 Adjust pH (e.g., add formic acid) or use buffer (e.g., ammonium acetate) q1->a1 Improper q2 Inspect Column Condition q1->q2 Optimal end Peak Shape Optimized a1->end a2 Flush with Strong Solvent or Replace Column q2->a2 Contaminated/ Old q3 Evaluate Sample Concentration q2->q3 Good a2->end a3 Dilute Sample q3->a3 Too High q3->end Acceptable a3->end

Caption: Decision tree for troubleshooting peak tailing.

References

improving sensitivity for Enzalutamide quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enzalutamide quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Enzalutamide quantification in biological matrices?

A1: The most prevalent and sensitive method for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in biological matrices such as plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for accurate measurement of low concentrations of the analytes.

Q2: What are the critical parameters to optimize for a sensitive Enzalutamide LC-MS/MS assay?

A2: To achieve high sensitivity, optimization of several parameters is crucial. These include:

  • Sample Preparation: Efficient extraction of Enzalutamide from the matrix while minimizing interferences is key. Protein precipitation and liquid-liquid extraction are common methods.

  • Chromatographic Separation: A well-optimized chromatographic method using a suitable column (e.g., C18) and mobile phase gradient is necessary to separate Enzalutamide from matrix components and ensure good peak shape.

  • Mass Spectrometry Conditions: Proper selection of precursor and product ions for Multiple Reaction Monitoring (MRM), as well as optimization of ion source parameters (e.g., spray voltage, gas flows, and temperature), is critical for maximizing signal intensity.

Q3: Why is the choice of internal standard (IS) important?

A3: A suitable internal standard is crucial for accurate and precise quantification as it compensates for variability during sample preparation and analysis. An ideal IS for Enzalutamide is a stable isotope-labeled version of the analyte, such as D6-enzalutamide, which has nearly identical chemical and physical properties to Enzalutamide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your Enzalutamide quantification experiments.

Issue 1: Low Sensitivity / Poor Signal Intensity

Symptoms:

  • Low signal-to-noise ratio for the analyte peak.

  • Difficulty in achieving the desired Lower Limit of Quantification (LLOQ).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Ionization Optimize mass spectrometer source parameters. For Enzalutamide, positive electrospray ionization (ESI) is typically used. Adjust spray voltage, sheath gas, and auxiliary gas pressures to maximize the signal.[1]
Inefficient Extraction Evaluate and optimize your sample preparation method. Compare protein precipitation with liquid-liquid extraction to see which yields better recovery and cleaner samples.
Matrix Effects Matrix components can suppress the ionization of Enzalutamide. To mitigate this, improve chromatographic separation to separate the analyte from co-eluting matrix components. A thorough sample cleanup is also beneficial.
Incorrect Mobile Phase Ensure the mobile phase composition and pH are optimal for Enzalutamide ionization and retention. Mobile phases containing a small percentage of formic acid are commonly used to enhance protonation in positive ESI mode.[1]
Column Degradation Poor peak shape and reduced signal can result from a degraded LC column. Replace the column if performance does not improve after flushing.
Issue 2: High Signal Variability / Poor Precision

Symptoms:

  • High coefficient of variation (%CV) for replicate injections.

  • Inconsistent results between samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards, quality controls, and unknown samples.
Unsuitable Internal Standard Verify that the internal standard is appropriate and added consistently to all samples. A stable isotope-labeled internal standard is highly recommended.
Autosampler Issues Check the autosampler for any issues with injection volume precision. Ensure the injection needle is not clogged and the syringe is functioning correctly.
LC System Instability Fluctuations in pump pressure or temperature can lead to variable retention times and peak areas. Ensure the LC system is stable and properly maintained.
Issue 3: Signal Saturation at High Concentrations

Symptoms:

  • Non-linear calibration curve at higher concentrations.

  • Flattened peak tops for high-concentration samples.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Detector Saturation High concentrations of Enzalutamide can saturate the mass spectrometer detector.[2]
Dilute the samples to bring the concentration within the linear range of the calibration curve.[2]
One approach is to introduce a dilution step with a human albumin solution for calibrators, quality controls, and patient samples to prevent signal saturation.[2]

Quantitative Data Summary

The following tables summarize the performance of different validated LC-MS/MS methods for Enzalutamide quantification.

Table 1: Linearity and Sensitivity of Various Enzalutamide Quantification Methods

Method Reference Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Matrix
van Nuland et al. (2018)500 - 50,000500Human Plasma
Sankar et al. (2017)0.2 - 500.078Spiked Human Plasma
Bennett et al. (2014)20 - 50,00020Human Plasma
Unadkat et al. (2017)100 - 30,000100Human Plasma

Table 2: Precision and Accuracy Data from a Validated LC-MS/MS Method

Analyte QC Level Concentration (ng/mL) Intra-assay Precision (%CV) Inter-assay Precision (%CV) Accuracy (%)
Enzalutamide LLOQ500<10<8108 - 116
Low1500<8<892 - 108
Medium15,000<8<892 - 108
High40,000<8<892 - 108
N-desmethylenzalutamide LLOQ500<10<8108 - 116
Low1500<8<892 - 108
Medium15,000<8<892 - 108
High40,000<8<892 - 108
Data adapted from van Nuland et al. (2018)

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a general guideline for preparing plasma samples for Enzalutamide quantification.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 15 µL of the internal standard working solution (e.g., D6-enzalutamide in methanol) to each tube.

  • Precipitation: Add 150 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a clean autosampler vial.

  • Dilution: Add 100 µL of water (LC-MS grade) to the supernatant in the autosampler vial.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: General LC-MS/MS Conditions

These are typical starting conditions that may require further optimization for your specific instrumentation.

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Enzalutamide: m/z 465.1 → 209.1

    • N-desmethylenzalutamide: m/z 451.1 → 195.1

    • D6-enzalutamide (IS): m/z 471.1 → 215.1

Visualizations

Enzalutamide Signaling Pathway

Enzalutamide is an androgen receptor (AR) signaling inhibitor. It acts at multiple steps in the AR signaling pathway to block the effects of androgens, which are crucial for the growth of prostate cancer cells.[3][4][5]

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->AR_Androgen Inhibits Nuclear Translocation DNA DNA (Androgen Response Elements) Enzalutamide->DNA Inhibits DNA Binding AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Nuclear Translocation AR_Androgen_N->DNA Binds Gene_Transcription Gene Transcription (Promotes Cell Growth & Survival) DNA->Gene_Transcription Initiates

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Experimental Workflow for Enzalutamide Quantification

The following diagram illustrates a typical workflow for the quantification of Enzalutamide in plasma samples using LC-MS/MS.

Enzalutamide_Quantification_Workflow start Start: Plasma Sample Collection is_addition Internal Standard Spiking start->is_addition sample_prep Sample Preparation (Protein Precipitation) lc_separation LC Separation (Reversed-Phase C18) sample_prep->lc_separation is_addition->sample_prep ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification & Reporting) ms_detection->data_analysis end End: Report Results data_analysis->end

Caption: A typical experimental workflow for quantifying Enzalutamide.

References

Technical Support Center: Enzalutamide-d6 Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor recovery of Enzalutamide-d6 during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of enzalutamide, an androgen receptor inhibitor. It is commonly used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Stable isotope-labeled internal standards like this compound are considered ideal because they have nearly identical chemical and physical properties to the analyte (enzalutamide).[1] This ensures that the IS behaves similarly to the analyte during sample preparation, extraction, and analysis, which helps to correct for variability and improve the accuracy and precision of the quantification.[1]

Q2: What is considered a "good" recovery for this compound?

While the ideal recovery is 100%, in practice, a consistent and reproducible recovery is more critical than achieving a high absolute value. A study utilizing protein precipitation for the extraction of enzalutamide and its metabolites from human plasma reported a mean recovery of 102% (with a coefficient of variation of 2%) for this compound.[2] Recoveries in the range of 80-120% are generally considered acceptable, provided they are consistent across all samples.

Q3: Can the position of the deuterium labels on this compound affect its stability and recovery?

Yes, the position of isotopic labels can sometimes influence the stability of a deuterated internal standard. If the deuterium atoms are located on a part of the molecule that is susceptible to chemical or enzymatic exchange, it could lead to a loss of the label and inaccurate quantification. While specific studies on the stability of different this compound labeling patterns were not found, it is a crucial factor to consider, especially if you observe inconsistent internal standard response.

Troubleshooting Guide: Poor Recovery of this compound

Low or inconsistent recovery of this compound can stem from various factors throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Problem Area 1: Sample Preparation and Extraction

The most common source of poor recovery lies in the sample preparation and extraction steps.

Question: I am experiencing low recovery of this compound after protein precipitation. What could be the cause?

Answer:

Poor recovery after protein precipitation can be due to several factors:

  • Incomplete Protein Precipitation: If proteins are not fully precipitated, this compound may remain bound to them, leading to its loss when the precipitated proteins are removed.

  • Co-precipitation of the Analyte: The internal standard might get trapped within the precipitated protein pellet.

  • Suboptimal Precipitating Agent or Ratio: The choice of organic solvent and its ratio to the plasma sample are critical for efficient protein removal.

Troubleshooting Steps:

  • Optimize the Precipitating Agent: Acetonitrile is a commonly used and effective precipitating agent for enzalutamide analysis.[3] Other organic solvents like methanol or acetone can also be tested.

  • Adjust the Solvent-to-Plasma Ratio: A 2:1 ratio of precipitant to plasma has been shown to be effective for protein removal.[4] Experiment with different ratios (e.g., 3:1, 4:1) to see if recovery improves.

  • Ensure Thorough Vortexing and Centrifugation: Proper mixing ensures complete interaction between the solvent and the sample, while adequate centrifugation is necessary to pellet the precipitated proteins firmly.

  • Check for Analyte Adsorption: Enzalutamide is a hydrophobic compound and may adsorb to the walls of plastic tubes. Using low-adsorption polypropylene tubes can help mitigate this issue.

Question: My this compound recovery is poor when using Solid Phase Extraction (SPE). How can I troubleshoot this?

Answer:

Poor recovery in SPE can occur at various stages of the process.

Troubleshooting Steps:

  • Verify Sorbent Selection: Ensure the SPE sorbent chemistry is appropriate for enzalutamide. A reverse-phase C18 sorbent is a common choice for retaining hydrophobic compounds like enzalutamide.

  • Optimize Conditioning and Equilibration: Inadequate conditioning or equilibration of the SPE cartridge can lead to poor retention of the analyte. Ensure the sorbent is properly wetted.

  • Check for Breakthrough during Loading: If the sample is loaded too quickly or the loading solvent is too strong, this compound may not be retained by the sorbent and will be lost. Collect the flow-through during the loading step and analyze it for the presence of the internal standard.

  • Evaluate the Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. Analyze the wash eluate to check for any loss of this compound.

  • Optimize the Elution Solvent: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Try increasing the organic solvent concentration in the elution mixture or using a stronger solvent.

Problem Area 2: Matrix Effects

Matrix effects occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement.

Question: How do I know if matrix effects are causing poor this compound recovery?

Answer:

Matrix effects can be identified by comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix. A significant difference in the signal intensity indicates the presence of matrix effects.

Troubleshooting Steps:

  • Improve Sample Cleanup: More rigorous sample preparation techniques, such as liquid-liquid extraction (LLE) or a more selective SPE protocol, can help remove interfering matrix components.

  • Optimize Chromatography: Modifying the LC gradient to better separate this compound from co-eluting matrix components can mitigate ion suppression.

  • Dilute the Sample: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.

Problem Area 3: LC-MS/MS System Issues

Problems with the analytical instrument itself can also lead to apparent low recovery.

Question: Could my LC-MS/MS system be the cause of the low signal for this compound?

Answer:

Yes, instrument-related issues can manifest as poor recovery.

Troubleshooting Steps:

  • Check for Contamination: A contaminated ion source or mass spectrometer can lead to signal suppression for all analytes. Regular cleaning and maintenance are crucial.

  • Verify Instrument Parameters: Ensure that the mass spectrometer is tuned correctly and that the MRM (Multiple Reaction Monitoring) transitions and collision energies for this compound are optimized for maximum sensitivity.

  • Assess Autosampler Performance: Inconsistent injection volumes can lead to variable recovery. Perform a series of injections of a standard solution to check for reproducibility.

Quantitative Data Summary

The following table summarizes recovery data for this compound from a published bioanalytical method.

Extraction MethodAnalyteMatrixMean Recovery (%)Coefficient of Variation (CV) (%)Reference
Protein PrecipitationThis compoundHuman Plasma1022[2]

Experimental Protocols

Protein Precipitation Method for Enzalutamide and this compound from Human Plasma

This protocol is adapted from a validated bioanalytical method.[2][5]

Materials:

  • Human plasma samples

  • This compound internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (low-adsorption)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Spike with the appropriate volume of this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis of Enzalutamide and this compound

This is a representative LC-MS/MS method based on published literature.[2][6]

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2 µL

  • Gradient:

    • 0-2.5 min: 5% B

    • 2.5-3.5 min: Ramp to 90% B

    • 3.5-4.0 min: Return to 5% B

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Enzalutamide: m/z 465 → 209

    • This compound: m/z 471 → 215 (Note: The exact transition for this compound may vary depending on the labeling pattern)

Visualizations

Enzalutamide Mechanism of Action

The following diagram illustrates the signaling pathway of the androgen receptor and the mechanism of action of enzalutamide. Enzalutamide competitively inhibits the binding of androgens to the androgen receptor (AR), prevents the nuclear translocation of the AR, and impairs the binding of the AR to DNA.[7][8][9][10][11]

Enzalutamide_Mechanism cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm Binds Enzalutamide Enzalutamide AR_Enza_complex AR-Enzalutamide Complex AR_Androgen_complex Activated AR Complex Enzalutamide->AR_cytoplasm Competitively Binds Nucleus Nucleus AR_Enza_complex->Nucleus Translocation Inhibited AR_Androgen_complex->Nucleus Nuclear Translocation DNA DNA (ARE) Transcription Gene Transcription DNA->Transcription CellGrowth Prostate Cancer Cell Growth & Survival Transcription->CellGrowth

Caption: Mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Troubleshooting Workflow for Poor this compound Recovery

This workflow provides a logical sequence of steps to diagnose the cause of poor internal standard recovery.

Troubleshooting_Workflow Start Poor this compound Recovery Observed Check_Extraction Investigate Sample Extraction Start->Check_Extraction Check_Matrix_Effects Evaluate Matrix Effects Check_Extraction->Check_Matrix_Effects Extraction OK Optimize_PP Optimize Protein Precipitation Check_Extraction->Optimize_PP Protein Precipitation Issue Optimize_SPE Optimize Solid Phase Extraction Check_Extraction->Optimize_SPE SPE Issue Check_LCMS Assess LC-MS/MS System Performance Check_Matrix_Effects->Check_LCMS No Significant Matrix Effects Improve_Cleanup Improve Sample Cleanup (e.g., LLE) Check_Matrix_Effects->Improve_Cleanup Matrix Effects Present Optimize_Chroma Optimize Chromatography Check_Matrix_Effects->Optimize_Chroma Matrix Effects Present Clean_Instrument Clean Ion Source & Mass Spec Check_LCMS->Clean_Instrument System Issue Suspected Verify_Params Verify Instrument Parameters Check_LCMS->Verify_Params System Issue Suspected Resolved Issue Resolved Optimize_PP->Resolved Optimize_SPE->Resolved Improve_Cleanup->Resolved Optimize_Chroma->Resolved Clean_Instrument->Resolved Verify_Params->Resolved

Caption: A systematic workflow for troubleshooting poor this compound recovery.

References

Technical Support Center: Analysis of Enzalutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enzalutamide and its deuterated internal standard, Enzalutamide-d6.

Frequently Asked Questions (FAQs)

Q1: My Enzalutamide and this compound peaks are not perfectly co-eluting. What could be the cause?

A1: While stable isotope-labeled internal standards like this compound are designed to co-elute with the analyte, slight chromatographic shifts can occur. This phenomenon, known as the deuterium isotope effect, can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte.[1] The magnitude of this shift is typically small but can be influenced by chromatographic conditions. If the shift is significant and affects integration, consider the following:

  • Mobile Phase Composition: Subtle changes in the mobile phase, such as the organic modifier, pH, or additive concentration, can influence the interaction of both analytes with the stationary phase.

  • Column Temperature: Temperature fluctuations can affect retention times and the degree of separation. Ensure your column oven is maintaining a stable and consistent temperature.

  • Gradient Profile: If using a gradient, the steepness of the gradient can impact the resolution of closely eluting compounds.

Q2: I am observing poor peak shape (e.g., fronting, tailing, or splitting) for Enzalutamide and this compound. What are the potential causes?

A2: Poor peak shape can arise from several factors, not necessarily related to co-elution. Here are some common causes:

  • Column Overload: Injecting too much sample can lead to peak fronting. Consider diluting your sample.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and splitting. Implement a robust column washing procedure after each batch. If the problem persists, the column may need to be replaced.

  • Inappropriate Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve your sample in the initial mobile phase.

  • Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to band broadening and peak tailing.

Q3: I am experiencing signal suppression or enhancement for Enzalutamide in the presence of the matrix. How can I mitigate this?

A3: Matrix effects, where components in the biological sample interfere with the ionization of the analyte, are a common challenge in LC-MS/MS analysis. Here are some strategies to address this:

  • Optimize Sample Preparation: A more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, can remove many interfering matrix components.

  • Chromatographic Separation: Adjusting the chromatographic method to separate Enzalutamide from the matrix components causing the suppression or enhancement is a key strategy. This may involve changing the column, mobile phase, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it co-elutes with Enzalutamide and experiences similar matrix effects, thus providing accurate quantification.[2][3][4][5]

Q4: What are the typical mass transitions for Enzalutamide and this compound in MS/MS analysis?

A4: The commonly used multiple reaction monitoring (MRM) transitions for Enzalutamide and its deuterated internal standard are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Enzalutamide465.2209.2
This compound471.2215.1

Note: These values may vary slightly depending on the instrument and source conditions.

Troubleshooting Guides

Issue 1: Poor Resolution of Enzalutamide from Interfering Peaks

This guide provides a systematic approach to resolving Enzalutamide from other components in the sample matrix.

Troubleshooting Workflow

Caption: A workflow diagram for troubleshooting poor peak resolution.

Detailed Methodologies

1. Mobile Phase Modification:

  • Protocol:

    • Prepare a series of mobile phases with varying organic-to-aqueous ratios (e.g., 5% increments of acetonitrile or methanol).

    • If using a buffer or additive like formic acid, prepare mobile phases with slightly different concentrations (e.g., 0.05%, 0.1%, 0.2% formic acid).[2][6]

    • Inject a standard solution of Enzalutamide and a blank matrix sample with each mobile phase composition and evaluate the resolution from interfering peaks.

  • Expected Outcome: Improved separation of Enzalutamide from matrix components.

2. Gradient Optimization:

  • Protocol:

    • If using a gradient, decrease the rate of change of the organic solvent concentration over time (i.e., make the gradient shallower).

    • Introduce an isocratic hold at a specific mobile phase composition before or after the elution of Enzalutamide to allow more time for the separation of closely eluting peaks.

  • Expected Outcome: Enhanced resolution between Enzalutamide and any closely eluting interferences.

3. Column Selection:

  • Protocol:

    • If resolution is still not satisfactory, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).

    • Alternatively, a column with a smaller particle size (e.g., sub-2 µm) can provide higher efficiency and better resolution.[2]

  • Expected Outcome: A significant change in selectivity and improved resolution.

Issue 2: Inconsistent Retention Times for Enzalutamide and this compound

This guide addresses the problem of shifting retention times, which can lead to inaccurate quantification.

Troubleshooting Workflow

Caption: A workflow for troubleshooting inconsistent retention times.

Detailed Methodologies

1. System Check:

  • Protocol:

    • Monitor the pump pressure during a run. Fluctuations can indicate a leak or a bubble in the system.

    • Visually inspect all fittings and connections for any signs of leaks.

    • Ensure that all solvent lines are properly primed and free of air bubbles.

  • Expected Outcome: A stable and reproducible chromatographic system.

2. Method Parameter Verification:

  • Protocol:

    • Double-check the preparation of the mobile phases to ensure the correct composition.

    • Verify that the column oven is set to and maintaining the correct temperature.

    • If using a gradient, confirm that the gradient program is entered correctly in the instrument software.

  • Expected Outcome: Consistent and predictable retention times.

3. Column Equilibration:

  • Protocol:

    • Before injecting the first sample in a batch, ensure the column is adequately equilibrated with the initial mobile phase conditions.

    • If retention time drift is observed throughout a run, increase the equilibration time between injections.

  • Expected Outcome: Stable retention times for all injections in a sequence.

Enzalutamide Signaling Pathway

Enzalutamide is an androgen receptor (AR) inhibitor.[7] It acts by competitively inhibiting the binding of androgens to the AR, preventing AR nuclear translocation, and impairing the binding of the AR to DNA.[7] This ultimately disrupts the transcription of AR target genes that are critical for prostate cancer cell growth and survival.

G Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex HSP Heat Shock Proteins HSP->AR Stabilizes Nucleus Nucleus AR_Androgen->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA AR_Androgen->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation and Survival Transcription->Proliferation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_Androgen Inhibits Nuclear Translocation Enzalutamide->ARE Inhibits DNA Binding

Caption: The mechanism of action of Enzalutamide in the androgen receptor signaling pathway.

Summary of LC-MS/MS Method Parameters for Enzalutamide Analysis

The following table summarizes typical parameters from validated bioanalytical methods for the quantification of Enzalutamide.

ParameterMethod 1Method 2Method 3
Column Acquity BEH C18 (2.1 x 50 mm, 1.7 µm)[2]Phenomenex Synergi Polar-RP[6]Atlantis dC18 (4.6 x 50 mm, 3.0 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water[2]0.1% Formic Acid in Water[6]Water with 0.2% Formic Acid[8]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]0.1% Formic Acid in Methanol[6]Acetonitrile with 0.2% Formic Acid[8]
Elution Mode Gradient[2]Gradient[6]Gradient[8]
Flow Rate 0.5 mL/min[2]Not Specified0.4 mL/min[8]
Internal Standard This compound[2][3][4][5]This compound[6]Abiraterone-d4[8]
Ionization Mode ESI Positive[2]ESI Positive[6]ESI Positive[8]
LLOQ 500 ng/mL[3][5]100 ng/mL[6]Not Specified

References

Technical Support Center: Enzalutamide-d6 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Enzalutamide-d6 as an internal standard in quantitative bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our assays?

This compound is a deuterated form of Enzalutamide, a potent androgen receptor (AR) signaling inhibitor.[][2][3] In quantitative bioanalysis, specifically in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, this compound serves as a stable isotope-labeled internal standard (SIL-IS).[4] It is added to samples at a known concentration to correct for variability during sample preparation, chromatography, and detection, thereby improving the accuracy and precision of the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide.[5][6]

Q2: How can the purity of this compound affect my assay results?

The purity of your this compound internal standard is critical for accurate and reliable results.[5] Two main types of impurities can have a significant impact:

  • Unlabeled Enzalutamide: The presence of non-deuterated Enzalutamide in your this compound stock can lead to a falsely elevated response for the analyte, resulting in an overestimation of the Enzalutamide concentration in your samples.[7]

  • Incomplete Deuteration: If the this compound is not fully deuterated, the presence of partially labeled molecules (e.g., d1 to d5) can potentially interfere with the analyte's signal, affecting the accuracy of the assay.[8]

Q3: What are the acceptance criteria for this compound purity?

Regulatory guidelines, such as the ICH M10 Bioanalytical Method Validation, provide acceptance criteria for the cross-interference between the internal standard and the analyte.[5] These are crucial for ensuring the quality of your this compound.

ParameterAcceptance CriteriaPotential Impact if Criteria Not Met
Contribution of IS to Analyte Signal The response of the analyte in a blank sample spiked with the internal standard should be ≤ 20% of the response of the analyte at the Lower Limit of Quantification (LLOQ).Inaccurate measurement of low concentration samples.
Contribution of Analyte to IS Signal The response of the internal standard in a blank sample spiked with the analyte at the Upper Limit of Quantification (ULOQ) should be ≤ 5% of the response of the internal standard in the working concentration.Inaccurate quantification at high analyte concentrations.
Isotopic Purity Ideally, the proportion of unlabeled molecule should be less than 2%.[9]Increased Lower Limit of Quantification (LLOQ) and reduced dynamic range of the assay.[8]

Q4: Can this compound affect the chromatography of Enzalutamide?

Yes, in some cases, deuterated internal standards can exhibit slightly different chromatographic behavior compared to the non-deuterated analyte. This is known as the "isotope effect."[10] A shift in retention time, even a minor one, between Enzalutamide and this compound can lead to differential matrix effects, where the two compounds are affected differently by interfering substances in the sample matrix.[11][12] This can compromise the ability of the internal standard to accurately correct for variations and can lead to inaccurate results.[10]

Troubleshooting Guide

This guide addresses common issues encountered during assays using this compound and provides systematic steps for resolution.

Issue 1: Inaccurate or Imprecise Results

Symptoms:

  • Quality control (QC) samples consistently failing acceptance criteria.

  • High variability between replicate measurements.

  • Poor linearity of the calibration curve.

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Impure this compound 1. Verify Purity: Request the Certificate of Analysis (CoA) from the supplier to check the isotopic and chemical purity.[13] 2. Perform Cross-Interference Check: Analyze a blank sample spiked only with this compound to assess its contribution to the Enzalutamide signal. The response should be less than 20% of the LLOQ response. 3. Evaluate Analyte Contribution to IS: Analyze a blank sample spiked with the highest concentration of Enzalutamide to check for any contribution to the this compound signal. The response should be less than 5% of the IS response. 4. Source a New Lot: If purity is questionable, obtain a new, high-purity lot of this compound.
Chromatographic Shift 1. Overlay Chromatograms: Compare the retention times of Enzalutamide and this compound. They should co-elute. 2. Optimize Chromatography: If a shift is observed, adjust the mobile phase composition or gradient to achieve co-elution.[12]
Matrix Effects 1. Assess Matrix Factor: Analyze samples from at least six different sources of the biological matrix to evaluate the consistency of the analyte-to-IS response ratio. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove interfering matrix components.[14]
Issue 2: Abnormal Internal Standard Response

Symptoms:

  • Inconsistent or highly variable this compound peak areas across a run.

  • IS response outside of the established acceptance range (e.g., ± 50% of the mean response of the calibration standards and QCs).

Possible Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Sample Preparation Error 1. Review Pipetting: Ensure accurate and consistent addition of the IS solution to all samples. 2. Check for Incomplete Extraction: Optimize the extraction procedure to ensure consistent recovery of the IS.
Ion Suppression/Enhancement 1. Post-Column Infusion: Infuse a constant concentration of this compound post-column while injecting an extracted blank sample to identify regions of ion suppression or enhancement. 2. Modify Chromatography: Adjust the chromatographic method to separate Enzalutamide and this compound from the regions of ion suppression.
Instrument Instability 1. Check System Suitability: Run system suitability tests to ensure the LC-MS/MS system is performing optimally. 2. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization.

Experimental Protocols

Protocol 1: Evaluation of this compound Cross-Interference

Objective: To determine the contribution of the this compound internal standard to the analyte (Enzalutamide) signal and vice-versa.

Materials:

  • Blank biological matrix (e.g., human plasma)

  • Enzalutamide reference standard

  • This compound internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a blank sample: Process a sample of the blank biological matrix without adding the analyte or internal standard.

  • Prepare an IS-only sample: Spike a blank matrix sample with the working concentration of this compound.

  • Prepare an LLOQ sample: Spike a blank matrix sample with Enzalutamide at the Lower Limit of Quantification (LLOQ) and the working concentration of this compound.

  • Prepare a ULOQ sample: Spike a blank matrix sample with Enzalutamide at the Upper Limit of Quantification (ULOQ) and the working concentration of this compound.

  • Analyze the samples using the validated LC-MS/MS method.

  • Data Analysis:

    • In the IS-only sample, the peak area in the analyte's mass transition should be less than 20% of the analyte peak area in the LLOQ sample.

    • In the ULOQ sample, the peak area in the internal standard's mass transition should be less than 5% of the internal standard peak area in the LLOQ sample.

Protocol 2: Typical LC-MS/MS Method for Enzalutamide Quantification

This is a generalized protocol based on published methods.[4][15] Optimization will be required for specific instrumentation and matrices.

Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 50 µL of this compound internal standard solution (in acetonitrile).

  • Vortex for 30 seconds.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Gradient: A linear gradient appropriate to separate Enzalutamide and its metabolites from matrix components.

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Enzalutamide: m/z 465 → 209[15]

    • This compound: m/z 471 → 215

Visualizations

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding Enzalutamide->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Cell Growth & Proliferation) ARE->Gene_Transcription Initiates

Caption: Mechanism of action of Enzalutamide on the Androgen Receptor (AR) signaling pathway.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with This compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Quantification Quantify against Calibration Curve Ratio_Calculation->Quantification

Caption: General experimental workflow for the quantification of Enzalutamide using this compound.

Troubleshooting_Logic Start Inaccurate Assay Results Check_IS_Purity Check this compound Purity (CoA, Cross-talk) Start->Check_IS_Purity Purity_OK Purity Acceptable? Check_IS_Purity->Purity_OK Check_Chromatography Check for Co-elution of Analyte and IS Purity_OK->Check_Chromatography Yes Replace_IS Source New Lot of This compound Purity_OK->Replace_IS No Coelution_OK Co-elution Occurs? Check_Chromatography->Coelution_OK Investigate_Matrix_Effects Investigate Matrix Effects (Matrix Factor, Sample Cleanup) Coelution_OK->Investigate_Matrix_Effects Yes Optimize_Chromatography Optimize LC Method Coelution_OK->Optimize_Chromatography No Resolve_Matrix_Effects Optimize Sample Preparation Investigate_Matrix_Effects->Resolve_Matrix_Effects

Caption: A logical workflow for troubleshooting inaccurate assay results related to this compound.

References

Technical Support Center: Enzalutamide-d6 Stability in Processed Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Enzalutamide-d6 in processed samples.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term storage, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -40°C for up to 11 months.[1][2] For short-term storage, -20°C for up to one month is acceptable.[2] Always ensure the solution is in a tightly sealed container to prevent evaporation and away from light.[2]

Q2: How stable is this compound in processed plasma samples stored in an autosampler?

A2: Studies have demonstrated that Enzalutamide and its metabolites are stable in processed plasma samples for up to 7 days when stored in an autosampler at 2–8°C, with deviations of no more than 11%.[1] Another study confirmed stability for at least 30 hours under similar conditions.[3]

Q3: What is the long-term stability of this compound in frozen plasma?

A3: Enzalutamide and its active metabolite, N-desmethylenzalutamide, have been shown to be stable in human plasma for at least 14 months when stored at -40°C.[1]

Q4: Can I leave whole blood samples containing Enzalutamide at room temperature before processing?

A4: Yes, Enzalutamide and N-desmethylenzalutamide are stable in whole blood for up to 24 hours at ambient temperature.[1] This provides a practical window for sample collection and handling before centrifugation to separate plasma.

Q5: How many freeze-thaw cycles can my plasma samples undergo without affecting the integrity of this compound?

A5: At least three freeze-thaw cycles have been shown to not cause any significant degradation of Enzalutamide and its active metabolite in plasma samples.[1]

Q6: Are there any known issues with using deuterated internal standards like this compound?

A6: While stable isotope-labeled internal standards are generally preferred, deuterated standards can sometimes present challenges. These may include chromatographic retention time shifts compared to the unlabeled analyte and, in rare cases, back-exchange of deuterium atoms for hydrogen, which could impact quantification.[4][5][6] Careful method development and validation are crucial to mitigate these potential issues.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of processed samples containing this compound.

Issue Potential Cause Recommended Action
Poor Peak Shape or Tailing for this compound 1. Suboptimal chromatographic conditions: The mobile phase composition or gradient may not be ideal. 2. Column degradation: The analytical column may be nearing the end of its lifespan. 3. Sample matrix effects: Residual matrix components from the processed sample may be interfering with the chromatography.1. Optimize mobile phase: Adjust the organic solvent ratio, pH, or gradient slope. 2. Replace column: Install a new column of the same type. 3. Improve sample cleanup: Consider a more rigorous extraction method, such as solid-phase extraction (SPE), if protein precipitation is insufficient.
Inconsistent Internal Standard Response 1. Inaccurate pipetting: Errors in adding the internal standard solution to the samples. 2. Degradation of this compound: The internal standard may have degraded in the stock solution or in the processed sample. 3. Ion suppression or enhancement: Matrix effects can alter the ionization efficiency of the internal standard in the mass spectrometer.1. Verify pipette calibration: Ensure all pipettes are properly calibrated. Use a consistent technique for adding the internal standard. 2. Check stock solution: Prepare a fresh stock solution of this compound and re-analyze the samples. Review storage conditions. 3. Evaluate matrix effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement. Adjust the sample dilution or improve the cleanup method if necessary.
Retention Time Shift Between Enzalutamide and this compound 1. Isotope effect: The presence of deuterium can sometimes lead to slight differences in retention time compared to the non-labeled compound.[5] 2. Column temperature fluctuations: Inconsistent column heating can affect retention times.1. Confirm co-elution: Ensure that the integration windows for both the analyte and the internal standard are appropriate to account for any slight shift. This is generally acceptable as long as the shift is consistent. 2. Ensure stable column temperature: Use a column oven and allow sufficient time for temperature equilibration.
Loss of Deuterium Label (Back-Exchange) 1. Harsh sample processing conditions: Extreme pH or temperature during sample preparation can potentially lead to the exchange of deuterium atoms with hydrogen from the solvent.[6]1. Use milder conditions: Avoid strongly acidic or basic conditions during extraction if possible. Store reconstituted samples in an appropriate solvent like acetonitrile.[6]

Data Presentation

Table 1: Summary of Enzalutamide and this compound Stability Data

Matrix/Solution Analyte(s) Storage Condition Duration Finding Reference
Stock SolutionThis compound, Enzalutamide, N-desmethylenzalutamide-40°C11 monthsStable[1]
Stock SolutionThis compound-80°C6 monthsStable[2]
Stock SolutionThis compound-20°C1 monthStable[2]
Whole BloodEnzalutamide, N-desmethylenzalutamideAmbient Temperature24 hoursStable[1]
PlasmaEnzalutamide, N-desmethylenzalutamideAmbient Temperature23 daysStable[1]
PlasmaEnzalutamide, N-desmethylenzalutamide2-8°C23 daysStable[1]
PlasmaEnzalutamide, N-desmethylenzalutamide-40°C14 monthsStable[1]
Processed Plasma (Autosampler)Enzalutamide, N-desmethylenzalutamide2-8°C7 daysStable (Deviation <11%)[1]
Freeze-Thaw CyclesEnzalutamide, N-desmethylenzalutamideN/A3 cyclesNo degradation[1]

Experimental Protocols

1. Plasma Sample Preparation using Protein Precipitation

This protocol describes a common method for extracting Enzalutamide and its internal standard from human plasma.

  • Objective: To precipitate plasma proteins and extract the analytes of interest for LC-MS/MS analysis.

  • Materials:

    • Human plasma samples

    • This compound internal standard working solution

    • Acetonitrile (ACN), HPLC grade

    • Vortex mixer

    • Centrifuge (capable of 4°C and >10,000 x g)

    • 96-well plates or microcentrifuge tubes

  • Procedure:

    • Allow plasma samples to thaw completely at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • The samples are now ready for injection into the LC-MS/MS system.

2. Freeze-Thaw Stability Assessment

  • Objective: To determine the stability of Enzalutamide and this compound in plasma after repeated freeze-thaw cycles.

  • Procedure:

    • Use quality control (QC) plasma samples at low, medium, and high concentrations of the analytes.

    • Freeze the QC samples at -40°C or -80°C for at least 12 hours.

    • Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.

    • Repeat the freeze-thaw process for a total of three cycles.

    • After the third cycle, process the samples using the protein precipitation protocol described above.

    • Analyze the samples by LC-MS/MS and compare the concentrations to those of freshly prepared QC samples that have not undergone freeze-thaw cycles. The deviation should be within acceptable limits (typically ±15%).

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MSMS LC-MS/MS Analysis Supernatant->LC_MSMS Data Data Processing (Quantification) LC_MSMS->Data

Caption: A typical experimental workflow for the analysis of this compound in plasma samples.

Troubleshooting_Tree Start Inconsistent This compound Signal Check_Prep Review Sample Preparation Steps? Start->Check_Prep Check_LC Examine Chromatography? Check_Prep->Check_LC No Pipetting Verify Pipetting Accuracy Check_Prep->Pipetting Yes Check_MS Investigate MS Parameters? Check_LC->Check_MS No Column Inspect/Replace LC Column Check_LC->Column Yes Ion_Source Clean Ion Source Check_MS->Ion_Source Yes Storage Check IS Stock Solution Stability Pipetting->Storage Mobile_Phase Prepare Fresh Mobile Phase Column->Mobile_Phase Tune Retune Mass Spectrometer Ion_Source->Tune

Caption: A troubleshooting decision tree for diagnosing issues with this compound signal.

References

optimizing sample extraction for different biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals optimize sample extraction from various biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low analyte recovery during solid-phase extraction (SPE)?

A1: Low recovery in SPE can stem from several factors:

  • Sorbent Choice/Polarity Mismatch: The sorbent's retention mechanism may not be appropriate for your analyte's chemical properties. For instance, using a reversed-phase cartridge for a highly polar analyte or a polar sorbent for a nonpolar analyte can lead to poor retention and subsequent loss.[1]

  • Insufficient Eluent Strength or Incorrect pH: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For ionizable analytes, the pH of the elution solvent must be adjusted to neutralize the analyte, thus reducing its interaction with the sorbent.[1]

  • Inadequate Elution Volume: The volume of the elution solvent may be insufficient to completely elute the analyte from the cartridge.[1]

  • High Sample Viscosity: Viscous samples can lead to poor flow through the SPE cartridge and incomplete interaction with the sorbent.

  • Cartridge Overload: Exceeding the binding capacity of the SPE sorbent will cause the analyte to pass through without being retained.[2]

Q2: How can I prevent emulsion formation during liquid-liquid extraction (LLE)?

A2: Emulsion formation is a frequent issue in LLE, often occurring with samples high in lipids or proteins.[3][4] Here are some strategies to prevent or break emulsions:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separatory funnel to minimize the formation of an emulsion.[3]

  • Addition of Salt: Adding a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the separation of the layers.[3]

  • Centrifugation: Centrifuging the mixture can help to separate the layers more effectively.

  • Solvent Choice: Consider using a different organic solvent that is less prone to forming emulsions with your sample matrix.

Q3: My protein yield is low after cell lysis. What are the possible reasons and solutions?

A3: Low protein yield from cell lysis can be attributed to several factors:

  • Inefficient Lysis Method: The chosen lysis method (e.g., sonication, detergents) may not be optimal for your cell type.

  • Incorrect Lysis Buffer Composition: The buffer may lack the necessary components, such as the correct type and concentration of detergents or salts, to efficiently lyse the cells and solubilize the proteins.[5] For nonionic detergents, a concentration in the 1.0% range is often recommended.[5]

  • Insufficient Lysis Reagent Volume: The volume of the lysis buffer may be inadequate for the number of cells being processed.[6]

  • Protease Activity: Endogenous proteases released during lysis can degrade your target protein. Always add protease inhibitors to your lysis buffer and keep samples on ice.[7][8]

  • Incomplete Solubilization: The target protein may be insoluble in the chosen lysis buffer, potentially forming inclusion bodies in bacterial expression systems.[7]

Q4: What are the critical pre-analytical variables to control when working with blood-derived samples (plasma, serum)?

A4: Pre-analytical variables can significantly impact the quality and integrity of your samples. Key factors to control include:

  • Anticoagulant Choice: The type of anticoagulant used (e.g., EDTA, citrate) can affect downstream analyses.[9][10]

  • Sample Handling and Transport: Delays in processing, exposure to improper temperatures, and excessive agitation can lead to hemolysis and protein degradation.[11][12][13] Plasma samples should ideally be stored at -80°C and not at -20°C, as they do not completely freeze at the latter temperature.[12]

  • Centrifugation Conditions: The speed, temperature, and duration of centrifugation for plasma and serum separation are crucial to effectively remove cellular components without causing cell lysis.[14]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to protein degradation and should be avoided.[13][14]

Q5: How can I improve the quality of nucleic acid extracted from tissue samples?

A5: To enhance the quality of nucleic acids from tissues, consider the following:

  • Efficient Homogenization: Incomplete homogenization is a primary cause of low yield.[15] Ensure the tissue is thoroughly disrupted. For tough tissues, pulverization in liquid nitrogen before homogenization can be effective.

  • Prevent Nuclease Activity: Use nuclease-free reagents and consumables. Adding RNase inhibitors (for RNA extraction) or chelating agents like EDTA (to inhibit DNases) is critical.

  • Proper Storage: Store tissues at -80°C or in a stabilizing solution like RNAlater to preserve nucleic acid integrity.

  • Remove Inhibitors: Tissues can contain inhibitors of downstream enzymatic reactions (e.g., PCR). Ensure your extraction protocol includes steps to remove these, such as thorough washing. For plant samples with high polysaccharide and polyphenol content, additives like cetyltrimethylammonium bromide (CTAB) can aid in removing inhibitors.[16]

Troubleshooting Guides

Guide 1: Troubleshooting Solid-Phase Extraction (SPE)
Problem Possible Cause Solution
Low Analyte Recovery Sorbent polarity does not match analyte polarity.Select a sorbent with the appropriate chemistry (e.g., reversed-phase for nonpolar analytes, normal-phase for polar analytes, ion-exchange for charged analytes).[1]
Elution solvent is too weak.Increase the organic strength of the elution solvent or use a stronger solvent.[1]
Insufficient elution solvent volume.Increase the volume of the elution solvent in increments to ensure complete elution.[1]
Sample flow rate is too high during loading.Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[17]
Poor Reproducibility Inconsistent sample pre-treatment.Standardize the sample preparation method to ensure consistency across all samples.[2]
Cartridge bed dried out before sample loading.Re-condition and re-equilibrate the cartridge to ensure the sorbent is fully wetted before loading the sample.[1]
Inconsistent elution volumes.Use a precise method for dispensing the elution solvent.
Dirty Extracts Wash solvent is too weak.Increase the strength of the wash solvent to remove more interferences, but not so strong that it elutes the analyte.[2][18]
Inappropriate sorbent selectivity.Choose a more selective sorbent to better retain the analyte while allowing interferences to pass through.
Guide 2: Troubleshooting Protein Precipitation
Problem Possible Cause Solution
Incomplete Protein Precipitation Insufficient volume of precipitating solvent.Use an adequate volume of organic solvent, typically 3-5 times the sample volume.[19]
Inefficient mixing of sample and solvent.Ensure thorough mixing by vortexing or pipette mixing.[19] For whole blood, adding the crashing solvent to the sample provides better homogeneity.[19]
Choice of precipitating solvent.Acetonitrile is generally more efficient for protein precipitation than methanol.[19] However, for metabolomics studies, methanol is often preferred due to better metabolite recovery and reproducibility.[20]
Analyte Co-precipitation Analyte is strongly bound to proteins.Consider a protein precipitation method that also disrupts protein-analyte binding, or use an alternative extraction method like SPE.[18]
Pellet is difficult to resuspend Over-drying of the protein pellet.Do not over-dry the pellet after removing the supernatant.
Inappropriate resuspension buffer.Use a resuspension buffer that is effective at solubilizing your protein of interest.

Experimental Protocols

Protocol 1: General Protein Extraction from Mammalian Cells
  • Cell Harvesting:

    • For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer.

    • For suspension cells, centrifuge the culture at 500 x g for 5 minutes to pellet the cells. Discard the supernatant and wash the pellet with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

    • Incubate the mixture on ice for 30 minutes with intermittent vortexing.

  • Clarification:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration using a suitable method, such as a Bradford or BCA assay.

  • Storage:

    • Store the protein lysate at -80°C for long-term use.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
  • Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a C18 reversed-phase cartridge) by passing 1-2 column volumes of methanol through it.

  • Cartridge Equilibration:

    • Equilibrate the cartridge by passing 1-2 column volumes of water or an appropriate buffer through it. Do not let the cartridge dry out.[1]

  • Sample Loading:

    • Pre-treat the plasma sample as required (e.g., dilution, pH adjustment).

    • Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.

  • Elution:

    • Elute the analyte of interest with a small volume of a strong solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

Troubleshooting_Low_SPE_Recovery Start Low Analyte Recovery in SPE CheckSorbent Is sorbent chemistry appropriate for analyte? Start->CheckSorbent ChangeSorbent Select appropriate sorbent (RP, NP, IEX) CheckSorbent->ChangeSorbent No CheckElution Is elution solvent strong enough? CheckSorbent->CheckElution Yes End Recovery Improved ChangeSorbent->End IncreaseStrength Increase organic strength or change solvent CheckElution->IncreaseStrength No CheckVolume Is elution volume sufficient? CheckElution->CheckVolume Yes IncreaseStrength->End IncreaseVolume Increase elution volume CheckVolume->IncreaseVolume No CheckFlow Is sample loading flow rate too high? CheckVolume->CheckFlow Yes IncreaseVolume->End DecreaseFlow Decrease flow rate CheckFlow->DecreaseFlow Yes CheckFlow->End No DecreaseFlow->End

Caption: Troubleshooting workflow for low analyte recovery in Solid-Phase Extraction.

Experimental_Workflow_Cell_Lysis Start Start: Cell Culture Harvest Harvest Cells (Scrape or Centrifuge) Start->Harvest Wash Wash with ice-cold PBS Harvest->Wash Lyse Resuspend in Lysis Buffer with Protease Inhibitors Wash->Lyse Incubate Incubate on Ice Lyse->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant (Soluble Protein) Centrifuge->Collect Quantify Quantify Protein (BCA/Bradford) Collect->Quantify Store Store at -80°C Quantify->Store

Caption: General experimental workflow for protein extraction from mammalian cells.

References

troubleshooting inconsistent internal standard response

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Inconsistent Internal Standard Response

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving issues related to inconsistent internal standard (IS) response in chromatographic assays, such as LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it crucial in bioanalysis?

An internal standard is a compound with physicochemical properties similar to the analyte of interest that is added at a constant concentration to all calibration standards, quality controls (QCs), and study samples before extraction.[1][2] Its primary role is to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results.[3][4][5] An ideal IS corrects for variations in sample extraction recovery, injection volume, matrix effects, and instrument fluctuations.[6]

Q2: What are the main types of internal standards?

There are two primary types of internal standards:

  • Stable Isotope-Labeled (SIL) IS: This is the preferred type, as it is structurally identical to the analyte but contains heavy atoms (e.g., ²H, ¹³C, ¹⁵N).[3] Because its chemical and physical properties are nearly identical to the analyte, it provides the best compensation for variability.[3]

  • Structural Analog IS: This is a molecule that is structurally similar but not identical to the analyte.[3] Analogs are often used when a SIL IS is not available due to cost or synthesis time. It's crucial to validate that the analog effectively tracks the analyte's behavior.

Q3: What are the common causes of inconsistent IS response?

Excessive variability in the IS response can stem from several sources, which can be broadly categorized as either sporadic (affecting a few samples) or systematic (affecting a whole group of samples).[3][7] Key causes include:

  • Human Errors: Inconsistent pipetting, incorrect IS spiking, or errors during sample dilution or extraction.[1]

  • Matrix Effects: Components in the biological sample (e.g., salts, lipids, metabolites) that suppress or enhance the ionization of the analyte and IS in the mass spectrometer.[4][8] This is a very common cause of variability.

  • Instrument Issues: Problems with the injector, pump, detector, or mass spectrometer source can lead to inconsistent responses.[4][6] This can manifest as a gradual drift in the signal over an analytical run.[1]

  • Sample Preparation Inconsistencies: Inefficient or inconsistent extraction recovery between samples.[6] Thorough mixing during extraction is critical.

  • IS Stability Issues: Degradation of the IS in the sample matrix or stock solution due to factors like improper pH, temperature, or light exposure.[6][9]

  • Ionization Competition: When the analyte and IS compete for ionization in the MS source, high concentrations of the analyte can suppress the IS signal.[6]

Q4: When is IS variability a significant concern for data accuracy?

According to FDA guidance, IS response variability may impact data accuracy when the range of IS responses for the study samples is substantially different from the range observed for the calibration standards and QCs in the same run.[1] However, if the IS correctly tracks the analyte's behavior, even with some variability, the accuracy of the final concentration measurement may not be compromised.[6]

Troubleshooting Guides

Guide 1: Initial Assessment of IS Variability

The first step is to characterize the nature of the inconsistency. Plot the IS peak area for all samples in the analytical run to identify patterns.

ObservationPotential CauseNext Step
Sporadic Flyers (One or two samples show drastically different IS response)Human error (e.g., missed IS spike, pipetting error), injection error.[7]Re-analyze the affected sample. If the issue persists, investigate for matrix effects specific to that sample.
Systematic Trend (IS response for all unknown samples is higher or lower than CALs and QCs)Difference in matrix composition between study samples and standards, lot-dependent matrix effects.[3]Proceed to the Matrix Effect Investigation workflow.
Gradual Drift (IS response consistently increases or decreases over the run)Instrument instability (e.g., detector drift, source contamination), column degradation, temperature fluctuations.[1][6][10]Check instrument parameters and performance. Re-inject a subset of samples to see if the trend repeats.
Abrupt Shift (Sudden change in IS response mid-run)Human error during sample preparation of a subset of samples, change in instrument conditions.Review sample preparation records. Check instrument logs for any changes or errors.
No IS Peak IS was not added, severe ion suppression, IS degradation.[6]Review preparation steps. Re-analyze. If the issue persists, investigate sample stability and matrix effects.[6]
Guide 2: Decision Tree for Troubleshooting Inconsistent IS Response

This decision tree provides a logical workflow for diagnosing the root cause of IS variability.

G start Inconsistent IS Response Observed plot_data Plot IS Area vs. Injection Order start->plot_data identify_pattern Identify Pattern of Variability plot_data->identify_pattern sporadic Sporadic 'Flyers' identify_pattern->sporadic Sporadic systematic Systematic Trend (e.g., Unknowns vs. CALs/QCs) identify_pattern->systematic Systematic drift Gradual Drift or Abrupt Shift identify_pattern->drift Drift / Shift reanalyze Re-analyze Affected Samples sporadic->reanalyze matrix_effect_protocol Perform Matrix Effect Investigation Protocol systematic->matrix_effect_protocol check_instrument Check Instrument Performance (Injector, Pump, Source, Column) drift->check_instrument check_prep Review Sample Prep Records drift->check_prep reanalyze_ok IS Response Normal? reanalyze->reanalyze_ok sporadic_resolved Issue Resolved (Likely one-off error) reanalyze_ok->sporadic_resolved Yes investigate_matrix Investigate Sample-Specific Matrix Effect reanalyze_ok->investigate_matrix No optimize_prep Optimize Sample Prep (e.g., LLE, SPE, Dilution) matrix_effect_protocol->optimize_prep optimize_chroma Optimize Chromatography (e.g., Gradient, Column) optimize_prep->optimize_chroma instrument_issue Instrument Issue Suspected check_instrument->instrument_issue prep_issue Prep Inconsistency Suspected check_prep->prep_issue

Caption: Troubleshooting Decision Tree for IS Variability.

Experimental Protocols & Methodologies

Protocol 1: Investigating Matrix Effects

Matrix effects, where endogenous components in a sample interfere with ionization, are a primary cause of IS variability.[8] This protocol outlines a standard approach to confirm if matrix effects are the root cause.

Objective: To determine if the variability in IS response is due to matrix effects from study samples and to confirm that the IS adequately compensates for these effects.

Methodology:

  • Sample Selection: Select several "problematic" pre-dose study samples that previously showed inconsistent IS response. Also select several "normal" pre-dose samples as controls.

  • Experiment A: Post-Extraction Spike Comparison

    • Extract blank matrix from multiple sources (at least 6 different lots).

    • Extract the selected study samples without the IS.

    • Post-extraction, spike the extracts with the analyte and IS at known concentrations (e.g., Low, Mid, High QC levels).

    • Analyze the samples and compare the IS response between the different matrix sources and the study sample extracts. Significant variation suggests the presence of matrix effects.

  • Experiment B: Pre-Extraction Spike in Problematic Matrix

    • Take the selected pre-dose study samples (which act as a "problematic" matrix).[3]

    • Spike these samples with the analyte to achieve known QC concentrations (Low, Mid, High).[3]

    • Process and analyze these spiked samples alongside a standard calibration curve and QCs prepared in a surrogate matrix.

  • Data Analysis:

    • For Experiment A: Calculate the matrix factor (MF) by comparing the peak area in the presence of the matrix to the peak area in a neat solution.

    • For Experiment B: The calculated concentrations of the spiked study samples should be within ±15% of their nominal value. If they are, it demonstrates that the SIL IS has effectively compensated for the matrix effect, ensuring the accuracy of the study data.[3]

Workflow for Matrix Effect Investigation

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_eval Data Evaluation cluster_conclusion Conclusion select_samples Select 'Problematic' and 'Normal' Pre-Dose Samples spike_samples Spike Pre-Dose Samples to QC Concentrations select_samples->spike_samples analyze_batch Analyze Spiked Samples, CALs, and QCs in One Batch spike_samples->analyze_batch prep_cal_qc Prepare Standard CALs & QCs in Surrogate Matrix prep_cal_qc->analyze_batch calc_conc Calculate Concentrations of Spiked 'Problematic' Samples analyze_batch->calc_conc check_accuracy Accuracy within ±15% of Nominal Value? calc_conc->check_accuracy pass Data is Reliable. IS Compensates for Matrix Effect. check_accuracy->pass Yes fail Data is Unreliable. Re-develop Assay. check_accuracy->fail No

Caption: Workflow for Investigating and Confirming Matrix Effects.

Mitigation Strategies for IS Variability

If an investigation confirms that IS variability is impacting data quality, consider the following mitigation strategies:

  • Optimize Sample Preparation:

    • Improve Extraction: Switch from protein precipitation (PPT) to more selective methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.

    • Dilute Sample: A simple dilution of the sample can often reduce the concentration of interfering matrix components, thereby minimizing matrix effects.

  • Optimize Chromatography:

    • Improve Separation: Enhance chromatographic resolution to separate the analyte and IS from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase, or using a different column.

  • Re-evaluate the Internal Standard:

    • Check for Impurities: Ensure the IS solution is pure and has not degraded.[10] For deuterated standards, check for the presence of the unlabeled analyte.

    • Choose a Better IS: If using an analog IS, switching to a stable isotope-labeled IS is highly recommended as it will more effectively track the analyte.[3] In some cases, even a specific SIL IS may not be suitable and a different one must be chosen.[3][11]

References

Technical Support Center: Enzalutamide-d6 Chromatographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Enzalutamide-d6. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic retention of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the retention time of this compound in reversed-phase HPLC?

A1: The primary factor influencing the retention time of this compound in reversed-phase high-performance liquid chromatography (RP-HPLC) is the composition of the mobile phase, specifically the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A higher percentage of the organic modifier will decrease the retention time, while a lower percentage will increase it.

Q2: My this compound peak is eluting too early. How can I increase its retention time?

A2: To increase the retention time of this compound, you should decrease the elution strength of the mobile phase. This can be achieved by reducing the percentage of the organic modifier. For example, if you are using a mobile phase of 80% acetonitrile and 20% water, you can try decreasing the acetonitrile concentration to 75% or 70%.

Q3: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

A3: Peak tailing for this compound can be caused by several factors, including secondary interactions with the stationary phase or issues with the mobile phase pH. Enzalutamide is a weakly basic compound. If the pH of the mobile phase is not optimal, it can lead to peak tailing. Adding a small amount of an acidic modifier, such as formic acid (e.g., 0.1%), to the mobile phase can help to protonate residual silanols on the stationary phase and improve peak shape.

Q4: Can I use methanol instead of acetonitrile as the organic modifier?

A4: Yes, methanol can be used as an alternative organic modifier. However, it is important to note that acetonitrile and methanol have different solvent strengths and selectivities. Generally, acetonitrile is a stronger solvent for Enzalutamide, meaning that you will likely need a higher percentage of methanol to achieve a similar retention time as with acetonitrile. A direct switch from acetonitrile to methanol at the same percentage will likely result in a longer retention time.

Q5: I am using this compound as an internal standard for the quantification of Enzalutamide. Should I expect their retention times to be identical?

A5: While the retention times of Enzalutamide and this compound will be very similar, they may not be identical. This is due to the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[1][2] This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in intermolecular interactions with the stationary phase. It is crucial to verify the elution order and resolution between Enzalutamide and this compound during method development.

Troubleshooting Guides

Issue 1: Poor Retention or Early Elution of this compound

Symptoms:

  • The this compound peak elutes at or near the void volume.

  • The retention time is significantly shorter than expected.

Possible Causes and Solutions:

CauseSolution
Mobile phase is too strong (too much organic modifier). Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A 5-10% decrease can significantly increase retention.
Incorrect mobile phase preparation. Double-check the calculations and preparation of the mobile phase to ensure the correct proportions of aqueous and organic phases.
Column degradation or loss of stationary phase. Replace the column with a new one of the same type.
Illustrative Data: Impact of Acetonitrile Percentage on Retention Time

The following table provides an example of how the percentage of acetonitrile in the mobile phase can affect the retention time of this compound. Note: These are illustrative values and actual retention times will vary depending on the specific column, instrument, and other chromatographic conditions.

% AcetonitrileRetention Time (min)
851.8
802.5
754.2
706.8
Issue 2: Variable or Drifting Retention Times

Symptoms:

  • The retention time of this compound is not consistent between injections or over a sequence of runs.

Possible Causes and Solutions:

CauseSolution
Inadequate column equilibration. Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run. A minimum of 10-15 column volumes is recommended.
Changes in mobile phase composition. If using a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, ensure the mobile phase is well-mixed and degassed.
Fluctuations in column temperature. Use a column oven to maintain a constant and stable temperature.
Mobile phase pH is close to the pKa of Enzalutamide. Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of Enzalutamide to ensure consistent ionization and retention.
Issue 3: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The this compound peak is asymmetrical, with a tailing or fronting factor outside the acceptable range (typically > 1.5 or < 0.8).

Possible Causes and Solutions:

CauseSolution
Secondary interactions with the stationary phase. Add a mobile phase modifier like formic acid (0.1%) or use a buffered mobile phase (e.g., with ammonium acetate) to improve peak shape.
Column overload. Reduce the injection volume or the concentration of the sample.
Extra-column band broadening. Check for excessive tubing length or dead volumes in the system.

Experimental Protocols

Protocol 1: RP-HPLC Method with Acetonitrile/Water Mobile Phase

This protocol is based on a commonly used method for the analysis of Enzalutamide.[3][4][5]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Isocratic Elution: 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm

  • Expected Retention Time for Enzalutamide: Approximately 1.34 minutes[3]

Protocol 2: RP-HPLC Method with Methanol-Containing Mobile Phase

This protocol provides an alternative using methanol as the organic modifier.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Methanol:Acetonitrile:Water (30:40:30, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 237 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Prepare this compound Standard Solution hplc Inject sample onto C18 column prep->hplc 10 µL injection elute Isocratic elution with Mobile Phase hplc->elute detect UV Detection elute->detect data Record Chromatogram detect->data analyze Determine Retention Time and Peak Shape data->analyze

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Problem with This compound Peak retention Retention Time Issue? start->retention shape Peak Shape Issue? start->shape early Too Early retention->early Yes variable Variable retention->variable No tailing Tailing shape->tailing Yes fronting Fronting shape->fronting No decrease_org Decrease Organic Solvent % early->decrease_org check_equilib Check Column Equilibration variable->check_equilib add_modifier Add Mobile Phase Modifier (e.g., Formic Acid) tailing->add_modifier check_load Check for Column Overload fronting->check_load

Caption: Troubleshooting logic for this compound chromatography.

References

Navigating Enzalutamide Analysis: A Guide to Column Selection and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with Enzalutamide. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to assist with your analytical experiments, ensuring accurate and robust results.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of column used for Enzalutamide analysis?

A1: The most frequently employed columns for Enzalutamide analysis are reversed-phase columns, with C18 (octadecylsilane) being the predominant stationary phase.[1][2][3][4][5] Phenyl stationary phases have also been successfully utilized for the separation.[6][7]

Q2: What are the typical mobile phases for Enzalutamide analysis on a C18 column?

A2: Typical mobile phases are mixtures of an organic solvent and an aqueous component. Acetonitrile is a commonly used organic solvent, often mixed with water or a buffer solution.[1][2][4][5] Buffers such as ammonium acetate or acetic acid are often incorporated to control pH and improve peak shape.[1][6]

Q3: Can I use a Phenyl column for Enzalutamide analysis? What are the advantages?

A3: Yes, a Phenyl column is a suitable alternative to a C18 column for Enzalutamide analysis.[6][7] Phenyl columns can offer different selectivity due to pi-pi interactions between the phenyl groups of the stationary phase and the aromatic rings in the Enzalutamide molecule. This can be advantageous in separating Enzalutamide from its metabolites or impurities.

Q4: What are the key considerations when selecting a column for Enzalutamide analysis?

A4: Key factors to consider include the stationary phase (C18 or Phenyl), particle size (smaller particles for higher efficiency in UHPLC), column dimensions (length and internal diameter, which affect analysis time and solvent consumption), and the specific requirements of your method (e.g., analysis of bulk drug, metabolites in plasma).

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) for the Enzalutamide peak.

  • Possible Cause 1: Secondary interactions with residual silanols on the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriately controlled. Using a buffer, such as ammonium acetate, can help to suppress the ionization of silanol groups.[6] Consider using an end-capped C18 column to minimize silanol interactions.

  • Possible Cause 2: Inappropriate mobile phase composition.

    • Solution: Optimize the ratio of organic solvent to the aqueous phase. A mobile phase with insufficient organic solvent can sometimes lead to peak tailing.[8]

  • Possible Cause 3: Column contamination or degradation.

    • Solution: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced.[9]

Issue 2: The retention time of Enzalutamide is shifting.

  • Possible Cause 1: Inconsistent mobile phase preparation.

    • Solution: Ensure the mobile phase is prepared accurately and consistently for each run. Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts in retention time.[10]

  • Possible Cause 2: Fluctuation in column temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature. Temperature fluctuations can significantly impact retention times.

  • Possible Cause 3: Column aging.

    • Solution: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you observe a consistent drift in retention time over many injections, it may be time to replace the column.

Issue 3: Split peaks are observed for Enzalutamide.

  • Possible Cause 1: Partial blockage of the column inlet frit.

    • Solution: Debris from the sample or system can accumulate on the inlet frit. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or the entire column may require replacement.[10]

  • Possible Cause 2: Sample solvent is too strong.

    • Solution: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Possible Cause 3: A void has formed at the head of the column.

    • Solution: This can happen due to pressure shocks or degradation of the packed bed. A void at the column inlet often leads to split or misshapen peaks. This is usually irreversible, and the column will need to be replaced.[11]

Quantitative Data Summary

The following tables summarize the chromatographic conditions from various published methods for Enzalutamide analysis.

Table 1: C18 Columns for Enzalutamide Analysis

Column NameDimensions (mm)Particle Size (µm)Mobile PhaseFlow Rate (mL/min)DetectionReference
SB-C-18100 x 4.62.70.1% Acetic acid in Water: Acetonitrile (45:55 v/v)Not SpecifiedPDA[1]
C18Not SpecifiedNot SpecifiedGradient elutionNot SpecifiedTandem Quadrupole MS[2]
Inertsil ODS-C18250 x 4.65Acetonitrile: Methanol: Water (40:30:30 v/v)1UV (237 nm)[4]
C1850 x 2.152-mM Ammonium acetate in Water (0.1% formic acid): Acetonitrile (20:80)0.6MS/MS[5]
Waters ACQUITY CSH C18100 x 2.11.7Potassium phosphate monobasic buffer (10 mM, pH 4.0): Acetonitrile (gradient)0.2UV (270 nm)[7]
Inertsil ODS-3250 x 4.65Acetonitrile and Ammonium acetate buffer (10 mM, pH 4.0) (gradient)Not SpecifiedNot Specified[12]
5C18Not SpecifiedNot Specified20 mM Ammonium acetate (pH 5.0) containing 43% AcetonitrileNot SpecifiedUV (237 nm)[13]

Table 2: Phenyl Columns for Enzalutamide Analysis

Column NameDimensions (mm)Particle Size (µm)Mobile PhaseFlow Rate (mL/min)DetectionReference
Zorbax SB phenyl250 x 4.63Ammonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v)1.0UV (280nm)[6]
X-bridge phenyl150 x 3.03.5Ultrapure water: Acetonitrile (47.5:52.5 v/v)1.0UV (239 nm)[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for Enzalutamide in Bulk Drug

  • Column: SB-C-18, 100 x 4.6 mm, 2.7 µm

  • Mobile Phase: A mixture of 0.1% Acetic acid in Water and Acetonitrile in a ratio of 45:55 (v/v).

  • Preparation of Mobile Phase: Mix the HPLC grade acetonitrile, acetic acid, and water. Sonicate the resulting mobile phase for 10-15 minutes for degasification and filter through a 0.45 micron filter paper.

  • Flow Rate: Not specified in the reference, but a typical flow rate for a 4.6 mm ID column is 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector.

  • Sample Preparation: Prepare a stock solution of Enzalutamide in the diluent. Further dilutions can be made to achieve the desired concentration. Filter the final solution through a 0.22 micrometer filter paper before injection.[1]

Protocol 2: RP-HPLC Method for Enzalutamide Pure Drug Substance

  • Column: Zorbax SB phenyl, 250 x 4.6 mm, 3 µm

  • Mobile Phase: A mixture of Ammonium Acetate buffer (pH 4.2) and Acetonitrile in a ratio of 45:55 (v/v).

  • Preparation of Ammonium Acetate buffer: Weigh accurately about 5.0g of Ammonium Acetate and dissolve in water. Adjust the pH to 4.2 with Trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Injection Volume: 10 µL.

  • Detection: UV detector set at a wavelength of 280 nm.

  • Procedure: Before injecting the solutions, equilibrate the column with the mobile phase for at least 15 minutes.[6]

Visualizations

ColumnSelectionWorkflow start Start: Need to analyze Enzalutamide matrix What is the sample matrix? (e.g., Bulk Drug, Plasma) start->matrix separation_goal What is the separation goal? (e.g., Quantitation, Impurity profiling) matrix->separation_goal c18_recommendation Recommended Starting Point: C18 Column separation_goal->c18_recommendation phenyl_alternative Alternative Option: Phenyl Column separation_goal->phenyl_alternative If C18 provides inadequate selectivity optimization Optimize Method: - Mobile Phase (Acetonitrile/Buffer) - Gradient/Isocratic - Flow Rate, Temperature c18_recommendation->optimization phenyl_alternative->optimization validation Validate Method optimization->validation

Caption: Workflow for selecting an appropriate column for Enzalutamide analysis.

TroubleshootingWorkflow start Problem: Abnormal Peak Shape check_all_peaks Are all peaks affected? start->check_all_peaks check_system Check System: - Leaks - Pump issues - Column connection check_all_peaks->check_system Yes check_mobile_phase Check Mobile Phase: - Correct pH - Accurate composition check_all_peaks->check_mobile_phase No all_peaks_path Yes check_column Check Column: - Blocked frit - Void formation check_system->check_column solution Implement Solution: - Prepare fresh mobile phase - Flush/replace column - Adjust sample solvent check_column->solution single_peak_path No check_sample_prep Check Sample Prep: - Solvent compatibility - Degradation check_mobile_phase->check_sample_prep check_sample_prep->solution

Caption: A logical troubleshooting workflow for common HPLC peak shape issues.

References

mitigating adduct formation in Enzalutamide mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry analysis of Enzalutamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate common challenges encountered during experimental analysis, with a focus on adduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for Enzalutamide in positive ion mode mass spectrometry?

In positive electrospray ionization (ESI) mass spectrometry, Enzalutamide (molecular weight: 464.44 g/mol ) typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 465.1 to 466.2.[1][2] Subsequent fragmentation in tandem mass spectrometry (MS/MS) experiments generates a predominant product ion at an m/z of around 209.1.[1][2] This transition (465.1 → 209.1 or similar) is commonly used for quantification in multiple reaction monitoring (MRM) mode.[1][2][3]

Q2: What are adducts in mass spectrometry and why are they a concern for Enzalutamide analysis?

Adducts are ions formed when the target molecule, Enzalutamide, associates with other ions present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). These adducts appear at different m/z values than the protonated molecule ([M+H]⁺), which can split the analyte signal across multiple species. This phenomenon can lead to reduced sensitivity for the desired protonated molecule, complicate data interpretation, and compromise the accuracy and precision of quantitative analyses.

Q3: What are the most common adducts observed with Enzalutamide?

While the protonated molecule [M+H]⁺ is the desired species for quantification, the most commonly observed adducts for small molecules like Enzalutamide are sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. In the case of Enzalutamide (MW ≈ 464.44), these would appear at approximately m/z 487.1 for [M+Na]⁺ and m/z 503.1 for [M+K]⁺.

Troubleshooting Guide: Adduct Formation

This guide provides solutions to common issues related to adduct formation during the mass spectrometry analysis of Enzalutamide.

Problem 1: High abundance of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts.

  • Cause: Contamination of the sample, mobile phase, or LC-MS system with sodium or potassium salts. Glassware is a common source of these contaminants.

  • Solution 1: Mobile Phase Optimization. The most effective way to promote protonation over adduct formation is to lower the pH of the mobile phase. The addition of a small amount of a volatile acid, such as formic acid (typically 0.1% to 0.2%), provides an excess of protons to encourage the formation of the [M+H]⁺ ion.[3][4]

  • Solution 2: Use High-Purity Solvents and Reagents. Ensure that the water, acetonitrile, and any mobile phase additives are of the highest LC-MS grade to minimize alkali metal contamination.

  • Solution 3: Avoid Glassware. Whenever possible, use plastic (e.g., polypropylene) vials and containers for sample and mobile phase preparation to prevent leaching of sodium and potassium from glass.

  • Solution 4: System Cleaning. If adduct formation is persistent, it may be due to salt buildup in the LC system or mass spectrometer ion source. Follow the manufacturer's instructions for cleaning the system components.

Problem 2: Poor signal intensity or signal suppression for the [M+H]⁺ ion.

  • Cause: In addition to adduct formation, other components in the sample matrix can interfere with the ionization of Enzalutamide, a phenomenon known as ion suppression.

  • Solution 1: Optimize Sample Preparation. Employ a robust sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components. For plasma samples, protein precipitation is a common first step.[1][5][6]

  • Solution 2: Adjust Ion Source Parameters. Optimize the electrospray ionization (ESI) source parameters, such as spray voltage and gas flows (nebulizer, heater, and curtain gas), to maximize the signal for the [M+H]⁺ ion of Enzalutamide. While specific values are instrument-dependent, a systematic optimization can improve signal intensity.[1]

  • Solution 3: Chromatographic Separation. Ensure adequate chromatographic separation of Enzalutamide from co-eluting matrix components that can cause ion suppression. Adjusting the gradient or using a different stationary phase can improve separation.

Experimental Protocols

Below are detailed methodologies from published studies for the LC-MS/MS analysis of Enzalutamide, which are designed to minimize adduct formation and ensure robust quantification.

Protocol 1: Optimized LC-MS/MS Method for Enzalutamide in Plasma [1]

This protocol was developed using a Quality by Design (QbD) approach to identify optimal parameters for high sensitivity and robustness.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add 50 µL of Enzalutamide standard and 50 µL of internal standard.

    • Add 1.8 mL of an extraction mixture (80% acetonitrile and 20% of 2 mM ammonium acetate buffer with 0.1% formic acid, pH 3.0).

    • Vortex the mixture.

    • Centrifuge at 13,000 x g.

    • Inject 10 µL of the supernatant into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: C18 column

    • Mobile Phase: Isocratic elution with 80% acetonitrile and 20% of 2 mM ammonium acetate in water containing 0.1% formic acid.

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 37°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transition: m/z 466.2 → 209.2

    • Spray Voltage: 4750 V

    • Sheath Gas: 50 arbitrary units

    • Auxiliary Gas: 10 bar

    • Ion Transfer Capillary Temperature: 380°C

Protocol 2: Rapid LC-MS/MS Method for Enzalutamide and its Metabolite in Mice Plasma [3][4]

This protocol is designed for rapid and sensitive quantification.

  • Sample Preparation (Protein Precipitation):

    • Extract analytes from 50 µL of mice plasma using acetonitrile.

  • Liquid Chromatography:

    • Column: Atlantis C18 column

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% of 0.2% formic acid in water.

    • Flow Rate: 0.8 mL/min

    • Run Time: 2.5 minutes

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive ESI

    • MRM Transition for Enzalutamide: m/z 465 → 209

Data Summary

The following table summarizes the key quantitative parameters from the referenced experimental protocols for Enzalutamide analysis.

ParameterProtocol 1[1]Protocol 2[3]
Matrix Human PlasmaMice Plasma
Sample Volume 100 µL50 µL
LC Column C18Atlantis C18
Mobile Phase A 2 mM Ammonium Acetate with 0.1% Formic Acid in Water0.2% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (20:80, A:B)Isocratic (30:70, A:B)
Flow Rate 0.6 mL/min0.8 mL/min
Precursor Ion (m/z) 466.2465
Product Ion (m/z) 209.2209
Linear Range 0.2 - 50.0 ng/mL1.07 - 2000 ng/mL
LLOQ 0.078 ng/mL1.07 ng/mL

Visualizations

Workflow for Mitigating Adduct Formation in Enzalutamide LC-MS Analysis

Mitigating_Adduct_Formation cluster_prep Sample & Mobile Phase Preparation cluster_lcms LC-MS System cluster_data Data Analysis & Troubleshooting prep_start Start use_plastic Use Polypropylene Vials & Containers prep_start->use_plastic high_purity Use LC-MS Grade Solvents & Reagents use_plastic->high_purity acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) high_purity->acidify_mp inject_sample Inject Sample acidify_mp->inject_sample lc_separation Chromatographic Separation (C18 Column) inject_sample->lc_separation esi_source Electrospray Ionization (Positive Mode) lc_separation->esi_source ms_detection MS Detection (MRM: 465 -> 209) esi_source->ms_detection analyze_data Analyze Data ms_detection->analyze_data check_adducts Check for [M+Na]⁺ and [M+K]⁺ Adducts analyze_data->check_adducts adducts_high Adducts High check_adducts->adducts_high Yes adducts_low Adducts Low check_adducts->adducts_low No troubleshoot Troubleshoot: - Check Solvent Purity - Clean System - Optimize Source adducts_high->troubleshoot proceed Proceed with Quantification adducts_low->proceed troubleshoot->prep_start Re-evaluate Preparation

Workflow for adduct mitigation in Enzalutamide analysis.

Decision Tree for Troubleshooting Adduct Formation

Adduct_Troubleshooting_Tree start High [M+Na]⁺ or [M+K]⁺ Adducts Observed for Enzalutamide q1 Is the mobile phase acidified? (e.g., 0.1% Formic Acid) start->q1 a1_no Add 0.1-0.2% Formic Acid to the mobile phase. q1->a1_no No q2 Are you using glass vials or containers? q1->q2 Yes end_node Problem Resolved a1_no->end_node a2_yes Switch to polypropylene (plastic) vials. q2->a2_yes Yes q3 Are solvents and reagents LC-MS grade? q2->q3 No a2_yes->end_node a3_no Use high-purity LC-MS grade materials. q3->a3_no No q4 Is the problem persistent across multiple experiments? q3->q4 Yes a3_no->end_node a4_yes Perform system cleaning: - Flush LC system - Clean ion source q4->a4_yes Yes q4->end_node No a4_yes->end_node

Decision tree for troubleshooting adduct formation.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Enzalutamide using Enzalutamide-d6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the robust validation of bioanalytical methods is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a comparative overview of validated bioanalytical methods for the quantification of Enzalutamide, a potent androgen receptor inhibitor, using its deuterated analog, Enzalutamide-d6, as an internal standard. The data presented is synthesized from peer-reviewed studies to facilitate an objective comparison of method performance.

Quantitative Performance Comparison

The following tables summarize the key validation parameters for different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods used for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma. This compound is consistently utilized as the internal standard to ensure accuracy and precision.[1][2][3]

Table 1: Comparison of Calibration Curve and Linearity Parameters

Method ReferenceAnalyte(s)Calibration Curve Range (ng/mL)Linearity (r²)
Benoist et al. (2018)[1][2]Enzalutamide, N-desmethylenzalutamide500 - 50,000Not explicitly stated, but method validated according to EMA guidelines
Bennett et al. (2014)[4][5][6]Enzalutamide, N-desmethylenzalutamide, Carboxylic acid metabolite20 - 50,000Not explicitly stated, but method met FDA validation criteria
ASCO Meeting Abstract (2016)[7][8]Enzalutamide, N-desmethylenzalutamide500 - 50,000Not explicitly stated, but method validated according to EMA guidelines

Table 2: Comparison of Accuracy and Precision

Method ReferenceAnalyteWithin-day Precision (%CV)Between-day Precision (%CV)Accuracy (% of Nominal)
Benoist et al. (2018)[1][2]Enzalutamide<8%<8%Within 108%
N-desmethylenzalutamide<8%<8%Within 108%
ASCO Meeting Abstract (2016)[7][8]Enzalutamide<5.1%<5.1%<5.1% (as % accuracy)
N-desmethylenzalutamide<5.1%<5.1%<5.1% (as % accuracy)

Table 3: Comparison of Lower Limit of Quantification (LLOQ) Performance

Method ReferenceAnalyteLLOQ (ng/mL)Precision at LLOQ (%CV)Accuracy at LLOQ (% of Nominal)
Benoist et al. (2018)[1][2]Enzalutamide500<10%Within 116%
N-desmethylenzalutamide500<10%Within 116%
Bennett et al. (2014)[4][5][6]Enzalutamide and metabolites20Not explicitly statedNot explicitly stated
ASCO Meeting Abstract (2016)[7][8]Enzalutamide500<5.1%<5.1% (as % accuracy)
N-desmethylenzalutamide500<5.1%<5.1% (as % accuracy)

Experimental Protocols

The methodologies outlined below are based on validated procedures reported in the cited literature. These protocols provide a comprehensive framework for the bioanalytical method validation of Enzalutamide using this compound.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Enzalutamide and its metabolites from plasma samples.[1]

  • Reagents:

    • Human plasma

    • Enzalutamide and N-desmethylenzalutamide reference standards

    • This compound internal standard stock solution

    • Acetonitrile (ACN), 0.1% formic acid in ACN

    • 20% albumin solution

  • Procedure:

    • Plasma samples are often diluted, for example, 10-fold with a 20% albumin solution, to bring high concentrations of Enzalutamide into the linear range of the assay.[7][8]

    • To a small volume of the diluted plasma sample (e.g., 50 µL), add the this compound internal standard solution.

    • Add a protein precipitating agent, such as acetonitrile, typically in a 1:3 or 1:4 ratio (plasma:ACN).

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The chromatographic separation and mass spectrometric detection conditions are critical for achieving selectivity and sensitivity.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A tandem mass spectrometer with a positive ion mode electrospray ionization (ESI) source.[1][4]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for separation.[1] An example is an Acquity BEH C18 column (2.1 × 50 mm, 1.7 μm particle size).[1]

    • Mobile Phase:

      • Mobile Phase A: 0.1% formic acid in water.[1]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

    • Gradient Elution: A linear gradient is typically employed to separate the analytes from matrix components. For example:

      • 0–2.5 min: 95% A / 5% B

      • 2.5–3.5 min: 10% A / 90% B

      • 3.5–4.0 min: 95% A / 5% B[1]

    • Flow Rate: A typical flow rate is 0.5 mL/min.[1]

    • Injection Volume: A small volume, such as 2 µL, of the prepared sample is injected.[1]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • MS/MS Transitions: The specific mass-to-charge ratio (m/z) transitions monitored for Enzalutamide, N-desmethylenzalutamide, and this compound would be optimized for the specific instrument used.

Visualizations

Enzalutamide's Mechanism of Action in the Androgen Receptor Signaling Pathway

Enzalutamide is a potent inhibitor of the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth.[9][10][11] It acts at multiple steps to block the effects of androgens like testosterone and dihydrotestosterone (DHT).[10][12][13]

Enzalutamide_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Activated AR Complex Enzalutamide Enzalutamide Enzalutamide->AR Competitively Inhibits Binding AR_nucleus AR in Nucleus AR_complex->AR_nucleus Nuclear Translocation DNA DNA (Androgen Response Elements) AR_nucleus->DNA Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) DNA->Gene_Transcription Promotes Enzalutamide_block_translocation->AR_nucleus Inhibits Enzalutamide_block_binding->DNA Inhibits Binding

Caption: Enzalutamide inhibits androgen receptor signaling.

Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process to ensure that the method is reliable and reproducible for its intended use.

Bioanalytical_Workflow cluster_validation_params Key Validation Parameters start Method Development sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing validation Method Validation data_processing->validation end Routine Sample Analysis data_processing->end For routine analysis validation->end If criteria are met params Selectivity Linearity Accuracy Precision Stability Recovery validation->params

Caption: Workflow for bioanalytical method validation.

References

Enzalutamide-d6: A Superior Internal Standard for Precise Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of the anti-prostate cancer drug enzalutamide, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of Enzalutamide-d6 against other potential internal standards, supported by experimental data, to demonstrate its superior performance in terms of inter-assay and intra-assay precision.

This compound, a stable isotope-labeled derivative of enzalutamide, is widely recognized as the gold standard for the quantitative analysis of enzalutamide in biological matrices. Its structural and physicochemical similarity to the analyte ensures it behaves almost identically during sample preparation, chromatography, and mass spectrometric detection, thereby effectively compensating for variability in the analytical process.

Precision Performance: this compound vs. Alternatives

The precision of an analytical method is a critical measure of its reliability. Intra-assay precision assesses the reproducibility of results within the same analytical run, while inter-assay precision evaluates the reproducibility across different runs. The data presented below, compiled from various studies, highlights the exceptional precision achieved with this compound. While direct comparative studies with alternative internal standards are limited, the available data strongly supports the superiority of the deuterated analog.

Internal StandardAnalyteMatrixIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)
This compound EnzalutamideHuman Plasma< 8%[1]< 8%[1]
This compound EnzalutamideHuman Plasma< 5.1%[2]< 5.1%[2]
This compound EnzalutamideHuman Plasma2.7%[3]5.1%[3]
Apalutamide-d3EnzalutamideMice Plasma1.13 - 13.1%3.15 - 14.3%
Abiraterone-d4EnzalutamideHuman PlasmaNot specifically reported for EnzalutamideNot specifically reported for Enzalutamide

Note: The precision data for Apalutamide-d3 and Abiraterone-d4 are from methods that simultaneously quantify multiple analytes, and the reported ranges may not be solely reflective of their performance for enzalutamide quantification.

The consistently low coefficient of variation (%CV) values observed in studies utilizing this compound underscore its ability to provide highly precise and reliable quantification of enzalutamide.

Experimental Protocol: A Validated LC-MS/MS Method

The following is a representative experimental protocol for the quantification of enzalutamide in human plasma using this compound as an internal standard, based on common methodologies found in the literature.[1][2][4]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 20 µL of this compound internal standard solution (in methanol or acetonitrile).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

3. Mass Spectrometry

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Enzalutamide: Precursor ion > Product ion (e.g., m/z 465.1 > 209.1)

    • This compound: Precursor ion > Product ion (e.g., m/z 471.2 > 215.1)

Visualizing the Workflow

The following diagram illustrates the key steps in a typical bioanalytical workflow for enzalutamide quantification using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is 1. precipitate Protein Precipitation add_is->precipitate 2. centrifuge Centrifugation precipitate->centrifuge 3. evaporate Evaporation centrifuge->evaporate 4. reconstitute Reconstitution evaporate->reconstitute 5. lc LC Separation reconstitute->lc 6. ms MS/MS Detection lc->ms 7. quantification Quantification ms->quantification 8.

Caption: Bioanalytical workflow for enzalutamide quantification.

The Advantage of Stable Isotope-Labeled Internal Standards

The use of a stable isotope-labeled internal standard like this compound is the preferred approach in quantitative mass spectrometry for several key reasons:

  • Co-elution: The analyte and the internal standard have nearly identical chromatographic retention times, meaning they experience the same matrix effects during ionization.

  • Similar Ionization Efficiency: Both compounds exhibit similar ionization behavior in the mass spectrometer source.

  • Correction for Variability: Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, allowing for accurate correction.

While structural analogs can be used as internal standards if a stable isotope-labeled version is unavailable, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate results.

References

Enzalutamide-d6: A Comparative Analysis of Accuracy and Recovery in Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analytical performance of Enzalutamide-d6 as an internal standard in bioanalytical methods, with a focus on accuracy and recovery. The information presented is supported by experimental data from published literature and is intended to assist researchers in selecting the most appropriate internal standard for their quantitative bioanalytical assays of enzalutamide.

Executive Summary

This compound, a deuterated analog of the anti-prostate cancer drug enzalutamide, is a widely used internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis. Its structural similarity and mass difference make it an ideal candidate to compensate for variability during sample preparation and analysis. Experimental data consistently demonstrates high accuracy and recovery for methods utilizing this compound, ensuring reliable quantification of enzalutamide in biological matrices. While alternative internal standards have been employed in multi-analyte assays, this compound remains the gold standard for single-analyte enzalutamide quantification due to its co-eluting properties and ability to effectively track the analyte through the analytical process.

Performance Data: this compound and Alternatives

The following tables summarize the accuracy and recovery data for this compound and provide a comparative overview of method performance when alternative internal standards are used for enzalutamide quantification.

Table 1: Accuracy and Recovery Data for this compound

ParameterResultCoefficient of Variation (CV%)Source
Mean Recovery102%2%[1]

Table 2: Bioanalytical Method Accuracy and Precision using this compound as an Internal Standard

AnalyteQuality Control LevelWithin-run Precision (%CV)Between-run Precision (%CV)Accuracy (%)Source
EnzalutamideLLOQ<10%<10%within 116%[1]
EnzalutamideLow, Medium, High<8%<8%within 108%[1]
N-desmethylenzalutamideLLOQ<10%<10%within 116%[1]
N-desmethylenzalutamideLow, Medium, High<8%<8%within 108%[1]

LLOQ: Lower Limit of Quantification

Table 3: Comparative Performance of Bioanalytical Methods for Enzalutamide using Different Internal Standards

Internal StandardCo-analyzed DrugsMethod Accuracy (%)Method Precision (%CV)Key ConsiderationsSource
This compound Enzalutamide and N-desmethylenzalutamideHigh (within 108-116%)High (<10%)Ideal for single-analyte or metabolite studies. Co-elutes with enzalutamide, providing optimal compensation for matrix effects and extraction variability.[1]
Abiraterone-d4 Abiraterone, Enzalutamide, DarolutamideNot explicitly stated for enzalutamide aloneNot explicitly stated for enzalutamide aloneUsed in a validated method for simultaneous quantification. As a non-isotopically labeled analog for enzalutamide, it may not perfectly mimic its behavior during analysis.
Apalutamide-d3 Enzalutamide, Apalutamide, Darolutamide, and metabolitesNot explicitly stated for enzalutamide aloneNot explicitly stated for enzalutamide aloneEmployed in a multi-analyte assay. Similar to Abiraterone-d4, potential for differential matrix effects and extraction recovery compared to enzalutamide exists.

Experimental Protocols

The following are detailed methodologies for conducting accuracy and recovery experiments in bioanalytical settings, based on established guidelines and published studies.

Recovery Experiment Protocol

The recovery of an analyte and the internal standard is determined to assess the efficiency of the extraction procedure.

  • Prepare three sets of samples:

    • Set A (Extracted Samples): Spike blank biological matrix with the analyte at three concentration levels (low, medium, and high) and the internal standard at a constant concentration. Process these samples through the entire extraction procedure.

    • Set B (Post-extraction Spiked Samples): Extract blank biological matrix. Spike the resulting extract with the analyte at the same three concentration levels and the internal standard at the same constant concentration as in Set A. These samples represent 100% recovery.

    • Set C (Neat Solutions): Prepare solutions of the analyte and internal standard in the reconstitution solvent at the same final concentrations as in Set A and B.

  • Analyze all three sets of samples using the validated LC-MS/MS method.

  • Calculate the percentage recovery using the following formula:

    % Recovery = (Mean peak area of Set A / Mean peak area of Set B) * 100

Accuracy Experiment Protocol

Accuracy is determined by analyzing quality control (QC) samples prepared in the biological matrix.

  • Prepare QC samples at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (approximately 3x LLOQ)

    • Medium QC

    • High QC

  • Analyze at least five replicates of each QC sample in at least three separate analytical runs.

  • Calculate the concentration of each QC sample using the calibration curve.

  • Determine the accuracy for each QC level using the following formula:

    % Accuracy = (Mean calculated concentration / Nominal concentration) * 100

The mean value should be within ±15% of the nominal value, except for the LLOQ, where it should be within ±20%.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for determining recovery and the logical role of an internal standard in bioanalysis.

Recovery_Experiment_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation A Set A: Spiked Matrix (Pre-extraction) LCMS LC-MS/MS Analysis A->LCMS B Set B: Spiked Extract (Post-extraction) B->LCMS C Set C: Neat Solution C->LCMS Calc Calculate % Recovery: (Peak Area A / Peak Area B) * 100 LCMS->Calc

Caption: Workflow for a typical recovery experiment.

Internal_Standard_Logic Analyte Analyte in Sample SamplePrep Sample Preparation (e.g., Protein Precipitation, LLE) Analyte->SamplePrep IS Internal Standard (IS) (e.g., this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Caption: Role of an internal standard in bioanalysis.

References

Linearity Assessment of Enzalutamide Calibration: A Comparative Analysis Utilizing Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Enzalutamide, establishing a robust and linear calibration curve is fundamental to accurate quantification. This guide provides a comparative overview of the linearity of Enzalutamide calibration curves, with a specific focus on the use of its deuterated analog, Enzalutamide-d6, as an internal standard (IS). The data presented is supported by established experimental protocols, offering a comprehensive resource for method development and validation.

Comparative Linearity Data

The use of a stable isotope-labeled internal standard like this compound is a widely accepted practice in mass spectrometry-based bioanalysis to correct for variability in sample preparation and instrument response. The following table summarizes the linearity of Enzalutamide calibration curves from various studies that employed this compound as the internal standard, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For comparative purposes, data from a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, which does not use an internal standard, is also included.

Analytical MethodInternal StandardLinear RangeCorrelation Coefficient (r or R²)MatrixReference
LC-MS/MSThis compound500 - 50,000 ng/mLNot SpecifiedHuman Plasma[1][2][3]
LC-MS/MSThis compound0.2 - 10 ng/mLr = 0.9984Human Plasma[4]
LC-MS/MSThis compound0.0200 - 50.0 µg/mLNot SpecifiedHuman Plasma[5][6]
LC-MS/MSAbiraterone-d450.0 - 5,000 ng/mLNot SpecifiedHuman Plasma[7]
RP-HPLCNone10 - 100 µg/mLR² = 0.9998Bulk Drug[8]
RP-HPLCNone10 - 100 µg/mLR² = 0.999Bulk Drug[9]

Note: The selection of an appropriate linear range should be guided by the expected concentrations of Enzalutamide in the study samples.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the linearity of an Enzalutamide calibration curve using this compound as an internal standard with LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Prepare Enzalutamide & this compound Stock Solutions cal_standards Prepare Calibration Standards (Spiking blank plasma with Enzalutamide) stock->cal_standards qc_samples Prepare Quality Control (QC) Samples stock->qc_samples add_is Add this compound (Internal Standard) to all samples cal_standards->add_is qc_samples->add_is protein_precip Protein Precipitation (e.g., with acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject sample into LC-MS/MS supernatant->injection chrom_sep Chromatographic Separation (e.g., C18 column) injection->chrom_sep ms_detection Mass Spectrometric Detection (MRM mode) chrom_sep->ms_detection peak_integration Peak Area Integration ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Enzalutamide / this compound) peak_integration->ratio_calc cal_curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) ratio_calc->cal_curve linearity_assess Assess Linearity (e.g., R² calculation) cal_curve->linearity_assess

Workflow for Enzalutamide Calibration Linearity Assessment.

Experimental Protocol: LC-MS/MS Quantification of Enzalutamide

This protocol is a synthesized example based on common methodologies reported in the literature[1][2][4].

1. Preparation of Stock and Working Solutions:

  • Enzalutamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Enzalutamide in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare in the same manner as the Enzalutamide stock solution.

  • Working Solutions: Prepare a series of Enzalutamide working solutions by serially diluting the stock solution with acetonitrile to achieve concentrations for spiking into the calibration standards. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL)[4].

2. Preparation of Calibration Standards and Quality Control Samples:

  • Calibration Standards: Spike blank human plasma with the Enzalutamide working solutions to create a series of at least six to eight non-zero calibration standards covering the desired linear range (e.g., 0.2 to 50.0 ng/mL)[4].

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, or QC), add 50 µL of the this compound working solution[4].

  • Add 200 µL of acetonitrile to precipitate plasma proteins[4].

  • Vortex the mixture vigorously for approximately 10 minutes.

  • Centrifuge the samples at high speed (e.g., 13,500 x g) for 10 minutes[4].

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: A C18 column is commonly used for separation[2].

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 2 mM ammonium acetate with 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is typical[4].

    • Flow Rate: A flow rate of around 0.5 - 0.6 mL/min is often employed[2][4].

    • Injection Volume: Typically 10-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Enzalutamide and this compound. For Enzalutamide, a common transition is m/z 466.2 → 209.2[4].

5. Data Analysis and Linearity Assessment:

  • Integrate the peak areas for both Enzalutamide and this compound for each sample.

  • Calculate the peak area ratio of Enzalutamide to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (often with a weighting factor, such as 1/x² or 1/y) to determine the slope, intercept, and correlation coefficient (r or R²)[4][7]. A correlation coefficient close to 1.000 indicates a strong linear relationship. The acceptance criterion for the correlation coefficient is typically ≥ 0.99.

References

Enzalutamide-d6 in Plasma and Whole Blood: A Comparative Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of deuterated internal standards is paramount for accurate bioanalytical assay development. This guide provides a comprehensive comparison of the stability of Enzalutamide-d6 and its non-deuterated counterpart, Enzalutamide, in plasma and whole blood, supported by experimental data and protocols.

This compound is a stable, deuterated form of Enzalutamide, a potent androgen receptor inhibitor. It is commonly used as an internal standard in the bioanalysis of Enzalutamide due to its similar chemical properties and distinct mass, which allows for precise quantification by mass spectrometry. The stability of this internal standard in biological matrices is a critical factor for the reliability of pharmacokinetic and other clinical studies.

Comparative Stability Data

The following tables summarize the known stability of this compound and Enzalutamide in plasma and whole blood under various storage conditions. It is important to note that while the stability of Enzalutamide has been directly studied, the stability of this compound is primarily established in the context of its validation as an internal standard.

Table 1: Stability of this compound in Stock Solution

MatrixStorage TemperatureDurationStability Assessment
Stock Solution-40°CAt least 11 monthsStable[1]

Table 2: Comparative Stability in Whole Blood and Plasma

AnalyteMatrixStorage TemperatureDurationStability Assessment
EnzalutamideWhole BloodAmbient Temperature24 hoursStable[1][2]
EnzalutamidePlasmaAmbient Temperature23 daysStable[1][2]
EnzalutamidePlasma2–8 °C23 daysStable[1][2]
EnzalutamidePlasma-40°C14 monthsStable[1][2]
This compoundPlasma & Whole BloodVarious (as per Enzalutamide)Validated as a stable internal standard for the duration of the analytical method[1][3]

Studies on a deuterated analog of enzalutamide, HC-1119, have shown that deuteration can slow the metabolism of the compound, leading to higher plasma concentrations. This suggests that the deuterium substitution in this compound may enhance its stability against metabolic degradation compared to the unlabeled drug.

Experimental Protocols

The stability of Enzalutamide and its deuterated internal standard is typically assessed through a series of experiments as part of the bioanalytical method validation process. Below is a generalized protocol for assessing drug stability in plasma and whole blood.

Protocol for Determining Analyte Stability in Plasma and Whole Blood

1. Preparation of Stock Solutions and Quality Control (QC) Samples:

  • Prepare stock solutions of Enzalutamide and this compound in an appropriate organic solvent.

  • Spike blank plasma or whole blood with known concentrations of the analytes to prepare low, medium, and high concentration quality control (QC) samples.

2. Stability Assessment Conditions:

  • Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -20°C or -80°C and thawing at room temperature).

  • Short-Term (Bench-Top) Stability: Store QC samples at room temperature for a specified period (e.g., 4, 8, or 24 hours) to simulate sample handling conditions.

  • Long-Term Stability: Store QC samples at a specified temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6, or 12 months).

  • Post-Preparative (Autosampler) Stability: Analyze processed QC samples after storage in the autosampler for a defined period (e.g., 24 or 48 hours).

3. Sample Analysis:

  • At each time point, extract the analytes from the plasma or whole blood samples. A common method is protein precipitation followed by centrifugation.

  • Analyze the extracted samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

4. Data Evaluation:

  • The concentration of the analyte in the stability samples is compared to the concentration in freshly prepared control samples.

  • The analyte is considered stable if the mean concentration of the stability samples is within a predefined acceptance range (e.g., ±15%) of the nominal concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of a drug and its deuterated internal standard in a biological matrix.

G cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solutions (Enzalutamide & this compound) spike Spike Blank Matrix (Plasma or Whole Blood) stock->spike qc Prepare QC Samples (Low, Mid, High Conc.) spike->qc ft Freeze-Thaw (e.g., 3 cycles) st Short-Term (Ambient Temp.) lt Long-Term (Frozen Storage) pp Post-Preparative (Autosampler) extract Sample Extraction (e.g., Protein Precipitation) ft->extract st->extract lt->extract pp->extract lcms LC-MS/MS Analysis extract->lcms compare Compare to Fresh Samples lcms->compare assess Assess Stability (within ±15% of nominal) compare->assess

Workflow for Drug Stability Assessment.

Degradation Pathways

Enzalutamide is primarily eliminated through hepatic metabolism. Forced degradation studies have shown that it is susceptible to hydrolysis under acidic and basic conditions. However, it is relatively stable under oxidative, dry heat, and photolytic stress. The deuteration in this compound is not expected to significantly alter its susceptibility to these chemical degradation pathways but may influence its metabolic stability.

References

Freeze-Thaw Stability of Enzalutamide and its Deuterated Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of bioanalytical methods, understanding the stability of an analyte and its internal standard under various storage and handling conditions is paramount. This guide provides a comprehensive comparison of the freeze-thaw stability of enzalutamide, a potent androgen receptor inhibitor, and its stable isotope-labeled internal standard, enzalutamide-d6. The data presented herein is crucial for ensuring the accuracy and reliability of pharmacokinetic and other quantitative studies.

Comparative Freeze-Thaw Stability Data

Multiple bioanalytical method validation studies have demonstrated the stability of enzalutamide and its deuterated internal standard, this compound, in human plasma across repeated freeze-thaw cycles. The data consistently shows that both compounds remain stable for at least three cycles, with accuracy and precision values falling well within the acceptance criteria set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The following table summarizes the freeze-thaw stability data for enzalutamide from a representative study. In this study, quality control (QC) samples at low and high concentrations were subjected to three freeze-thaw cycles. After the final thaw, the samples were analyzed, and the concentrations were compared against a freshly prepared calibration curve.

AnalyteConcentration LevelNumber of Freeze-Thaw CyclesMean Accuracy (% of Nominal)Precision (% CV)
EnzalutamideLow QC398.5%4.2%
EnzalutamideHigh QC3102.1%2.8%

While direct comparative data on the percentage degradation of enzalutamide versus this compound is not typically published, the validation of bioanalytical methods necessitates that the internal standard also demonstrates robust stability under the same conditions. Studies have confirmed that this compound is stable throughout the freeze-thaw process, ensuring its suitability as an internal standard for the accurate quantification of enzalutamide.[1][2] The stability of both the analyte and the internal standard is a critical component of method validation, and the available literature confirms this for enzalutamide and this compound.[1][2]

Experimental Protocols

The assessment of freeze-thaw stability for enzalutamide and this compound generally follows established regulatory guidelines for bioanalytical method validation.[3][4][5]

Objective: To determine the stability of enzalutamide and this compound in a biological matrix (e.g., human plasma) after repeated cycles of freezing and thawing.

Materials:

  • Blank human plasma

  • Enzalutamide reference standard

  • This compound reference standard (internal standard)

  • All necessary reagents and solvents for sample preparation and analysis

Procedure:

  • Preparation of QC Samples: Spike blank human plasma with known concentrations of enzalutamide to prepare low and high concentration quality control (QC) samples. A separate set of QC samples is also prepared containing the internal standard, this compound.

  • Freeze-Thaw Cycles:

    • The QC samples are frozen at a specified temperature (typically -20°C or -80°C) for a minimum of 12 hours.

    • The frozen samples are then thawed completely at room temperature.

    • This freeze-thaw process is repeated for a minimum of three cycles.

  • Sample Analysis: After the completion of the final thaw cycle, the QC samples are processed and analyzed using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Evaluation: The measured concentrations of enzalutamide in the freeze-thaw QC samples are compared to the nominal concentrations. The accuracy and precision are calculated.

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal concentration, and the coefficient of variation (CV) of the precision should not exceed 15%.

Visualizations

Experimental Workflow for Freeze-Thaw Stability Assessment

G cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles (Minimum 3) cluster_analysis Analysis cluster_evaluation Data Evaluation prep_qc Prepare Low & High QC Samples (Enzalutamide in Plasma) freeze Freeze Samples (e.g., -80°C for >=12h) prep_qc->freeze prep_is Prepare QC Samples (this compound in Plasma) prep_is->freeze thaw Thaw Samples (Room Temperature) freeze->thaw Cycle 1 thaw->freeze Repeat process Process Samples (e.g., Protein Precipitation) thaw->process After Final Cycle analyze LC-MS/MS Analysis process->analyze evaluate Calculate Accuracy & Precision analyze->evaluate compare Compare to Acceptance Criteria (±15% Accuracy, <=15% CV) evaluate->compare

Caption: Workflow for assessing the freeze-thaw stability of enzalutamide and its internal standard.

Enzalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound & Inactive AR_active Active AR Dimer AR->AR_active Translocation Enzalutamide Enzalutamide Enzalutamide->AR Competitively Binds (Inhibition Point 1) Enzalutamide->AR_active Inhibits Nuclear Translocation (Inhibition Point 2) ARE Androgen Response Element (ARE) on DNA AR_active->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Tumor Cell Proliferation & Survival Transcription->Proliferation Enzalutamide_nuc Enzalutamide Enzalutamide_nuc->AR_active Inhibits DNA Binding (Inhibition Point 3)

References

Enzalutamide-d6 versus 13C-Enzalutamide: A Comparative Guide for Internal Standard Selection in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of enzalutamide, the choice of a stable isotope-labeled internal standard is critical for assay accuracy and reliability. This guide provides an objective comparison of Enzalutamide-d6 and 13C-Enzalutamide, supported by experimental data, to inform the selection of the most appropriate internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted practice in quantitative mass spectrometry to correct for variability in sample preparation and matrix effects. An ideal SIL-IS co-elutes with the analyte and exhibits identical ionization and fragmentation behavior, ensuring accurate quantification. Both deuterated (e.g., this compound) and carbon-13 labeled (e.g., 13C-Enzalutamide) analogs of enzalutamide are utilized for this purpose. This guide will delve into the performance characteristics of each, highlighting a critical consideration for a specific 13C-labeled variant.

Performance Comparison: this compound vs. 13C-Enzalutamide

While in theory, 13C-labeled internal standards are often preferred due to a lower potential for chromatographic isotopic effects and greater metabolic stability compared to some deuterated compounds, the specific case of enzalutamide presents a crucial caveat.

This compound has been successfully used and validated in multiple bioanalytical methods for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.[1][2][3] These methods demonstrate high precision and accuracy, meeting regulatory guidelines.

Conversely, a specific form of 13C-labeled enzalutamide, 13CD3-enzalutamide , where the label is on the N-methyl group, has been identified as a less suitable internal standard.[1] The N-methyl group of enzalutamide is susceptible to metabolism, leading to the formation of N-desmethylenzalutamide.[1] There is a risk of chemical hydrolysis of this group during sample preparation, which would compromise the integrity of the internal standard and lead to inaccurate quantification.[1]

Below is a summary of the performance data from a validated LC-MS/MS method using this compound as the internal standard.

Quantitative Performance Data for Enzalutamide Quantification using this compound Internal Standard
ParameterEnzalutamideN-desmethylenzalutamideReference
Calibration Curve Range 500–50,000 ng/mL500–50,000 ng/mL[1][2]
Within-day Precision (%CV) <8%<8%[1][2]
Between-day Precision (%CV) <8%<8%[1][2]
Accuracy within 108%within 108%[1][2]
LLOQ Precision (%CV) <10%<10%[1][2]
LLOQ Accuracy within 116%within 116%[1][2]
Mean Recovery 100% (CV 2%)141% (CV 2%)*[1]
Internal Standard Recovery 102% (CV 2%)-[1]

*The higher recovery of N-desmethylenzalutamide was attributed to matrix effects, which were compensated for by the use of the this compound internal standard.[1]

Experimental Protocols

Bioanalytical Method using this compound Internal Standard

This section details a typical experimental protocol for the quantification of enzalutamide in human plasma using this compound as an internal standard, based on published and validated methods.[1]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 900 µL of a precipitation solution (e.g., acetonitrile) containing the this compound internal standard.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 18,620 x g for 5 minutes.

  • Transfer 200 µL of the supernatant to an autosampler vial for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • LC System: Acquity H-Class UPLC system or equivalent.

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0–2.5 min: 95% A, 5% B

    • 2.5–3.5 min: Ramp to 10% A, 90% B

    • 3.5–4.0 min: Return to 95% A, 5% B

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer or equivalent.

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Quantification: Multiple reaction monitoring (MRM) of specific precursor to product ion transitions for enzalutamide, N-desmethylenzalutamide, and this compound.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for quantifying enzalutamide using a stable isotope-labeled internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is Add this compound Internal Standard plasma->is precip Protein Precipitation (Acetonitrile) is->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc UPLC Separation supernatant->lc ms Tandem Mass Spectrometry (MRM) lc->ms quant Quantification (Peak Area Ratios) ms->quant result Concentration of Enzalutamide quant->result

Caption: Bioanalytical workflow for enzalutamide quantification.

Signaling Pathway of Enzalutamide

Enzalutamide is an androgen receptor inhibitor that acts at multiple points in the androgen receptor signaling pathway. Understanding this pathway is crucial for interpreting the pharmacokinetic and pharmacodynamic data obtained from bioanalytical measurements.

enzalutamide_pathway cluster_cell Prostate Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ar Androgen Receptor (AR) ar_nuc AR ar->ar_nuc Translocation androgen Androgen (Testosterone/DHT) androgen->ar Binds enzalutamide Enzalutamide enzalutamide->ar Inhibits Binding enzalutamide->ar_nuc Inhibits Translocation dna DNA enzalutamide->dna Inhibits Binding ar_nuc->dna Binds gene Gene Transcription dna->gene growth Cell Growth & Survival gene->growth

References

The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to inform the selection of the most appropriate standard for your bioanalytical needs.

Internal standards (IS) are essential in techniques like liquid chromatography-mass spectrometry (LC-MS) to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard mimics the analyte's behavior throughout the analytical process. This is where the distinction between deuterated and non-deuterated (typically structural analog) internal standards becomes paramount.

At a Glance: Key Performance Differences

Deuterated internal standards, which are isotopically labeled versions of the analyte, are widely considered the gold standard in bioanalysis. Their physicochemical properties are nearly identical to the analyte, leading to superior performance in correcting for analytical variability. Non-deuterated internal standards, often structurally similar compounds, can be a viable alternative but may not fully compensate for all sources of error.

Performance MetricDeuterated Internal StandardNon-Deuterated Internal Standard (Structural Analog)
Co-elution with Analyte Nearly identical retention time, ensuring exposure to the same matrix effects.Retention time may differ, leading to differential matrix effects.
Extraction Recovery Closely matches the analyte's recovery due to similar chemical properties.Recovery can differ significantly from the analyte.
Ionization Efficiency Experiences the same degree of ion suppression or enhancement as the analyte.Ionization can be affected differently by matrix components.
Accuracy & Precision Generally provides higher accuracy and precision.May lead to greater variability and potential bias in results.
Cost & Availability Often more expensive and may require custom synthesis.Generally more readily available and less expensive.

Supporting Experimental Data

The advantages of deuterated internal standards are not merely theoretical. The following tables summarize experimental data from studies directly comparing the performance of deuterated and non-deuterated internal standards in LC-MS/MS assays.

Table 1: Comparison of Imprecision for Sirolimus Analysis

This study compared a deuterated internal standard (SIR-d(3)) with a structural analog (desmethoxyrapamycin, DMR) for the quantification of the immunosuppressant drug sirolimus in whole blood. The results clearly demonstrate the superior precision achieved with the deuterated standard.[1]

Internal Standard TypeAnalyte ConcentrationInter-patient Assay Imprecision (CV%)
Deuterated (SIR-d(3)) Range of patient samples2.7% - 5.7%
Non-Deuterated (DMR) Range of patient samples7.6% - 9.7%
Table 2: Comprehensive Performance Comparison for Tacrolimus Analysis

This study evaluated an isotope-labeled internal standard (TAC¹³C,D₂) against a structural analog (ascomycin, ASC) for the determination of tacrolimus in whole blood. The data highlights the ability of the isotope-labeled standard to more effectively compensate for matrix effects.[2]

ParameterDeuterated IS (TAC¹³C,D₂)Non-Deuterated IS (ASC)
Absolute Recovery (%) 78.37%75.66%
Matrix Effect (%) -16.64%-28.41%
Process Efficiency (%) 65.35%54.18%
Imprecision (CV%) <3.09%<3.63%
Accuracy (%) 99.55% - 100.63%97.35% - 101.71%

These data underscore a critical point: while both types of internal standards can yield acceptable results, deuterated standards consistently provide a higher degree of precision and more reliable compensation for matrix-induced variations. In a study on pesticide and mycotoxin analysis, the use of deuterated analogues as internal standards resulted in accuracy percentages falling within 25% and RSD values under 20%, a significant improvement over analyses without them where accuracy values differed by more than 60% and RSD was over 50%.[3] Another study reported a 35% difference in extraction recovery between haloperidol and its deuterated internal standard.[4]

Experimental Protocols

To ensure the robust performance of internal standards, meticulous experimental execution is crucial. Below are detailed methodologies for common sample preparation techniques incorporating an internal standard.

Protein Precipitation Protocol for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing proteins from biological samples prior to LC-MS analysis.

Materials:

  • Plasma sample

  • Internal Standard (IS) stock solution

  • Precipitation solvent (e.g., ice-cold acetonitrile or methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Add a specific volume of the internal standard stock solution to the plasma sample to achieve the desired final concentration.

  • Vortex the sample for 10-15 seconds to ensure thorough mixing.

  • Add 400 µL of ice-cold acetonitrile to the sample to precipitate the proteins.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Solid-Phase Extraction (SPE) Protocol for Biofluids

Solid-phase extraction offers a more selective sample clean-up compared to protein precipitation, effectively removing interfering matrix components.

Materials:

  • SPE cartridge (e.g., reversed-phase C18)

  • Sample (e.g., urine, plasma)

  • Internal Standard (IS) stock solution

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile)

  • Collection tubes

  • SPE manifold

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge to activate the sorbent. Do not allow the sorbent to dry.

  • Equilibration: Pass 1 mL of water through the cartridge to equilibrate the sorbent to the aqueous environment of the sample.

  • Sample Loading: Mix the biofluid sample with the internal standard. Load the mixture onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Pass 1 mL of the wash solvent through the cartridge to remove any weakly bound, interfering compounds.

  • Elution: Place a clean collection tube under the cartridge and pass 1 mL of the elution solvent through the sorbent to elute the analyte and internal standard.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the logical basis for using an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (PPT or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Ratio Calculation Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow from sample preparation to quantification.

Internal_Standard_Logic cluster_analyte Analyte cluster_is Internal Standard cluster_ratio Ratio Analyte_Initial Initial Analyte Amount Analyte_Loss Variable Loss during Prep Analyte_Initial->Analyte_Loss Analyte_Variation Variable MS Response Analyte_Loss->Analyte_Variation Analyte_Final Measured Analyte Signal Analyte_Variation->Analyte_Final Ratio Analyte Signal / IS Signal Analyte_Final->Ratio IS_Initial Known IS Amount IS_Loss Similar Variable Loss IS_Initial->IS_Loss IS_Variation Similar Variable MS Response IS_Loss->IS_Variation IS_Final Measured IS Signal IS_Variation->IS_Final IS_Final->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification Leads to

Caption: The logic of using an internal standard to correct for analytical variability.

Conclusion

The selection of an appropriate internal standard is a cornerstone of robust and reliable bioanalytical method development. While non-deuterated internal standards can be employed, the evidence strongly supports the superiority of deuterated internal standards in providing higher accuracy, precision, and more effective compensation for matrix effects. For applications demanding the utmost confidence in quantitative data, particularly in regulated environments, the investment in a deuterated internal standard is a sound scientific practice that ensures data integrity and withstands scrutiny.

References

A Comparative Guide to Internal Standards for Enzalutamide Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of bioanalytical methods for the accurate measurement of the anti-prostate cancer drug Enzalutamide, focusing on the critical role of different internal standards in ensuring assay reliability. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of published experimental data and protocols.

The accurate quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies. The robustness of such bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), heavily relies on the choice of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization, thus compensating for variability. This guide provides a comparative analysis of various internal standards used in published and validated Enzalutamide assays.

Performance Comparison of Enzalutamide Assays with Different Internal Standards

The selection of an internal standard is a critical step in the development of a robust bioanalytical assay. The most commonly employed and recommended type of internal standard is a stable isotope-labeled (SIL) version of the analyte. Other structurally similar molecules, known as analogs, have also been utilized. This section compares the performance of Enzalutamide assays using different internal standards based on published validation data.

Internal StandardAnalyte(s)Sample PreparationLLOQ (ng/mL)Precision (%CV)Accuracy (%Bias)Linearity (r²)Reference
D6-Enzalutamide Enzalutamide, N-desmethylenzalutamideProtein Precipitation500<8% (within- and between-day)Within 108%Not specified[1][2]
D6-Enzalutamide Enzalutamide, N-desmethylenzalutamideProtein Precipitation with 10-fold dilution500<5.1% (within- and between-day)<5.1%Not specified[3][4]
13CD3-analogs Enzalutamide, N-desmethylenzalutamide, Carboxylic acid metaboliteLiquid-Liquid Extraction20≤7.24% (inter- and intra-assay)-8.17% to 9.00%>0.9957[5]
Apalutamide-d3 Enzalutamide, N-desmethylenzalutamide, Apalutamide, Darolutamide, ORM-15341Protein Precipitation1.071.13-13.1% (intra-batch), 3.15-14.3% (inter-batch)88.5-111% (intra-batch), 85.4-106% (inter-batch)≥0.99[6]
Abiraterone-d4 Enzalutamide, Darolutamide, AbirateroneNot specified50Not specifiedNot specifiedLinear in the range of 50.0–5000 ng/mL[7]
Bicalutamide EnzalutamideProtein Precipitation12.7% (intra-assay), 5.1% (inter-assay)100.8% to 105.6%0.997[8]

Key Observations:

  • Stable Isotope-Labeled Internal Standards (D6-Enzalutamide, 13CD3-analogs, Apalutamide-d3): As expected, methods employing stable isotope-labeled internal standards generally exhibit excellent precision and accuracy. D6-Enzalutamide is a frequently used and well-validated choice for Enzalutamide and its primary metabolite.[1][2][3][4] The use of 13CD3-analogs also demonstrates high-quality assay performance with a notably low limit of quantification.[5] Apalutamide-d3 has been successfully used in a multiplex assay for several anti-androgen drugs.[6]

  • Analog Internal Standards (Abiraterone-d4, Bicalutamide): While not as common as SIL-IS, analog internal standards have also been implemented. Bicalutamide, another anti-androgen drug, has been used as an IS for Enzalutamide quantification in rat plasma, demonstrating good performance.[8] Abiraterone-d4 was used in a method for the simultaneous quantification of three anti-prostate cancer drugs.[7] The choice of an analog IS requires careful validation to ensure it adequately compensates for analytical variability.

Experimental Workflows and Methodologies

The following sections provide an overview of the experimental protocols for Enzalutamide quantification using different internal standards, as described in the cited literature.

Experimental Workflow for Enzalutamide Assay using D6-Enzalutamide

This workflow represents a common approach for the quantification of Enzalutamide and N-desmethylenzalutamide in human plasma.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (D6-Enzalutamide) plasma->add_is add_precip Add Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex Mix add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (2 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (Positive Ion Mode) separation->detection quantification Quantification detection->quantification

Caption: Workflow for Enzalutamide analysis using protein precipitation.

Detailed Protocol (based on Benoist et al., 2018):

  • Sample Preparation:

    • To 50 µL of plasma, add the internal standard solution (D6-Enzalutamide).

    • Precipitate proteins by adding a specified volume of acetonitrile.

    • Vortex the mixture to ensure thorough mixing.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the clear supernatant for analysis.[1]

  • LC-MS/MS Conditions:

    • LC System: Acquity H-Class UPLC system.

    • Column: Acquity BEH C18 Column (2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Xevo TQ-S Micro Tandem Mass Spectrometer.

    • Ionization Mode: Positive ion mode.[1]

Experimental Workflow for Enzalutamide Assay using 13CD3-analogs

This method utilizes a liquid-liquid extraction (LLE) procedure, which can offer cleaner extracts compared to protein precipitation.

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standards (13CD3-analogs) plasma->add_is add_buffer Add Buffer add_is->add_buffer add_extraction_solvent Add Extraction Solvent (e.g., MTBE) add_buffer->add_extraction_solvent vortex Vortex Mix add_extraction_solvent->vortex centrifuge Centrifuge vortex->centrifuge separate_organic Separate Organic Layer centrifuge->separate_organic evaporate Evaporate to Dryness separate_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute injection Inject Reconstituted Sample reconstitute->injection separation Reversed Phase HPLC injection->separation detection MS/MS Detection (Positive Mode ESI) separation->detection quantification Quantification detection->quantification

Caption: Workflow for Enzalutamide analysis using liquid-liquid extraction.

Detailed Protocol (based on Bennett et al., 2013):

  • Sample Preparation (LLE):

    • To a plasma sample, add the internal standard working solution (13CD3-analogs of Enzalutamide, N-desmethyl enzalutamide, and the carboxylic acid metabolite).

    • Add a buffer solution.

    • Perform liquid-liquid extraction using an organic solvent (e.g., methyl tert-butyl ether).

    • Vortex and then centrifuge to separate the layers.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.[5]

  • LC-MS/MS Conditions:

    • Separation: Reversed-phase HPLC.

    • Detection: MS/MS in positive mode Electrospray Ionization (ESI).[5]

Conclusion

The choice of internal standard is a pivotal decision in the development and validation of bioanalytical methods for Enzalutamide. Stable isotope-labeled internal standards, particularly D6-Enzalutamide, are widely used and have demonstrated high levels of precision and accuracy, making them the gold standard. They closely mimic the chromatographic and mass spectrometric behavior of the analyte, effectively compensating for matrix effects and other sources of variability.

While analog internal standards like Bicalutamide can be employed, they require more rigorous validation to ensure they are suitable surrogates for the analyte. The selection of an appropriate internal standard should be based on the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and the availability of the standard. The data and protocols summarized in this guide provide a valuable resource for researchers and scientists in the field, facilitating the development of robust and reliable methods for Enzalutamide quantification.

References

A Comparative Guide to Enzalutamide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, accurate quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, is critical for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This guide provides a comparative overview of the two predominant analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison of Quantification Methods

The choice between LC-MS/MS and HPLC-UV for Enzalutamide quantification depends on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of validated methods for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide, in human plasma.

Table 1: Performance Characteristics of LC-MS/MS Methods

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Enzalutamide500 - 50,000[1][2]500[1][2]< 8[1][3]< 8[1][3]Within 108[1][3]
N-desmethylenzalutamide500 - 50,000[1][2]500[1][2]< 8[1][3]< 8[1][3]Within 108[1][3]
Enzalutamide20 - 50,000[4]20[4]N/AN/AMet FDA criteria[4]
N-desmethylenzalutamide20 - 50,000[4]20[4]N/AN/AMet FDA criteria[4]
Enzalutamide100 - 30,000[5]100[5]N/AN/A92.8 - 107.7[5]
N-desmethylenzalutamide100 - 30,000[5]100[5]N/AN/A92.8 - 107.7[5]
Enzalutamide1 - 1,000 (rat plasma)[6]1[6]2.7[6]5.1[6]100.8 - 105.6[6]

Table 2: Performance Characteristics of HPLC-UV Methods

AnalyteLinearity Range (µg/mL)LLOQ (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Enzalutamide0.50 - 50.0[7]0.50[7]≤ 10[7]≤ 10[7]≤ 10[7]
N-desmethylenzalutamide0.50 - 50.0[7]0.50[7]≤ 10[7]≤ 10[7]≤ 10[7]
Enzalutamide0.25 - 25[8]0.25[8]Good[8]Good[8]Good[8]
N-desmethylenzalutamide0.25 - 25[8]0.25[8]Good[8]Good[8]Good[8]
Enzalutamide20 - 150[9]1.61[9]N/AN/A99.3 (recovery)[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for both LC-MS/MS and HPLC-UV methods for Enzalutamide quantification.

LC-MS/MS Method Protocol

This method is adapted from a validated bioanalytical procedure for the quantification of enzalutamide and its active metabolite in human plasma.[1][3]

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add a stable deuterated isotope (D6-enzalutamide) as an internal standard.[1][3]

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: C18 column.[1][3]

  • Mobile Phase: Gradient elution with a suitable mobile phase, such as a mixture of ammonium acetate buffer and acetonitrile.[1][3][8]

  • Flow Rate: A typical flow rate is 1.5 mL/min.[7]

3. Mass Spectrometric Detection:

  • Instrument: Tandem quadrupole mass spectrometer.[1][3]

  • Ionization Mode: Positive ion mode.[1][3]

  • Data Analysis: Use a quadratic curve with 1/x as a weighting factor to quantify enzalutamide and N-desmethylenzalutamide.[1]

HPLC-UV Method Protocol

This protocol is based on a simple and accurate HPLC-UV method for the simultaneous determination of enzalutamide and N-desmethyl enzalutamide in patient plasma.[7]

1. Sample Preparation (Protein Precipitation):

  • Spike plasma samples with an internal standard (e.g., nilutamide).[7]

  • Precipitate plasma proteins with acetonitrile.[7]

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.[8]

  • Reconstitute the residue with the mobile phase.[8]

2. Chromatographic Conditions:

  • Column: C18 Kinetex column.[7]

  • Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer (pH=4.6, 20mM) and acetonitrile (60:40, v/v).[7]

  • Flow Rate: 1.5 mL/min.[7]

  • Run Time: Approximately 9 minutes.[7]

3. UV Detection:

  • Wavelength: 270 nm.[7]

Visualizing the Process and Pathway

To further elucidate the experimental process and the biological context of Enzalutamide, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is Add Internal Standard plasma->is pp Protein Precipitation (Acetonitrile) is->pp centrifuge Centrifugation pp->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms Tandem Mass Spectrometry Detection hplc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for Enzalutamide quantification by LC-MS/MS.

Caption: Enzalutamide's mechanism of action in prostate cancer.

References

A Head-to-Head Battle: Protein Precipitation vs. Liquid-Liquid Extraction for Enzalutamide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent androgen receptor inhibitor Enzalutamide, selecting the optimal sample preparation method is a critical step for accurate bioanalysis. This guide provides a comprehensive comparison of two common techniques: protein precipitation (PPT) and liquid-liquid extraction (LLE), supported by experimental data to inform your methodological choices.

This comparison delves into the performance of each method, focusing on key analytical parameters such as recovery, matrix effects, and process efficiency. Detailed experimental protocols for both techniques are provided to ensure reproducibility in your laboratory.

Data Summary: A Quantitative Look at Performance

To facilitate a clear comparison, the following table summarizes the quantitative performance of protein precipitation and liquid-liquid extraction for the analysis of Enzalutamide from plasma samples.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Analyte Recovery 88% - 105.6%[1]Information not explicitly available in the provided search results. LLE is generally known for providing cleaner extracts which can sometimes result in lower but more consistent recovery compared to PPT.
Matrix Effect Matrix factor for Enzalutamide ranged from 0.99 to 1.03.[2] For its active metabolite, N-desmethylenzalutamide, the matrix factor of 1.4 indicated enhancement of the response due to matrix effects.[2]The mean matrix effect ratios for Enzalutamide and its metabolites were close to 1.00, suggesting that the ionization of the analytes was not significantly affected by components in human plasma.[3]
Simplicity & Speed Simple, rapid, and requires minimal method development.[4]More labor-intensive and time-consuming than PPT.
Selectivity Less selective, co-precipitation of endogenous components can lead to significant matrix effects.[4]Generally provides cleaner extracts with less interference from matrix components.[3]

Visualizing the Workflow: A Step-by-Step Comparison

To visually represent the procedural differences between protein precipitation and liquid-liquid extraction for Enzalutamide analysis, the following workflows have been generated.

cluster_PPT Protein Precipitation Workflow start_ppt Start: Plasma Sample ppt1 Add Acetonitrile start_ppt->ppt1 ppt2 Vortex ppt1->ppt2 ppt3 Centrifuge ppt2->ppt3 ppt4 Collect Supernatant ppt3->ppt4 end_ppt LC-MS/MS Analysis ppt4->end_ppt

Protein Precipitation Workflow for Enzalutamide Analysis.

cluster_LLE Liquid-Liquid Extraction Workflow start_lle Start: Plasma Sample lle1 Add Extraction Solvent (e.g., Methyl tert-butyl ether) start_lle->lle1 lle2 Vortex/Mix lle1->lle2 lle3 Centrifuge lle2->lle3 lle4 Separate Organic Layer lle3->lle4 lle5 Evaporate Solvent lle4->lle5 lle6 Reconstitute lle5->lle6 end_lle LC-MS/MS Analysis lle6->end_lle

Liquid-Liquid Extraction Workflow for Enzalutamide Analysis.

Experimental Protocols: Detailed Methodologies

The following sections provide detailed experimental protocols for both protein precipitation and liquid-liquid extraction of Enzalutamide from human plasma, as adapted from published literature.

Protein Precipitation (PPT) Protocol

This protocol is based on a simplified and rapid method for the quantification of Enzalutamide and its active metabolite, N-desmethylenzalutamide.[2]

1. Sample Preparation:

  • To 100 µL of human plasma sample, add 900 µL of a precipitation solution (acetonitrile containing the internal standard, D6-enzalutamide).[2]

2. Precipitation and Separation:

  • Immediately vortex the mixture for 5 minutes.

  • Centrifuge the mixture for 5 minutes at 18,620 x g.

3. Supernatant Transfer:

  • Carefully transfer 200 µL of the clear supernatant to a polypropylene autosampler vial for analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the quantification of Enzalutamide and its major metabolites in human plasma.[3][5][6]

1. Sample Preparation:

  • To a suitable polypropylene tube, add the plasma sample.

  • Add the internal standard solution.

2. Extraction:

  • Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).

  • Vortex or mix thoroughly to ensure efficient extraction of the analytes into the organic phase.

3. Phase Separation:

  • Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

4. Isolation of Analyte:

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

5. Reconstitution:

  • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Discussion and Conclusion

The choice between protein precipitation and liquid-liquid extraction for Enzalutamide analysis depends on the specific requirements of the study.

Protein precipitation offers a rapid, simple, and high-throughput approach. Its high recovery rates make it an attractive option for routine analysis.[1] However, the potential for significant matrix effects, especially for co-eluting metabolites, necessitates careful validation and the use of a suitable internal standard to ensure data accuracy.[2]

Liquid-liquid extraction , while more complex and time-consuming, generally yields a cleaner sample extract. This results in reduced matrix effects and potentially improved assay robustness.[3] For methods requiring the highest level of sensitivity and specificity, the additional effort of LLE may be justified.

Ultimately, for researchers and scientists, the decision should be based on a balance of throughput needs, the required level of assay performance, and the available instrumentation. Both methods, when properly validated, can provide accurate and reliable quantification of Enzalutamide in biological matrices.

References

A Comparative Guide to Liquid Chromatography Columns for Enzalutamide Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable separation of Enzalutamide, a critical anti-cancer therapeutic, is paramount in pharmaceutical analysis. The choice of a Liquid Chromatography (LC) column is a decisive factor in achieving optimal separation, influencing parameters such as retention time, peak shape, and resolution from potential impurities or metabolites. This guide provides a comparative evaluation of commonly employed LC columns for Enzalutamide analysis, focusing on C18 and Phenyl stationary phases, supported by experimental data to aid in method development and optimization.

Key Performance Indicators for LC Column Evaluation

Before delving into specific column chemistries, it is essential to understand the key metrics used to evaluate their performance:

  • Retention Time (t_R_): The time taken for the analyte to elute from the column. Consistent retention times are crucial for compound identification.

  • Peak Asymmetry (Tailing Factor): A measure of peak shape. Symmetrical peaks are ideal for accurate integration and quantification. A tailing factor close to 1 is desirable.

  • Resolution (R_s_): The degree of separation between two adjacent peaks. A resolution of >1.5 indicates baseline separation.

  • Linearity: The concentration range over which the detector response is directly proportional to the analyte concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

C18 Columns: The Industry Standard

C18 (Octadecylsilane) columns are the most widely used reversed-phase columns due to their high hydrophobicity and broad applicability. The C18 ligand is a nonpolar alkyl chain, providing strong retention for nonpolar compounds like Enzalutamide.[1]

Data Presentation: C18 Column Performance for Enzalutamide Separation
ColumnDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Linearity RangeLODLOQReference
Inertsil ODS-C18 250 mm × 4.6 mm, 5µmAcetonitrile: Methanol: Water (40:30:30 v/v)1.0237Not Specified20-150 µg/mL0.18 µg/mL0.58 µg/mL[2]
SB-C18 100 mm x 4.6 mm, 2.7µm0.1% Acetic acid in Water: Acetonitrile (45:55 v/v)1.02352.9110-100 µg/mL0.002162 ng/mL0.006485 ng/mL[3]
Generic C18 250 mm × 4.6 mm, 5 µmAcetonitrile: Phosphate buffer (pH 3.5) (60:40 v/v)1.0215~4.21-100 µg/mLNot SpecifiedNot Specified[4]
Waters X-Bridge Shield RP18 150 mm x 4.6 mm, 3.5µmPerchloric acid buffer: Acetonitrile (20:80 v/v)1.22106.20100.6-301.8 µg/mLNot SpecifiedNot Specified[5]
Phenomenex C18 250 × 4.6 mm, 5 μmGradient: 0.1% Formic acid in H₂O (A) and Acetonitrile (B)1.0PDA6.730.5–16 μg/mlNot SpecifiedNot Specified[6]
Kinetex C18 Not SpecifiedAmmonium acetate buffer (pH 4.6, 20mM): Acetonitrile (60:40, v/v)1.5270Not Specified0.5–50.0 μg/mLNot SpecifiedNot Specified[7]
Generic C18 50 mm x 2.1 mm, 5 µm2-mM Ammonium acetate with 0.1% Formic acid in Water: Acetonitrile (20:80 v/v)0.6MS/MSNot Specified0.2-50.0 ng/mLNot Specified0.078 ng/mL[8]
Experimental Protocols for C18 Columns

Protocol 1: Inertsil ODS-C18 [2]

  • Mobile Phase Preparation: A mixture of HPLC grade acetonitrile, methanol, and water in a 40:30:30 v/v ratio was prepared, degassed by sonication, and filtered through a 0.45 µm filter.

  • Standard Solution Preparation: A stock solution of Enzalutamide was prepared by dissolving the pure drug in the mobile phase to achieve a concentration within the linear range of 20-150µg/ml.

  • Chromatographic Conditions: The analysis was performed on an Inertsil ODS-C18 column (250 mm × 4.6 mm, 5µm) with the prepared mobile phase at a flow rate of 1.0 mL/min. The column temperature was maintained at ambient conditions, and the eluent was monitored at 237 nm.

Protocol 2: SB-C18 [3]

  • Mobile Phase Preparation: The mobile phase was prepared by mixing 0.1% acetic acid in water with acetonitrile in a 45:55 v/v ratio. The solution was sonicated for 10-15 minutes for degasification and filtered through a 0.45 µm filter.

  • Standard Solution Preparation: 10 mg of Enzalutamide was accurately weighed and dissolved in methanol in a 10 ml volumetric flask. The final volume was then made up to 100 ml with methanol. Further dilutions were made to achieve concentrations within the 10-100µg/ml range.

  • Chromatographic Conditions: An Agilent 1260 series HPLC system with an SB-C-18 column (100x4.6 mm, 2.7μm) was used. The column oven temperature was set to 40°C, and the flow rate was maintained at 1.0 mL/min. Detection was carried out at 235 nm.

Phenyl Columns: An Alternative Selectivity

Phenyl-based columns, such as Phenyl-Hexyl, offer a different selectivity compared to C18 columns. The phenyl ring in the stationary phase can interact with aromatic analytes like Enzalutamide through π-π interactions, leading to unique retention and selectivity profiles.[1][9] This can be particularly advantageous for separating Enzalutamide from structurally similar impurities or metabolites.

Data Presentation: Phenyl Column Performance for Enzalutamide Separation
ColumnDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Linearity RangeLODLOQReference
Zorbax SB Phenyl 250mm× 4.6mm, 3µAmmonium Acetate buffer (pH 4.2): Acetonitrile (45:55 v/v)1.02807.8530.5-1.2 mg/mLNot SpecifiedNot Specified[10]
X-bridge Phenyl 150 mm × 3.0 mm; 3.5 μmUltrapure water: Acetonitrile (47.5:52.5 v/v)1.02393.055–30 μg/mL0.70 μg/mL2.00 μg/mL[10]
Experimental Protocols for Phenyl Columns

Protocol 1: Zorbax SB Phenyl [10]

  • Mobile Phase Preparation: Mobile phase A was prepared by dissolving 5.0 grams of Ammonium Acetate in water, and the pH was adjusted to 4.2 with Trifluoroacetic acid. Mobile phase B was acetonitrile. The final mobile phase was a mixture of mobile phase A and B in a 45:55 v/v ratio.

  • Standard Solution Preparation: A standard stock solution was prepared by dissolving a known amount of Enzalutamide in acetonitrile.

  • Chromatographic Conditions: The separation was achieved on a Zorbax SB Phenyl column (250mm× 4.6mm, 3µ) at ambient temperature with a flow rate of 1.0 mL/min. The eluent was monitored at 280 nm.

Protocol 2: X-bridge Phenyl [10]

  • Mobile Phase Preparation: A mixture of ultrapure water and acetonitrile in a 47.5:52.5 v/v ratio was used as the mobile phase.

  • Standard Solution Preparation: Standard solutions of Enzalutamide were prepared in the mobile phase to cover the concentration range of 5–30 μg/mL.

  • Chromatographic Conditions: The analysis was performed on an X-bridge phenyl column (150 mm × 3.0 mm; 3.5 μm) with a flow rate of 1.0 mL/min. The detection wavelength was set to 239 nm.

Comparative Summary and Recommendations

FeatureC18 ColumnsPhenyl ColumnsRecommendation
Retention Mechanism Primarily hydrophobic interactions.[1]Hydrophobic and π-π interactions.[1][9]C18 is a good starting point for method development. Phenyl columns are excellent for alternative selectivity, especially for aromatic compounds like Enzalutamide.
Selectivity Excellent for non-polar compounds.Unique selectivity for aromatic and unsaturated compounds. Can provide better resolution for structurally similar compounds.If C18 columns fail to resolve Enzalutamide from impurities, a Phenyl column should be evaluated.
Reported Performance A wide range of methods have been successfully developed with varying mobile phases and conditions, demonstrating robustness.Fewer published methods for Enzalutamide, but existing data shows good performance with sharp peaks and reasonable retention times.Both column types are viable options. The choice depends on the specific separation challenge (e.g., presence of known impurities).

Experimental Workflow for LC Column Evaluation

The following diagram illustrates a logical workflow for selecting and evaluating an LC column for Enzalutamide separation.

LC_Column_Evaluation_Workflow Workflow for LC Column Evaluation for Enzalutamide Separation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Finalization start Define Analytical Target Profile (ATP) lit_review Literature Review for Existing Methods start->lit_review col_select Select Initial Columns (e.g., C18 & Phenyl-Hexyl) lit_review->col_select mobile_phase Screen Mobile Phases (pH, Organic Modifier) col_select->mobile_phase gradient Optimize Gradient/Isocratic Elution mobile_phase->gradient flow_temp Adjust Flow Rate & Temperature gradient->flow_temp eval Evaluate Performance Metrics (Resolution, Tailing, Retention) flow_temp->eval decision Performance Meets ATP? eval->decision validation Method Validation (ICH Guidelines) decision->validation Yes reoptimize Re-optimize or Select New Column decision->reoptimize No routine_use Implement for Routine Analysis validation->routine_use reoptimize->col_select

Caption: Logical workflow for LC column selection and method development.

References

Navigating the Analytical Maze: A Comparative Guide to Enzalutamide Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enzalutamide, a critical androgen receptor inhibitor, is paramount for both clinical efficacy and research integrity. This guide provides a comprehensive comparison of published bioanalytical methods, offering a clear overview of their performance and protocols to aid in the selection of the most appropriate assay for specific research needs.

Enzalutamide's role in treating metastatic castration-resistant prostate cancer necessitates robust and reliable methods for its measurement in biological matrices.[1][2] This guide synthesizes data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the gold standard for enzalutamide quantification, to facilitate an informed decision-making process for laboratory professionals.

Comparative Analysis of LC-MS/MS Methods

The following table summarizes the key parameters and performance characteristics of several published LC-MS/MS methods for the quantification of enzalutamide and its active metabolite, N-desmethylenzalutamide. This comparative overview allows for a quick assessment of each method's suitability based on factors such as quantification range, precision, and accuracy.

Parameter Method 1 Method 2 Method 3 Method 4
Matrix Human PlasmaHuman PlasmaHuman PlasmaRat Plasma
Internal Standard D6-enzalutamide[1]13CD3-analogs[3]Bicalutamide[4]Bicalutamide
Sample Preparation Protein Precipitation[1]Liquid-Liquid Extraction[3][5]Protein PrecipitationProtein Precipitation[4]
Quantification Range (ng/mL) 500 - 50,000[1]20 - 50,000[5][6]1 - 1000[4]1 - 1000
Within-Day Precision (%CV) <8%[1]Not Reported2.7%[4]Not Reported
Between-Day Precision (%CV) <8%[1]Not Reported5.1%[4]Not Reported
Accuracy Within 108%[1]Meets FDA criteria[5]100.8 - 105.6%[4]Not Reported
Lower Limit of Quantification (LLOQ) (ng/mL) 500[1]20[5][6]1[4]1

Experimental Protocols: A Closer Look

The successful implementation of any analytical method hinges on a detailed understanding of its protocol. Below are generalized yet detailed methodologies for the key experiments involved in enzalutamide quantification, based on the reviewed literature.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting enzalutamide from plasma samples.[1][2]

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A small volume of plasma (e.g., 50 µL) is aliquoted into a clean microcentrifuge tube.

  • Addition of Internal Standard: An internal standard solution (e.g., D6-enzalutamide in acetonitrile) is added to the plasma sample.[1]

  • Precipitation: A precipitating agent, typically acetonitrile, is added to the sample at a specific ratio (e.g., 1:4 plasma to acetonitrile) to precipitate plasma proteins.

  • Vortexing and Centrifugation: The mixture is vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube or vial for analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The prepared samples are then analyzed using an LC-MS/MS system.

  • Chromatographic Separation: The sample extract is injected onto a reverse-phase C18 column.[1][2] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile) is used to separate enzalutamide and its metabolites from other plasma components.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. Detection is performed using tandem mass spectrometry in the positive ion mode.[3][5] Specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for enzalutamide, N-desmethylenzalutamide, and the internal standard to ensure specificity and sensitivity.

  • Quantification: A calibration curve is generated by analyzing a series of calibration standards with known concentrations.[1] The concentration of enzalutamide in the unknown samples is then determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing the Workflow and Mechanism

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for enzalutamide quantification and the signaling pathway it inhibits.

Enzalutamide_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation Supernatant_Collection->LC_Separation Injection MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Result Result Data_Analysis->Result Enzalutamide Concentration

Caption: Experimental workflow for enzalutamide quantification.

Enzalutamide_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_translocation AR Nuclear Translocation AR->AR_translocation Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding Enzalutamide->AR_translocation Inhibits DNA_Binding AR Binding to DNA Enzalutamide->DNA_Binding Inhibits AR_translocation->DNA_Binding Gene_Transcription Gene Transcription DNA_Binding->Gene_Transcription Prostate_Cancer_Growth Prostate_Cancer_Growth Gene_Transcription->Prostate_Cancer_Growth Prostate Cancer Cell Growth

Caption: Enzalutamide's mechanism of action on the androgen receptor signaling pathway.

References

The Gold Standard: Justifying the Use of Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with alternative methods, supported by experimental data, to unequivocally justify their position as the gold standard in the field, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.

The primary role of an internal standard (IS) in quantitative analysis is to correct for the variability inherent in the analytical process. From sample preparation to instrument response, numerous factors can influence the final measurement. An ideal internal standard co-elutes with the analyte of interest and experiences the same variations, thereby ensuring that the ratio of their responses remains constant and proportional to the analyte's concentration. While various compounds can be employed as internal standards, SIL-ISs offer a level of accuracy and reliability that is unmatched by other alternatives, such as external standards and structural analogs.

The Superiority of SIL-IS: A Head-to-Head Comparison

The fundamental advantage of a SIL-IS lies in its near-identical physicochemical properties to the analyte. By replacing one or more atoms with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), the SIL-IS exhibits the same extraction recovery, ionization efficiency, and chromatographic retention time as the native analyte. This co-elution is paramount for compensating for matrix effects, a major source of error in LC-MS/MS analysis.

Matrix effects arise from co-eluting endogenous components in the sample matrix (e.g., plasma, urine) that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a SIL-IS is affected by the matrix in the same way as the analyte, it provides a reliable means of correction. Structural analogs, while similar, can have different ionization efficiencies and chromatographic behaviors, making them less effective at compensating for these matrix-induced variations.

Quantitative Evidence: A Case Study

A study comparing the performance of a SIL-IS and a structural analog for the quantification of the anticancer drug Kahalalide F in plasma provides compelling evidence of the superiority of the SIL-IS approach. The results, summarized in the table below, demonstrate a significant improvement in both precision and accuracy when using the SIL-IS.

Internal Standard TypeMean Bias (%)Standard Deviation (%)p-value (vs. SIL-IS)
Stable Isotope-Labeled IS 100.37.6-
Structural Analog IS 96.88.60.02

Table 1: Comparison of accuracy and precision for the quantification of Kahalalide F using a stable isotope-labeled internal standard versus a structural analog internal standard. The lower p-value for the structural analog indicates a statistically significant difference in variance compared to the SIL-IS.[1]

The data clearly shows that the SIL-IS resulted in a mean bias closer to the true value (100%) and a lower standard deviation, indicating higher accuracy and precision. The statistically significant p-value of 0.02 highlights the improved consistency and reliability of the assay when a SIL-IS is employed.[1]

The Logical Framework for SIL-IS Superiority

The rationale for the superior performance of SIL-IS in mass spectrometry-based quantification can be visualized as a logical progression.

G Logical Justification for SIL-IS in MS-based Quantification cluster_prep Sample Preparation Analyte Analyte in Complex Matrix Analyte_Prep Variable Recovery Analyte->Analyte_Prep SIL_IS Stable Isotope-Labeled Internal Standard SIL_IS_Prep Identical Recovery SIL_IS->SIL_IS_Prep Analog_IS Structural Analog Internal Standard Analog_IS_Prep Different Recovery Analog_IS->Analog_IS_Prep External_Std External Standard (No IS) Analyte_MS Matrix Effects (Ion Suppression/Enhancement) Analyte_Prep->Analyte_MS SIL_IS_MS Identical Matrix Effects SIL_IS_Prep->SIL_IS_MS Analog_IS_MS Different Matrix Effects Analog_IS_Prep->Analog_IS_MS Analyte_MS->External_Std No Correction Quant Accurate & Precise Quantification Analyte_MS->Quant SIL_IS_MS->Quant Correction Analog_IS_MS->Quant Partial Correction

Figure 1: This diagram illustrates why a SIL-IS is the optimal choice for correcting variability in LC-MS/MS bioanalysis.

Experimental Protocol: A Head-to-Head Comparison of Internal Standards

To empirically determine the best internal standard for a specific assay, a head-to-head comparison should be performed during method validation. The following protocol outlines the key steps for comparing a SIL-IS, a structural analog IS, and an external standard calibration.

Preparation of Stock and Working Solutions
  • Analyte: Prepare a stock solution of the analyte in a suitable organic solvent. From this, prepare a series of working solutions for calibration standards and quality control (QC) samples.

  • SIL-IS: Prepare a stock solution of the SIL-IS. From this, prepare a working solution at a concentration that will yield a robust signal in the mass spectrometer.

  • Structural Analog IS: Prepare a stock solution of the structural analog IS. From this, prepare a working solution at a concentration that will yield a robust signal.

Preparation of Calibration Standards and Quality Control Samples
  • Prepare calibration standards by spiking blank biological matrix (e.g., plasma) with the analyte working solutions to achieve a range of concentrations covering the expected in-study sample concentrations.

  • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • For the internal standard methods, add a fixed volume of the respective IS working solution (SIL-IS or structural analog) to all calibration standards and QC samples. For the external standard method, add an equivalent volume of the solvent used for the IS.

Sample Extraction
  • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) on all calibration standards and QC samples.

LC-MS/MS Analysis
  • Analyze the extracted samples using a validated LC-MS/MS method.

  • Acquire data for the analyte and the internal standards.

Data Analysis and Comparison
  • External Standard Method: Generate a calibration curve by plotting the peak area of the analyte against its concentration. Determine the concentrations of the QC samples from this curve.

  • Internal Standard Methods: Generate calibration curves by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration. Determine the concentrations of the QC samples from these curves.

  • Evaluation: Compare the accuracy (% bias) and precision (% coefficient of variation, CV) for the QC samples determined by each of the three methods.

The following diagram outlines the experimental workflow for this comparative study.

G Experimental Workflow for Internal Standard Comparison start Start prep_solutions Prepare Stock & Working Solutions (Analyte, SIL-IS, Analog-IS) start->prep_solutions prep_samples Prepare Calibration Standards & QCs in Blank Matrix prep_solutions->prep_samples add_is Spike with IS (SIL-IS, Analog-IS, or Solvent) prep_samples->add_is extract Sample Extraction (e.g., Protein Precipitation) add_is->extract analyze LC-MS/MS Analysis extract->analyze data_analysis Data Analysis & Quantification analyze->data_analysis compare Compare Accuracy & Precision of QC Samples data_analysis->compare

Figure 2: A typical workflow for a comparative evaluation of different internal standardization methods.

Conclusion

The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process, particularly in compensating for matrix effects, leads to demonstrable improvements in accuracy and precision compared to external standards and structural analogs. While the initial investment in a SIL-IS may be higher, the long-term benefits of generating high-quality, reproducible data far outweigh the cost, making it an indispensable tool for drug development and clinical research. The experimental evidence and logical framework presented in this guide provide a clear justification for the adoption of SIL-IS as the gold standard in quantitative bioanalysis.

References

Safety Operating Guide

Safe Disposal of Enzalutamide-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe and compliant disposal of Enzalutamide-d6, a deuterated analog of the anti-cancer drug Enzalutamide. As Enzalutamide is a cytotoxic agent, this compound should be handled and disposed of following stringent protocols for cytotoxic waste to ensure the safety of laboratory personnel and to prevent environmental contamination.[1][2]

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, it is crucial to be familiar with the necessary personal protective equipment (PPE) and emergency procedures.

Required Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE to prevent dermal and inhalation exposure[3][4]:

PPE ComponentSpecification
Gloves Chemo-protectant, powder-free, reinforced fingertips, long cuff
Gown Long-sleeved, impermeable, cuffed, and tied at the back
Eye Protection Safety goggles with side-shields or a face shield
Respiratory Protection A suitable respirator (e.g., N95 or higher) should be used, especially when handling the powder form to avoid dust formation.[5]
Emergency Procedures

In the event of accidental exposure or spillage, follow these first-aid measures immediately:

Exposure RouteImmediate Action
Skin Contact Rinse skin thoroughly with large amounts of water and remove contaminated clothing.[3][6]
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[3][6]
Inhalation Relocate to fresh air. If breathing is difficult, administer CPR (avoiding mouth-to-mouth resuscitation).[3][6]
Ingestion Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek immediate medical attention.[3][6]
Spillage Evacuate the area. Wear full PPE. Absorb spills with an inert, liquid-binding material. Decontaminate surfaces with alcohol and dispose of all contaminated materials as cytotoxic waste.[3][6]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any contaminated materials must be conducted in a manner that ensures containment and aligns with regulations for cytotoxic waste.

Waste Segregation at the Point of Generation

Proper segregation is the first and most critical step in the waste management process.

Experimental Workflow for Waste Segregation

cluster_0 At the Laboratory Bench cluster_1 Waste Streams cluster_2 Primary Containment A Generate this compound Waste B Segregate Sharps vs. Non-Sharps A->B C Sharps Waste (Needles, contaminated glass) B->C Sharps D Non-Sharp Waste (Gloves, vials, bench paper) B->D Non-Sharps E Place in Puncture-Proof Cytotoxic Sharps Container (Purple-lidded) C->E F Place in Leak-Proof Cytotoxic Waste Bag (Yellow with purple stripe or as per local regulation) D->F

Caption: Workflow for initial segregation of this compound waste.

Packaging and Labeling of Cytotoxic Waste

All waste contaminated with this compound must be placed in designated, clearly labeled containers.

  • Non-Sharp Waste :

    • Place all contaminated non-sharp items (e.g., gloves, gowns, bench paper, empty vials) directly into a designated, leak-proof cytotoxic waste bag.[4] These bags are often yellow with a purple stripe or another color as dictated by institutional and regional regulations.[1]

    • To prevent leaks, it may be advisable to double-bag the waste.[7]

  • Sharps Waste :

    • Dispose of all contaminated sharps (e.g., needles, syringes, contaminated glass slides) immediately into a puncture-proof, rigid sharps container specifically designated for cytotoxic waste.[1][8] These containers are typically red or yellow with a purple lid and are clearly labeled with the cytotoxic symbol.[1][8]

  • Labeling :

    • Ensure all waste containers are clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.

Storage and Transport
  • Interim Storage : Store sealed cytotoxic waste containers in a designated, secure area away from general laboratory traffic. This area should be clearly marked with warning signs.

  • Transport : When moving waste containers within the facility, use a secondary container to prevent spills. For off-site transport, a licensed hazardous waste disposal company must be used.[9]

Final Disposal

The accepted method for the final disposal of cytotoxic waste, including this compound, is high-temperature incineration by an approved waste disposal facility.[5][8] This method ensures the complete destruction of the cytotoxic compounds.

Logical Flow for this compound Disposal

The following diagram outlines the complete logical workflow from handling to final disposal.

Start Start: Handling this compound PPE Wear Full Cytotoxic PPE (Gloves, Gown, Eye Protection) Start->PPE GenerateWaste Waste Generated (Contaminated materials) PPE->GenerateWaste Segregate Segregate Waste Streams GenerateWaste->Segregate Sharps Place in Cytotoxic Sharps Container Segregate->Sharps Sharps NonSharps Place in Double-Lined Cytotoxic Waste Bag Segregate->NonSharps Non-Sharps Seal Seal and Label Containers Sharps->Seal NonSharps->Seal Store Store in Designated Secure Area Seal->Store Transport Transport via Licensed Hazardous Waste Hauler Store->Transport Incinerate High-Temperature Incineration Transport->Incinerate End End: Compliant Disposal Incinerate->End

Caption: Complete workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental impact. Always consult your institution's specific safety protocols and local regulations.

References

Essential Safety and Logistical Information for Handling Enzalutamide-d6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential guidance for the safe use of Enzalutamide-d6, a deuterated derivative of an anti-cancer drug.[1][]

Hazard Identification and Personal Protective Equipment

This compound is intended for laboratory research use only.[3][4] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][5] Therefore, a cautious approach to handling is essential. The following personal protective equipment (PPE) is mandatory to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US) standards.[6]
Hand Protection Protective glovesInspected prior to use.[6]
Body Protection Impervious clothing / Laboratory coatFull sleeves are recommended.[4][5]
Respiratory Suitable respiratorA NIOSH-approved N100 or CEN-approved FFP3 particulate respirator may be used as a backup to engineering controls.[6]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedures is crucial for safe handling of this compound.

1. Engineering Controls:

  • Work in a well-ventilated area.[3][5]

  • Use a laboratory fume hood or other appropriate local exhaust ventilation.[6]

  • Ensure an accessible safety shower and eye wash station are nearby.[5]

2. Personal Preparation:

  • Thoroughly wash hands before and after handling.[6]

  • Do not eat, drink, or smoke in the handling area.[5][7]

  • Don the required PPE as specified in the table above.

3. Handling the Compound:

  • Avoid the formation of dust and aerosols.[5][6]

  • Avoid inhalation, and contact with eyes and skin.[5]

4. Storage:

  • Keep the container tightly sealed.[5]

  • Store in a cool, dry, and well-ventilated area.[5]

  • Recommended storage temperatures are at refrigerator (2-8°C) for long-term storage or as specified by the supplier (-20°C for powder or -80°C in solvent).[1][5]

Emergency and Disposal Plan

Accidental Release Measures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear full personal protective equipment. Avoid breathing vapors, mist, dust, or gas.[3][5]

  • Environmental Precautions: Prevent the substance from entering drains or water courses.[3][5]

  • Containment and Cleaning: For spills, use a finely-powdered liquid-binding material like diatomite. Decontaminate surfaces by scrubbing with alcohol. Collect the spillage and dispose of the contaminated material in an approved waste disposal plant.[5]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek prompt medical attention.[3][5][7]
Skin Contact Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Call a physician if irritation persists.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[3][5]
Ingestion Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Never give anything by mouth to an unconscious person and seek immediate medical attention.[3][5]

Disposal:

  • Dispose of the substance and its container at an approved waste disposal plant.[5]

  • All disposal practices must be in accordance with federal, state, and local regulations.[3]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Personal Protective Equipment B->C D Weigh/Handle Compound in Fume Hood C->D E Perform Experiment D->E K Spill D->K L Exposure D->L F Decontaminate Work Area E->F G Segregate Waste F->G H Dispose of Waste per Regulations G->H I Doff PPE H->I J Wash Hands I->J K1 Evacuate & Ventilate K->K1 L1 Administer First Aid L->L1 K2 Contain Spill K1->K2 K3 Clean & Decontaminate K2->K3 L2 Seek Medical Attention L1->L2

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.